Aluminium iodide
Description
Properties
Molecular Formula |
AlI3 |
|---|---|
Molecular Weight |
407.6949 g/mol |
IUPAC Name |
aluminum;triiodide |
InChI |
InChI=1S/Al.3HI/h;3*1H/q+3;;;/p-3 |
InChI Key |
CECABOMBVQNBEC-UHFFFAOYSA-K |
SMILES |
[Al+3].[I-].[I-].[I-] |
Canonical SMILES |
[Al+3].[I-].[I-].[I-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Anhydrous Aluminium Iodide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of anhydrous aluminium iodide (AlI₃), a versatile reagent in organic synthesis. The document details various synthetic methodologies, presents key quantitative data in a structured format, and includes detailed experimental protocols.
Introduction
Anhydrous this compound is a powerful Lewis acid and a valuable reagent for various chemical transformations, including the cleavage of C-O and N-O bonds, the deoxygenation of epoxides, and the hydroiodation of alkenes and alkynes.[1][2] Its reactivity and utility in organic synthesis make a thorough understanding of its preparation crucial for researchers in academia and the pharmaceutical industry. This guide explores the primary methods for synthesizing anhydrous AlI₃, emphasizing safety, scalability, and purity.
Physicochemical Properties and Structural Information
Anhydrous this compound is a white or off-white solid that is highly sensitive to moisture and light.[3] It readily absorbs water from the atmosphere to form the hexahydrate.[1] In the solid state and in the gas phase at lower temperatures, it exists as a dimer, Al₂I₆, with a structure analogous to dibromoethane.[4]
Table 1: Physicochemical Properties of Anhydrous this compound
| Property | Value | Reference(s) |
| Molar Mass | 407.695 g/mol | [4] |
| Appearance | White powder | [4] |
| Density | 3.98 g/cm³ | [1][4] |
| Melting Point | 188.28 °C (sublimes) | [1][4] |
| Boiling Point | 382 °C | [1][4] |
| Solubility | Soluble in alcohol, ether, carbon disulfide, carbon tetrachloride | [1] |
Table 2: Thermodynamic Data for Anhydrous this compound
| Property | Value | Reference(s) |
| Standard Enthalpy of Formation (ΔfH°₂₉₈) | -302.9 kJ/mol | [1] |
| Standard Molar Entropy (S°₂₉₈) | 195.9 J·mol⁻¹·K⁻¹ | [1] |
Synthetic Methodologies
Several methods exist for the preparation of anhydrous this compound. The choice of method often depends on the desired scale, purity, and available equipment.
Direct Combination of Elements
The most straightforward synthesis involves the direct reaction of aluminium powder with elemental iodine.[4] This reaction is highly exothermic and can be initiated by the addition of a few drops of water, which acts as a catalyst.[5][6]
Reaction: 2 Al(s) + 3 I₂(s) → 2 AlI₃(s)[4][5]
While visually impressive, this method is often difficult to control, leading to the sublimation of iodine and dispersal of the product.[1][3] It is generally more suitable for small-scale demonstrations than for the preparation of pure, anhydrous AlI₃ in significant quantities.[1]
Experimental Protocol 1: Direct Combination (Demonstration Scale) [7][8]
-
In a fume hood, thoroughly mix 0.5 g of fine aluminium powder and 4 g of finely ground iodine crystals in an evaporating dish.
-
Create a small indentation in the center of the powder mixture.
-
Add 3-4 drops of water to the indentation to initiate the reaction.
-
A vigorous reaction will occur, producing a plume of purple iodine vapor and white smoke of this compound.[8]
-
Allow the reaction to subside and the product to cool completely within the fume hood.
Caution: This reaction is highly exothermic and produces toxic iodine vapor. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[7][8]
Synthesis in an Inert Solvent
A more controlled and scalable method involves reacting aluminium and iodine in an inert solvent.[1] This approach allows for better temperature management and easier handling of the product. Solvents such as carbon tetrachloride, hexane, or toluene (B28343) can be used.[1][9][10][11]
Experimental Protocol 2: Synthesis in Carbon Tetrachloride [9]
-
Set up a reflux apparatus in a fume hood, ensuring all glassware is thoroughly dried.
-
To a round-bottom flask, add 5 g of pure aluminium (granules or foil) and 20 g of dry iodine.
-
Add 80 ml of dry carbon tetrachloride to the flask.
-
Heat the mixture to reflux with stirring. The reaction is complete when the characteristic purple color of iodine disappears.
-
Filter the hot solution to remove excess aluminium.
-
Distill off the solvent under reduced pressure.
-
The resulting pale yellow to light brown residue is dried in a vacuum at 100 °C to yield anhydrous this compound. A reported yield for this method is approximately 90%.[9]
Note: All operations must be carried out under anhydrous conditions to prevent the formation of hydrated this compound.[3][9]
High-Temperature Gas-Phase Synthesis
For obtaining high-purity anhydrous this compound, a high-temperature gas-phase reaction is a superior method.[1] This process involves passing iodine vapor over heated aluminium in an inert atmosphere.
Experimental Protocol 3: High-Temperature Gas-Phase Synthesis [9]
-
Set up a tube furnace with a quartz or borosilicate glass tube.
-
Place 60 g of aluminium granules (approximately 10 mesh) in the center of the tube.
-
Heat the aluminium to 500-625 °C under a slow stream of nitrogen or in a vacuum.
-
Heat 18 g of iodine in a separate container to its sublimation point (around 180 °C) and pass the iodine vapor over the heated aluminium.
-
The nearly white product will sublime and collect in a cooler part of the apparatus.
-
Using a large excess of aluminium ensures the complete consumption of iodine. The reported yield based on iodine is approximately 75%.[9]
Visualization of Synthetic Pathways
The following diagrams illustrate the logical workflow of the different synthetic methods for anhydrous this compound.
References
- 1. This compound - Sciencemadness Wiki [sciencemadness.org]
- 2. Iodination reactions with aluminum iodide: Discussion series on bromination/iodination reactions 27 – Chemia [chemia.manac-inc.co.jp]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. study.com [study.com]
- 6. SSERC | Aluminium – Iodine reaction [sserc.org.uk]
- 7. flinnsci.com [flinnsci.com]
- 8. Reacting aluminium and iodine | Demonstration | RSC Education [edu.rsc.org]
- 9. prepchem.com [prepchem.com]
- 10. ALUMINUM IODIDE synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Physical and Chemical Properties of Aluminum Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum iodide (AlI₃) is a versatile inorganic compound that serves as a powerful Lewis acid in various chemical transformations. Its utility in organic synthesis, particularly in the cleavage of ether and ester bonds, as well as in deoxygenation reactions, makes it a valuable reagent for researchers and drug development professionals. This technical guide provides an in-depth overview of the physical and chemical properties of aluminum iodide, complete with detailed experimental protocols and visualizations to facilitate its effective use in a laboratory setting.
Physical Properties of Aluminum Iodide
Aluminum iodide is typically encountered in its anhydrous (AlI₃) and hexahydrated (AlI₃·6H₂O) forms. The physical properties of both are summarized below.
| Property | Anhydrous Aluminum Iodide (AlI₃) | Aluminum Iodide Hexahydrate (AlI₃·6H₂O) |
| Molar Mass | 407.695 g/mol [1][2] | 515.786 g/mol [1][2] |
| Appearance | White to yellowish-brown powder or lumps[3][4] | Yellowish powder[1][2] |
| Density | 3.98 g/cm³[1][2] | 2.63 g/cm³[1][2] |
| Melting Point | 188.28 °C (461.43 K)[1] | 185 °C (decomposes)[1] |
| Boiling Point | 382 °C (655 K) (sublimes)[1] | Not applicable |
| Solubility | Very soluble in water (with partial hydrolysis), soluble in alcohol, ether, and carbon disulfide.[1][3] | Soluble in water, alcohol, and ether.[1] |
| Crystal Structure | Monoclinic[1] | Not specified |
Chemical Properties and Reactivity
Anhydrous aluminum iodide is a potent Lewis acid, readily accepting electron pairs.[1][2][5] This property underpins its reactivity and applications in organic synthesis.
-
Lewis Acidity: The aluminum center in AlI₃ is electron-deficient, making it a strong Lewis acid. It readily forms adducts with Lewis bases such as ethers, amines, and carbonyl compounds.
-
Reactivity with Water: Anhydrous aluminum iodide reacts vigorously with water, undergoing hydrolysis to form aluminum hydroxide (B78521) and hydrogen iodide.[3][6] This reaction is highly exothermic. The hexahydrated form is the result of the reaction between metallic aluminum or aluminum hydroxide with hydroiodic acid.[1][7]
-
Ether and Ester Cleavage: One of the most significant applications of aluminum iodide is the cleavage of C-O bonds in ethers and esters.[1][4][7] This is particularly useful for the deprotection of hydroxyl and carboxyl groups in complex molecules.
-
Deoxygenation of Epoxides: Aluminum iodide is an effective reagent for the deoxygenation of epoxides to the corresponding alkenes.[1][7]
Experimental Protocols
Synthesis of Anhydrous Aluminum Iodide
This protocol describes the direct synthesis of anhydrous aluminum iodide from its elements. The reaction is highly exothermic and should be performed in a well-ventilated fume hood with appropriate safety precautions.
Materials:
-
Aluminum powder (fine)
-
Iodine crystals
-
Mortar and pestle
-
Evaporating dish
-
Heat-resistant mat
-
Teat pipette
-
Water
Procedure:
-
In a fume hood, finely grind 4.0 g of iodine crystals using a clean, dry mortar and pestle.[1][6]
-
Carefully and thoroughly mix the ground iodine with 0.5 g of fine aluminum powder.[1][6]
-
Transfer the mixture to an evaporating dish placed on a heat-resistant mat and form a small mound with an indentation at the top.[1]
-
Using a teat pipette, add 2-3 drops of water to the indentation in the mixture.[1] An induction period may occur before the reaction initiates.
-
The reaction will proceed vigorously with the evolution of heat, light, and purple iodine vapor.[7][8][9] The resulting white to off-white solid is anhydrous aluminum iodide.
-
Allow the product to cool completely in the fume hood before handling. Due to its hygroscopic nature, it should be stored in a tightly sealed container under an inert atmosphere.
Characterization of Aluminum Iodide
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
Procedure:
-
Finely powder a small amount of anhydrous aluminum iodide in a dry environment (e.g., a glove box).
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample at a rate of 10-15 °C per minute initially.
-
Observe the sample closely as the temperature approaches the expected melting point (around 188 °C).
-
Reduce the heating rate to 1-2 °C per minute to accurately determine the melting range.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point.
Procedure:
-
Weigh approximately 100 mg of aluminum iodide into a test tube.
-
Add 1 mL of the desired solvent (e.g., water, ethanol, diethyl ether, carbon disulfide) to the test tube.
-
Vigorously shake the test tube for 1-2 minutes.
-
Observe if the solid has completely dissolved.
-
If the solid dissolves, it is considered soluble. If it does not, it is insoluble. For partially soluble compounds, further quantitative analysis would be required. Note that aluminum iodide will react with water.[3]
-
FTIR Spectroscopy:
-
Due to the moisture sensitivity of anhydrous AlI₃, prepare the sample in a dry environment (glove box).
-
Prepare a KBr pellet by mixing a small amount of finely ground AlI₃ (approx. 1-2 mg) with dry KBr powder (approx. 100-200 mg).[10][11]
-
Press the mixture into a transparent pellet using a hydraulic press.[11]
-
Acquire the FTIR spectrum in the range of 4000-400 cm⁻¹.
-
-
Raman Spectroscopy:
-
In a dry environment, load a small amount of anhydrous AlI₃ into a glass capillary tube and seal it.
-
Place the capillary tube in the sample holder of the Raman spectrometer.
-
Acquire the Raman spectrum using an appropriate laser wavelength and power.
-
-
²⁷Al NMR Spectroscopy:
-
Dissolve the aluminum iodide sample in a suitable anhydrous deuterated solvent in which it is soluble (e.g., acetonitrile-d₃).
-
Use a solution of Al(NO₃)₃ in D₂O as an external reference.[12][13]
-
Acquire the ²⁷Al NMR spectrum. The chemical shift will provide information about the coordination environment of the aluminum atom.
-
Cleavage of an Aryl Ether: Anisole (B1667542)
This protocol describes a representative procedure for the cleavage of the methyl ether bond in anisole to yield phenol (B47542).
Materials:
-
Anhydrous aluminum iodide
-
Anisole
-
Anhydrous acetonitrile (B52724)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Standard workup and purification apparatus
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, add anhydrous aluminum iodide (e.g., 1.1 equivalents).
-
Add anhydrous acetonitrile as the solvent.
-
To this suspension, add anisole (1 equivalent).
-
Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Perform a standard aqueous workup, including extraction with an organic solvent (e.g., diethyl ether), washing of the organic layer, drying, and solvent removal to obtain the crude phenol product.
-
Purify the product by column chromatography or distillation.
Deoxygenation of an Epoxide: Styrene (B11656) Oxide
This protocol outlines a general procedure for the deoxygenation of styrene oxide to styrene.
Materials:
-
Anhydrous aluminum iodide
-
Styrene oxide
-
Anhydrous solvent (e.g., acetonitrile or carbon disulfide)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard workup and purification apparatus
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve styrene oxide (1 equivalent) in an anhydrous solvent.
-
Cool the solution in an ice bath.
-
Add anhydrous aluminum iodide (e.g., 1.1 equivalents) portion-wise with stirring.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC).
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275) to reduce any excess iodine.
-
Perform a standard aqueous workup, including extraction with an organic solvent, washing, drying, and solvent removal.
-
Purify the resulting styrene by distillation or column chromatography.
Safety and Handling
Anhydrous aluminum iodide is a corrosive and moisture-sensitive compound.[6] It should be handled in a fume hood, and personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. It reacts violently with water and should be stored under an inert atmosphere in a cool, dry place. In case of spills, do not use water for cleanup. Instead, use a dry absorbent material.
Conclusion
Aluminum iodide is a powerful reagent with significant applications in organic synthesis. Its strong Lewis acidity enables the cleavage of robust chemical bonds and the deoxygenation of functional groups, making it an invaluable tool for chemists in research and industry. A thorough understanding of its physical and chemical properties, coupled with careful adherence to the provided experimental protocols, will ensure its safe and effective use in the laboratory.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. Aluminium iodide in ether cleavage , Hive Methods Discourse [chemistry.mdma.ch]
- 5. Cleavage of Carboxylic Esters by Aluminum and Iodine [organic-chemistry.org]
- 6. flinnsci.com [flinnsci.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Reacting aluminium and iodine | Demonstration | RSC Education [edu.rsc.org]
- 9. youtube.com [youtube.com]
- 10. eng.uc.edu [eng.uc.edu]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. (27Al) Aluminum NMR [chem.ch.huji.ac.il]
- 13. NMR Periodic Table: Aluminium NMR [imserc.northwestern.edu]
Unveiling the Structure and Bonding of Aluminium Iodide: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the crystal structure and chemical bonding of aluminium iodide (AlI₃). It is intended for researchers, scientists, and professionals in the fields of materials science, chemistry, and drug development who require a detailed understanding of this compound. This document synthesizes crystallographic data, explores the nature of the aluminium-iodine bond through experimental and theoretical lenses, and presents detailed methodologies for the characterization of this material. All quantitative data are summarized in structured tables for clarity and comparative analysis. Furthermore, key structural relationships are visualized using Graphviz diagrams.
Introduction
This compound is a significant inorganic compound that exists as a dimer, Al₂I₆, in the solid state.[1][2][3][4] It is a strong Lewis acid and finds applications in organic synthesis as a catalyst for various reactions.[1] Understanding its crystal structure and the nature of its chemical bonding is crucial for predicting its reactivity and designing new applications. This guide delves into the structural intricacies of both the solid-state and gas-phase forms of this compound, providing a foundational understanding for advanced research and development.
Crystal Structure of this compound
In the solid state, this compound adopts a monoclinic crystal structure.[5][6][7] The fundamental building block of the crystal lattice is the dimeric molecule, Al₂I₆.[1][2][3][4][6] This dimeric structure is formed by two aluminium atoms and six iodine atoms, where two iodine atoms act as bridging ligands between the two aluminium centers.
Crystallographic Data
The crystallographic parameters for the monoclinic phase of this compound have been determined by X-ray diffraction studies. The key parameters are summarized in the table below.
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [5][6][7] |
| Space Group | P2₁/c | [5][6] |
| a | 6.741 Å | [5] |
| b | 10.211 Å | [5] |
| c | 12.944 Å | [5] |
| α | 90° | [6][7] |
| β | 90° | [6][7] |
| γ | 90° | [6][7] |
| Formula Units (Z) | 8 | [6][7] |
Note: Some sources also mention a rhombic crystal structure for AlI₃.[1]
Molecular Structure of the Al₂I₆ Dimer
Within the crystal, the Al₂I₆ dimer consists of two edge-sharing AlI₄ tetrahedra.[5] Each aluminium atom is tetrahedrally coordinated to four iodine atoms. There are two types of iodine atoms: terminal and bridging. The terminal iodine atoms are bonded to only one aluminium atom, while the bridging iodine atoms are bonded to both aluminium atoms.
| Bond | Bond Length (Å) | Reference |
| Al-I (terminal) | 2.456(6) | [6] |
| Al-I (bridging) | 2.670(8) | [6] |
The bond lengths of the bridging Al-I bonds are significantly longer than the terminal Al-I bonds, which is a common feature in such dimeric structures.
A visualization of the dimeric structure of this compound is provided below.
Caption: Dimeric structure of Al₂I₆ showing tetrahedral coordination of Al.
Chemical Bonding in this compound
The chemical bonding in this compound is predominantly covalent in nature.[8] This is attributed to the relatively small difference in electronegativity between aluminium and iodine. Instead of a complete transfer of electrons to form ions, the aluminium and iodine atoms share electrons to form covalent bonds.
Gas-Phase Structure and Bonding
In the gas phase, this compound exists as a monomer, AlI₃, with a trigonal planar geometry.[2][3][9] This geometry is consistent with VSEPR theory for a central atom with three bonding pairs and no lone pairs of electrons.
| Parameter | Value | Reference |
| Molecular Geometry | Trigonal Planar | [2][3][9] |
| Al-I Bond Length (Å) | 2.448(6) | [5] |
The bonding in the AlI₃ monomer can be described using valence bond theory, involving the hybridization of the central aluminium atom's orbitals to form three sp² hybrid orbitals that overlap with the p-orbitals of the iodine atoms.
The logical relationship between the monomeric and dimeric forms of this compound is depicted in the following diagram.
Caption: Dimerization of AlI₃ monomers to form the Al₂I₆ dimer.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the direct reaction of aluminium metal with iodine.[10]
Materials:
-
Aluminium powder or foil
-
Iodine crystals
-
Anhydrous hexane (B92381) (or other inert solvent)
Procedure:
-
A mixture of aluminium powder and iodine crystals is prepared in an inert solvent such as hexane.
-
The reaction is typically initiated by the addition of a few drops of water, which acts as a catalyst.[10]
-
The reaction is highly exothermic and should be carried out in a well-ventilated fume hood with appropriate safety precautions.
-
The resulting this compound can be purified by sublimation.[4]
Crystal Structure Determination by X-ray Diffraction
The crystal structure of this compound is determined using single-crystal X-ray diffraction. A general workflow for this process is outlined below.
Caption: General workflow for crystal structure determination by X-ray diffraction.
Detailed Steps:
-
Crystal Growth: Single crystals of AlI₃ suitable for X-ray diffraction are grown, often by slow sublimation of the crude product.
-
Data Collection: A selected crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is recorded on a detector.
-
Data Processing: The raw diffraction data is processed to obtain a list of reflection intensities and their corresponding Miller indices.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to obtain the final atomic coordinates and other crystallographic parameters.
Gas-Phase Electron Diffraction and Computational Analysis
The molecular structure of gaseous this compound has been investigated using high-temperature gas-phase electron diffraction (GED) combined with high-level computational methods.[5]
Experimental Protocol (GED):
-
The experiment is conducted at high temperatures (e.g., 430 K for the dimer and 700 K for the monomer) to ensure the sample is in the gas phase.[5]
-
A beam of high-energy electrons is directed at the gaseous AlI₃ sample.
-
The scattered electrons create a diffraction pattern that is recorded.
-
The analysis of this pattern provides information about the bond lengths and angles in the molecule.[5]
Computational Methods:
-
Quantum chemical calculations, such as Møller-Plesset perturbation theory (MP2) and density functional theory (DFT), are employed to model the geometry and vibrational frequencies of the AlI₃ monomer and Al₂I₆ dimer.[5]
-
These theoretical calculations are used to complement and interpret the experimental GED data.
Conclusion
This technical guide has provided a detailed overview of the crystal structure and chemical bonding of this compound. The solid-state structure is characterized by the formation of Al₂I₆ dimers with a monoclinic crystal packing. The bonding is primarily covalent, a feature that is also evident in the trigonal planar geometry of the gaseous AlI₃ monomer. The provided experimental methodologies for synthesis and structural characterization offer a foundation for further research into this versatile compound. The combination of experimental data and computational analysis provides a robust understanding of the fundamental properties of this compound, which is essential for its application in various scientific and industrial fields.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An intricate molecule: aluminum triiodide. Molecular structure of AlI3 and Al2I6 from electron diffraction and computation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. depts.ttu.edu [depts.ttu.edu]
- 9. youtube.com [youtube.com]
- 10. Re: Aluminum [madsci.org]
An In-depth Technical Guide to the Lewis Acid Character of Aluminum Iodide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Aluminum iodide (AlI₃), a prominent member of the aluminum trihalide family, is a powerful and versatile Lewis acid with significant applications in organic synthesis and catalysis. Its distinct electronic properties, influenced by the large, polarizable iodide ligands, differentiate its reactivity from other aluminum halides. This guide provides a comprehensive technical overview of the Lewis acid character of AlI₃, focusing on its structure, quantitative acidity metrics, detailed experimental protocols for its characterization, and its functional role in chemical transformations relevant to pharmaceutical development.
Introduction to Lewis Acidity and Aluminum Halides
A Lewis acid is defined as an electron-pair acceptor. The strength of a Lewis acid is its ability to attract electrons from a Lewis base, an electron-pair donor, to form a Lewis acid-base adduct. This interaction is fundamental to numerous chemical reactions, particularly in catalysis. The aluminum halides (AlX₃, where X = F, Cl, Br, I) are archetypal Lewis acids, widely employed in industrial and laboratory settings.
While all aluminum halides are strong Lewis acids, their activity is not uniform. The nature of the halide substituent significantly modulates the electron deficiency of the central aluminum atom. Contrary to the trend observed in boron trihalides, the Lewis acidity of aluminum halides increases down the group: AlF₃ < AlCl₃ < AlBr₃ < AlI₃. This guide will delve into the structural and electronic factors governing this trend, with a specific focus on the potent Lewis acidity of aluminum iodide.
Structure and Bonding of Aluminum Iodide
In the gas phase, aluminum iodide exists as a trigonal planar monomer (AlI₃), consistent with sp² hybridization of the aluminum center.[1] This monomeric form possesses a vacant p-orbital on the aluminum atom, which is the primary source of its Lewis acidic character. However, in the solid state and in non-coordinating solvents, AlI₃ dimerizes to form Al₂I₆.[2] This dimer consists of two AlI₄ tetrahedra sharing a common edge, with two iodine atoms acting as bridging ligands.
The Al-I bonds in the monomer are approximately 2.45 Å in length.[1] The large size and high polarizability of the iodide ions are crucial to the properties of AlI₃. The lower electronegativity of iodine compared to other halogens leads to a less effective withdrawal of electron density from the aluminum center via the inductive effect. However, the poor orbital overlap between the aluminum 3p orbitals and the iodine 5p orbitals results in weak π-backbonding. This inefficient back-donation leaves the aluminum center highly electron-deficient and thus, a very strong Lewis acid.
Quantitative Assessment of Lewis Acidity
The strength of a Lewis acid can be quantified using both experimental and computational methods. The most common metrics include the Gutmann-Beckett Acceptor Number (AN) and the calculated Fluoride (B91410) Ion Affinity (FIA).
The Gutmann-Beckett Method
The Gutmann-Beckett method is an empirical technique that measures the Lewis acidity of a substance by observing the change in the ³¹P Nuclear Magnetic Resonance (NMR) chemical shift of a probe molecule, typically triethylphosphine (B1216732) oxide (Et₃PO or TEPO).[3][4] The Lewis basic oxygen atom of TEPO coordinates to the Lewis acid, causing a deshielding of the phosphorus nucleus.[5] The magnitude of this downfield shift (Δδ) is directly proportional to the strength of the Lewis acid. The Acceptor Number (AN) is calculated from the observed chemical shift of the sample (δ_sample) using the following formula, standardized against hexane (B92381) (AN=0) and SbCl₅ (AN=100)[3]:
AN = 2.21 × (δ_sample − 41.0)
While specific AN values for the complete aluminum halide series are not consistently reported in a single study, the established trend based on various experimental observations confirms that AlI₃ is the strongest Lewis acid in the series.[6]
Fluoride Ion Affinity (FIA)
Fluoride Ion Affinity (FIA) is a theoretical measure of Lewis acidity, defined as the negative of the gas-phase enthalpy change for the reaction of a Lewis acid with a fluoride ion.[7][8] A higher FIA value indicates a stronger Lewis acid. Computationally derived FIA values provide a consistent, quantitative scale for comparing Lewis acid strengths.
Table 1: Quantitative Lewis Acidity Data for Aluminum Halides (AlX₃)
| Compound | Fluoride Ion Affinity (FIA)¹ (kJ/mol) | Chloride Ion Affinity (CIA)¹ (kJ/mol) | Hydride Ion Affinity (HIA)¹ (kJ/mol) |
| AlF₃ | 415 | 321 | 453 |
| AlCl₃ | 439 | 363 | 485 |
| AlBr₃ | 447 | 398 | 499 |
| AlI₃ | 452 | 418 | 509 |
| ¹Data sourced from a consistent computational study by Erdmann et al.[8] |
The data clearly illustrates that both the fluoride and chloride ion affinities increase steadily from AlF₃ to AlI₃, confirming AlI₃ as the most potent Lewis acid in the series according to this metric.[8]
Key Applications in Organic Synthesis
The strong, "oxophilic" (oxygen-loving) character of aluminum iodide makes it a highly effective reagent in organic synthesis, particularly for reactions involving the cleavage of carbon-oxygen (C-O) and nitrogen-oxygen (N-O) bonds.[1][7] Its utility is especially pronounced in the synthesis of complex molecules, including pharmaceutical intermediates.
-
Ether Cleavage : AlI₃ is widely used to cleave aryl and alkyl ethers, a critical deprotection step in multi-step synthesis.[1][7]
-
Ester Cleavage : It can efficiently induce the non-hydrolytic cleavage of esters to yield carboxylic acids.[1]
-
Deoxygenation of Epoxides : AlI₃ serves as a reagent for the deoxygenation of epoxides to form alkenes.[7]
-
Catalysis : While less common than AlCl₃ due to cost, AlI₃ can act as a catalyst in various organic transformations.[9]
The reaction mechanism typically involves the coordination of the oxygen atom of the substrate (the Lewis base) to the highly electron-deficient aluminum center of AlI₃. This coordination weakens the C-O bond, facilitating nucleophilic attack by an iodide ion.[1]
Experimental Protocols
Protocol: Determination of Lewis Acidity via the Gutmann-Beckett Method
This protocol outlines the general steps for determining the Acceptor Number of a Lewis acid like AlI₃. All operations must be conducted under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques, as aluminum halides are extremely moisture-sensitive.[10]
-
Preparation of Stock Solutions : Prepare a stock solution of the probe molecule, triethylphosphine oxide (Et₃PO), in a dry, non-coordinating deuterated solvent (e.g., C₆D₆ or CD₂Cl₂).
-
Sample Preparation : In an NMR tube, dissolve a precise amount of the Lewis acid (e.g., AlI₃) in the deuterated solvent.
-
Probe Addition : Add a stoichiometric equivalent of the Et₃PO stock solution to the NMR tube containing the Lewis acid.
-
NMR Acquisition : Acquire a ³¹P{¹H} NMR spectrum of the sample. An external reference, such as 85% H₃PO₄, should be used.
-
Data Analysis : Record the chemical shift (δ_sample) of the AlI₃-TEPO adduct.
-
Calculation : Calculate the Acceptor Number (AN) using the formula: AN = 2.21 × (δ_sample − 41.0 ppm). The value of 41.0 ppm is the chemical shift of free TEPO in hexane.[3]
Protocol: In Situ Preparation of AlI₃ for Organic Synthesis
For many synthetic applications, AlI₃ can be conveniently prepared in situ, avoiding the need to handle the highly hygroscopic solid.[11]
-
Apparatus Setup : Equip a round-bottom flask with a reflux condenser and a magnetic stirrer under an inert atmosphere.
-
Reagent Addition : To the flask, add a suitable inert solvent (e.g., acetonitrile, toluene, or hexane), followed by aluminum foil or powder and elemental iodine (I₂). A typical molar ratio is 1 equivalent of Al to 1.5 equivalents of I₂.
-
Reaction : Stir the mixture under reflux. The reaction progress can be monitored by the disappearance of the purple color of the iodine. The reaction typically takes 2-3 hours.
-
Usage : The resulting solution/slurry of AlI₃ in the solvent can be used directly in the subsequent synthetic step (e.g., for an ether cleavage reaction) without purification.
Visualizations
Diagrams of Key Concepts and Workflows
Caption: Formation of a Lewis acid-base adduct between AlI₃ and an ether.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 4. New Lab Manual: Determination of Lewis Acidity using 31P NMR - Magritek [magritek.com]
- 5. Lewis superacids Al[N(C6F5)2]3 and Ga[N(C6F5)2]3 - Research - Sundermeyer group - Philipps-Universität Marburg [uni-marburg.de]
- 6. benchchem.com [benchchem.com]
- 7. An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multidimensional Lewis Acidity: A Consistent Data Set of Chloride, Hydride, Methide, Water and Ammonia Affinities for 183 p‐Block Element Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorid Ion Affinity (FIA) — Lehrstuhl für Molekül- und Koordinationschemie [molchem.uni-freiburg.de]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
solubility of aluminium iodide in organic solvents
An In-depth Technical Guide on the Solubility of Aluminum Iodide in Organic Solvents
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of aluminum iodide (AlI₃) in various organic solvents. Aluminum iodide is a versatile Lewis acid and catalyst used in a range of organic synthesis applications.[1][2] A thorough understanding of its solubility is critical for reaction optimization, solvent selection, and the development of new synthetic methodologies. This document consolidates available quantitative solubility data, outlines a detailed experimental protocol for its determination, and illustrates key functional relationships relevant to its use.
Quantitative Solubility Data
Aluminum iodide's solubility is influenced by solvent polarity, temperature, and its own high reactivity. As a strong Lewis acid, it can form complexes with or react with certain solvents.[3][4][5] The following table summarizes the available quantitative solubility data for anhydrous aluminum iodide in various organic and inorganic solvents.
| Solvent | Temperature (°C) | Solubility (g / 100g of solvent) | Notes |
| Benzene | 110.7 | 147.3 | |
| Hydrazine | Not Specified | 1.0 | |
| Phosphorus(V) Trichloride Oxide | 20 | 17.0 | Also reported as 17 g/100 ml in Phosphorus Trichloride[3] |
| Pyridine | 25 | 0.82 | |
| Sulfur Dioxide (liquid) | 0 | 0.23 | |
| Qualitative Data | |||
| Ethanol | - | Soluble[1][6][7][8] | Reacts with protic solvents. |
| Diethyl Ether | - | Soluble[1][3][6][7][8] | |
| Carbon Disulfide | - | Soluble[1][2][7][9] | |
| Carbon Tetrachloride | - | Soluble[3][6] | Often used as a solvent for AlI₃ preparation.[3][10] |
| Propylene Carbonate | 25 | Very Soluble[6] | |
| Acetonitrile | - | Reacts[6] | |
| Tetrahydrofuran (THF) | - | Reacts[6] |
Data compiled from multiple sources.[3][6]
Experimental Protocol: Gravimetric Determination of Solubility
The determination of aluminum iodide's solubility requires rigorous anhydrous conditions due to its highly hygroscopic nature and reactivity with water.[3][11] The following gravimetric method is a standard approach for accurately measuring the solubility of a solid in a liquid solvent.
Principle
An excess of solid aluminum iodide is stirred in a known mass of a solvent at a constant temperature until the solution becomes saturated and equilibrium is reached. A known mass of the saturated supernatant is then isolated, and the solvent is evaporated. The mass of the remaining aluminum iodide residue is used to calculate the solubility.
Apparatus
-
Glovebox or Schlenk line for maintaining an inert atmosphere.
-
Constant-temperature bath (e.g., oil or water bath).
-
Sealed, airtight glass vessel with a magnetic stir bar.
-
Analytical balance (accurate to ±0.0001 g).
-
Airtight syringe and needle, or a cannula for liquid transfer.
-
Pre-weighed vials for sample collection.
-
Vacuum oven or high-vacuum line for solvent evaporation.
Detailed Methodology
-
Preparation : All glassware must be rigorously dried in an oven (e.g., at 120°C for >12 hours) and cooled under an inert atmosphere (e.g., nitrogen or argon) before use. All solvent and solid transfers must be performed inside a glovebox or using Schlenk techniques.
-
Equilibration : Place a known mass of the organic solvent into the sealed reaction vessel. Add an excess of anhydrous aluminum iodide powder. The amount should be sufficient to ensure a solid phase remains after saturation.
-
Saturation : Submerge the vessel in the constant-temperature bath set to the desired temperature. Stir the mixture vigorously for a sufficient period (typically 12-24 hours) to ensure equilibrium is achieved.
-
Sampling : Stop the stirring and allow the undissolved solid to settle completely, leaving a clear supernatant.
-
Mass Determination : Carefully draw a sample of the clear supernatant into a pre-weighed, airtight syringe. Weigh the filled syringe to determine the exact mass of the saturated solution collected.
-
Solvent Evaporation : Transfer the collected solution to a second pre-weighed vial. Evaporate the solvent completely under high vacuum, possibly with gentle heating, until a constant weight of the solid residue is achieved.
-
Calculation : Weigh the vial containing the dry aluminum iodide residue. The solubility is calculated using the following formula:
Solubility ( g/100g solvent) = [ (Mass of Residue) / ( (Mass of Solution) - (Mass of Residue) ) ] x 100
Visualization of Experimental Workflow
Caption: Workflow for gravimetric solubility determination of AlI₃.
Role in Organic Synthesis: A Logical Relationship
Aluminum iodide's utility in organic chemistry stems primarily from its character as a strong Lewis acid.[3] It readily coordinates to oxophilic and nitrophilic centers, facilitating the cleavage of strong chemical bonds such as carbon-oxygen (C-O) and nitrogen-oxygen (N-O) bonds.[1][3] This reactivity is particularly useful for the deprotection of ethers and esters, and the deoxygenation of epoxides.[3][4]
The general mechanism for ether cleavage involves the initial formation of a coordination complex between the ether oxygen (a Lewis base) and the aluminum iodide (a Lewis acid). This coordination weakens the C-O bond, making it susceptible to nucleophilic attack by an iodide ion, ultimately leading to bond scission.
Visualization of Lewis Acid-Catalyzed Ether Cleavage
Caption: Logical pathway of AlI₃-mediated ether cleavage.
References
- 1. study.com [study.com]
- 2. Aluminum iodide | AlI3 | CID 82222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Aluminium iodide - Sciencemadness Wiki [sciencemadness.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. aluminum iodide [chemister.ru]
- 7. 7784-23-8 CAS MSDS (ALUMINUM IODIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. chemwhat.com [chemwhat.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. prepchem.com [prepchem.com]
- 11. CAS 7784-23-8: Aluminum iodide | CymitQuimica [cymitquimica.com]
The History and Discovery of Aluminium Iodide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminium iodide (AlI₃) is a versatile and reactive inorganic compound that has found significant application as a catalyst and reagent in organic synthesis. Its history is intrinsically linked to the discovery and isolation of aluminium metal in the early 19th century. This technical guide provides a comprehensive overview of the history, discovery, properties, and synthesis of this compound, tailored for a scientific audience.
History and Discovery
The formal discovery of this compound as a distinct compound is not attributed to a single individual but rather emerged from the systematic investigation of the chemical properties of aluminium following its isolation. The Danish physicist Hans Christian Ørsted is credited with first producing an impure sample of aluminium in 1825 by reacting aluminium chloride with potassium amalgam.[1][2] This breakthrough was refined by the German chemist Friedrich Wöhler, who, in 1827, successfully isolated aluminium powder by the reaction of aluminium chloride with potassium.[3][4][5]
Following the isolation of this new metal, a period of intense study into its reactivity ensued. Given the high reactivity of aluminium with halogens, it is highly probable that this compound was first synthesized in the mid-19th century during these investigations. The work of French chemist Henri Étienne Sainte-Claire Deville in the 1850s, which focused on the industrial production of aluminium and the synthesis of its halides, further solidified the understanding of these compounds.[1][6]
By the latter half of the 19th century, the reaction between aluminium and iodine was sufficiently well-known to be a subject of more detailed academic study. A notable publication in 1880 by John Hall Gladstone and Alfred Tribe, titled "The aluminium-iodine reaction," explored the utility of this reaction in organic synthesis, indicating that the fundamental synthesis of this compound was established by this time.[7][8] Their work detailed the use of the "joint action" of aluminium and iodine to effect chemical transformations, laying the groundwork for many of the modern applications of this compound.[7][8]
Physical and Chemical Properties
This compound is a white or yellowish, hygroscopic solid in its anhydrous form.[9] It is a powerful Lewis acid and reacts vigorously with water.[7] The compound exists as a dimer, Al₂I₆, in the solid state and in the vapor phase at low temperatures.[9]
Data Presentation
| Property | Value | References |
| Chemical Formula | AlI₃ | [9] |
| Molar Mass | 407.69 g/mol | [9] |
| Appearance | White to yellowish crystalline solid | [9] |
| Density | 3.98 g/cm³ (anhydrous) | [9] |
| Melting Point | 191 °C (decomposes) | |
| Boiling Point | 382 °C (sublimes) | [7] |
| Solubility in Water | Reacts violently | [7] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, carbon disulfide | [9] |
| Crystal Structure | Monoclinic | [7] |
Experimental Protocols
Several methods have been developed for the synthesis of this compound, yielding either the anhydrous or hydrated form. The choice of method depends on the desired purity and the scale of the reaction.
Direct Synthesis of Anhydrous this compound
This method involves the direct, highly exothermic reaction between elemental aluminium and iodine.
Materials:
-
Aluminium powder (fine)
-
Iodine crystals
-
Sand
-
A few drops of water (as a catalyst)
-
Fume hood
-
Mortar and pestle
-
Evaporating dish
Procedure:
-
In a fume hood, thoroughly mix a stoichiometric amount of fine aluminium powder and iodine crystals in a mortar and pestle.
-
Place the mixture in an evaporating dish, creating a small indentation in the center of the powder mound.
-
Carefully add a few drops of water to the indentation to initiate the reaction.
-
The reaction is vigorous and produces a large amount of purple iodine vapor and heat. The resulting product is crude this compound.
-
Purification can be achieved by sublimation under reduced pressure.
Synthesis of this compound in an Inert Solvent
This method provides a more controlled reaction compared to the direct synthesis.
Materials:
-
Aluminium foil or powder
-
Iodine
-
Anhydrous toluene (B28343) or hexane (B92381)
-
Reflux apparatus (round-bottom flask, condenser)
-
Heating mantle
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Set up a reflux apparatus under an inert atmosphere.
-
To the round-bottom flask, add aluminium foil or powder and iodine in a stoichiometric ratio.
-
Add a sufficient amount of anhydrous toluene or hexane to cover the reactants.
-
Heat the mixture to reflux with constant stirring.
-
The reaction is complete when the characteristic purple color of iodine disappears.
-
The resulting solution of this compound in the solvent can be used directly for subsequent reactions, or the solvent can be removed under vacuum to yield solid this compound.
Synthesis of this compound Hexahydrate
This aqueous method produces the hydrated form of this compound.
Materials:
-
Aluminium hydroxide (B78521) or aluminium powder
-
Hydroiodic acid (HI)
-
Beaker
-
Stirring rod
-
Heating plate (optional)
Procedure:
-
In a beaker, slowly add a stoichiometric amount of aluminium hydroxide or aluminium powder to hydroiodic acid with constant stirring.
-
The reaction may be gently heated to ensure completion.
-
Once the reaction is complete, the solution is filtered to remove any unreacted starting material.
-
The water can be carefully evaporated to crystallize the this compound hexahydrate (AlI₃·6H₂O).
Mandatory Visualization
The following diagram illustrates the direct synthesis of anhydrous this compound, highlighting the key reactants, catalyst, and the exothermic nature of the reaction.
Caption: Direct synthesis of this compound from its elements.
References
- 1. History of aluminium - Wikipedia [en.wikipedia.org]
- 2. acs.org [acs.org]
- 3. I.—Aluminium alcohols. Part I. Their preparation by means of the aluminium-iodine reaction - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 4. eraaluminyum.com.tr [eraaluminyum.com.tr]
- 5. Aluminum development history - Knowledge - Liaoning EO Technology Co.,Ltd [eoaluminum.com]
- 6. Aluminum: Common Metal, Uncommon Past | Science History Institute [sciencehistory.org]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. scite.ai [scite.ai]
- 9. Aluminium - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Molecular Geometry and Symmetry of Aluminium Iodide
This technical guide provides a comprehensive analysis of the molecular geometry and symmetry of aluminium iodide (AlI₃), a compound of significant interest in organic synthesis and catalysis. This document, intended for researchers, scientists, and professionals in drug development, delves into the structural nuances of both its monomeric and dimeric forms, supported by quantitative data, experimental methodologies, and detailed structural visualizations.
Executive Summary
This compound exists as a monomer (AlI₃) in the gas phase at high temperatures and as a dimer (Al₂I₆) in the solid state and at lower temperatures in the gas phase.[1][2][3][4] The monomeric form adopts a trigonal planar geometry, a consequence of sp² hybridization of the central aluminium atom. In contrast, the dimeric structure features a more complex bridged arrangement. The determination of these structures has been accomplished through experimental techniques such as gas-phase electron diffraction and X-ray crystallography, complemented by computational studies.
Molecular Geometry and Bonding
The Valence Shell Electron Pair Repulsion (VSEPR) theory is instrumental in predicting the geometry of the this compound monomer.[5] As the central aluminium atom is bonded to three iodine atoms with no lone pairs of electrons, the molecule adopts a shape that maximizes the distance between the bonding pairs to minimize electrostatic repulsion.[6][7]
Monomeric this compound (AlI₃)
In its monomeric state, this compound is characterized by a trigonal planar geometry.[1][2][3][6][7] The central aluminium atom is surrounded by three iodine atoms, forming I-Al-I bond angles of approximately 120°.[6] This arrangement results in a nonpolar molecule, as the individual polar Al-I bonds are symmetrically oriented, causing their dipole moments to cancel out.[6]
Dimeric this compound (Al₂I₆)
In the solid phase and at lower temperatures in the gas phase, this compound exists as a dimer with the formula Al₂I₆.[1][2][3] This structure consists of two AlI₄ tetrahedra sharing an edge. Two iodine atoms act as bridging ligands between the two aluminium centers, while the other four iodine atoms are in terminal positions.[8][9] This dimeric form is analogous to the structures of aluminium trichloride (B1173362) (Al₂Cl₆) and aluminium tribromide (Al₂Br₆).[1][3]
Quantitative Structural Data
The precise bond lengths and angles of both monomeric and dimeric this compound have been determined experimentally. The following table summarizes these key quantitative parameters.
| Parameter | Monomeric AlI₃ | Dimeric Al₂I₆ |
| Al-I Bond Length (Terminal) | 2.448(6) Å (at 700 K)[9] | 2.456(6) Å[8][9] |
| Al-I Bond Length (Bridging) | N/A | 2.670(8) Å[8][9] |
| I-Al-I Bond Angle | ~120°[6] | Varies within the structure |
Symmetry Analysis
The symmetry of a molecule is a critical factor in understanding its spectroscopic properties and reactivity. The point group symmetry for both forms of this compound has been established.
-
Monomeric AlI₃: The trigonal planar structure of the monomer belongs to the D₃h point group.[9] This high degree of symmetry is consistent with its nonpolar nature.
-
Dimeric Al₂I₆: The equilibrium geometry of the dimer is described by the D₂h point group.[8][9] While some computational methods have suggested a puckered C₂v symmetry, comparisons with experimental vibrational frequency data favor the D₂h assignment.[9] In the solid state, this compound crystallizes in a monoclinic system with the space group P2₁/c.[8][10]
Experimental Determination of Structure
The structural parameters of this compound have been elucidated through sophisticated experimental techniques.
Gas-Phase Electron Diffraction
The molecular structures of both monomeric AlI₃ and dimeric Al₂I₆ in the vapor phase were determined using high-temperature gas-phase electron diffraction.[9]
Methodology:
-
A sample of solid this compound is heated to produce a vapor containing a mixture of monomeric and dimeric species.
-
A high-energy electron beam is directed through the gaseous sample.
-
The electrons are scattered by the molecules, producing a diffraction pattern that is dependent on the interatomic distances within the molecules.
-
The resulting diffraction pattern is recorded and analyzed.
-
By fitting the experimental scattering data to theoretical models, precise information about bond lengths, bond angles, and the overall molecular geometry can be extracted. The experiments for AlI₃ and Al₂I₆ were conducted at 700 K and 430 K, respectively, to favor the desired species.[9]
X-ray Crystallography
The structure of this compound in the solid state (as the Al₂I₆ dimer) was determined by single-crystal X-ray diffraction.
Methodology:
-
A suitable single crystal of this compound is grown.
-
The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.
-
The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots.
-
The positions and intensities of these diffracted spots are measured.
-
This data is then used to calculate an electron density map of the unit cell.
-
From the electron density map, the positions of the individual atoms can be determined, revealing the precise crystal structure, including bond lengths and angles within the Al₂I₆ dimer. The crystal structure was identified as monoclinic with the space group P2₁/c.[8][10]
Visualizations of Molecular Structure
The following diagrams, generated using the DOT language, illustrate the molecular geometries of monomeric and dimeric this compound.
Caption: VSEPR theory prediction for monomeric AlI₃.
Caption: Bridged structure of the this compound dimer.
References
- 1. This compound Formula, Structure and Properties [pw.live]
- 2. Aluminum Iodide Formula: Properties, Chemical Structure and Uses [extramarks.com]
- 3. Aluminum Iodide Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 4. CAS 7784-23-8: Aluminum iodide | CymitQuimica [cymitquimica.com]
- 5. VSEPR theory - Wikipedia [en.wikipedia.org]
- 6. Page loading... [guidechem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. An intricate molecule: aluminum triiodide. Molecular structure of AlI3 and Al2I6 from electron diffraction and computation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
An In-depth Technical Guide on the Thermodynamic Data for Aluminum Iodide Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic data associated with the formation of aluminum iodide (AlI₃). It is intended to be a valuable resource for professionals in research, science, and drug development who require accurate and well-documented thermodynamic information for this compound. This document includes key thermodynamic parameters, detailed experimental methodologies for its synthesis, and a logical representation of its formation pathway.
Core Thermodynamic Data
The formation of aluminum iodide from its constituent elements, aluminum and iodine, is an exothermic reaction. The key thermodynamic parameters for this reaction are summarized in the tables below. These values are crucial for understanding the stability and reactivity of aluminum iodide and for various applications in chemical synthesis and material science.
Table 1: Standard Molar Thermodynamic Properties of Aluminum Iodide (AlI₃) at 298.15 K (25 °C)
| Thermodynamic Property | Symbol | Value | Units |
| Standard Molar Enthalpy of Formation | ΔfH° | -302.9[1][2] | kJ/mol |
| Standard Molar Entropy | S° | 195.9[1][2] | J/(mol·K) |
| Standard Molar Gibbs Free Energy of Formation | ΔfG° | -300.8 | kJ/mol |
Table 2: Physical and Chemical Properties of Aluminum Iodide (AlI₃)
| Property | Value | Units |
| Molar Mass | 407.695[1][2] | g/mol |
| Appearance | White (anhydrous) or yellow powder (hexahydrate)[1] | |
| Density | 3.98 (anhydrous)[1][2] | g/cm³ |
| Melting Point | 188.28[1] | °C |
| Boiling Point | 382 (sublimes)[1][2] | °C |
Experimental Protocols
The direct synthesis of aluminum iodide is a well-known and highly exothermic reaction.[3] While specific, detailed protocols for the calorimetric determination of its heat of formation are not extensively documented in publicly available literature, the following methodologies describe common approaches to its synthesis. These methods can be adapted for calorimetric measurements by conducting the reaction within a suitable calorimeter and measuring the heat evolved.
Direct Combination of Aluminum and Iodine
This method involves the direct reaction of aluminum powder with solid iodine.[3]
Materials:
-
Aluminum powder (fine)
-
Iodine crystals
-
A few drops of water (as a catalyst)
-
Mortar and pestle
-
Evaporating dish
-
Fume hood
Procedure:
-
In a fume hood, finely grind the iodine crystals using a mortar and pestle.[3]
-
Thoroughly mix the powdered iodine with aluminum powder in an evaporating dish.[3]
-
Create a small indentation in the center of the powder mixture.[3]
-
Carefully add a few drops of water to the indentation to initiate the reaction.[3]
-
The reaction is vigorous and produces a significant amount of heat and purple iodine vapor.[3] The resulting white solid is aluminum iodide.[1]
For Calorimetric Measurement: To determine the enthalpy of formation, this reaction would be carried out in a reaction calorimeter. The heat evolved would be measured by the temperature change of the calorimeter and its contents.
Reaction in an Inert Solvent
A more controlled synthesis can be achieved by performing the reaction in an inert solvent.
Materials:
-
Aluminum granules
-
Iodine
-
An inert solvent (e.g., carbon tetrachloride)
-
Reflux apparatus
Procedure:
-
Combine aluminum granules and iodine in a flask containing an inert solvent.
-
Heat the mixture under reflux.
-
The reaction proceeds as the iodine dissolves and reacts with the aluminum.
-
The resulting aluminum iodide can be purified by sublimation under vacuum.[2]
Logical Relationship: Formation of Aluminum Iodide
The formation of aluminum iodide from its elements can be represented as a direct combination reaction. The following diagram illustrates this logical relationship.
Caption: A diagram illustrating the stoichiometric relationship in the formation of aluminum iodide.
References
aluminium iodide safety and handling precautions
An In-depth Technical Guide to the Safe Handling of Aluminium Iodide
For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety and handling precautions for all laboratory reagents is paramount. This guide provides an in-depth overview of the safe handling of this compound (AlI₃), a highly reactive and corrosive compound. Adherence to these guidelines is critical to ensure personnel safety and prevent adverse environmental impact.
Chemical and Physical Properties
This compound is a white or yellowish solid that is commercially available in various purities.[1][2] It is a strong Lewis acid and is highly hygroscopic, readily absorbing moisture from the air.[2][3] Key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | References |
| Chemical Formula | AlI₃ | [3][4] |
| Molar Mass | 407.69 g/mol | [5] |
| Appearance | White to yellowish-brown solid | [1][2] |
| Density | 3.98 g/cm³ (anhydrous) | [3][5] |
| Melting Point | 188.28 °C to 191 °C | [3][6][7] |
| Boiling Point | 360 °C to 382 °C (sublimes) | [3][5][7] |
| Solubility | Soluble in water (reacts violently), ethanol, diethyl ether, carbon disulfide, pyridine, and sulfur dioxide. | [5][8] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is crucial to understand its primary hazards to implement appropriate safety measures.
GHS Hazard Statements:
Primary Hazards:
-
Corrosive: Causes severe burns to skin, eyes, and mucous membranes upon contact.[1][12]
-
Water Reactive: Reacts violently with water, releasing heat and producing irritating and toxic fumes of hydrogen iodide.[7][9][12][13]
-
Respiratory Irritant: Inhalation of dust can cause irritation and chemical burns to the respiratory tract.[1][11]
Exposure Controls and Personal Protection
To minimize exposure and ensure safety, a multi-layered approach including engineering controls, administrative controls, and personal protective equipment (PPE) is essential.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a properly operating chemical fume hood with an average face velocity of at least 100 feet per minute.[9]
-
Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7][13]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE Type | Specification | References |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | [10][13] |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber with a minimum thickness of 0.11 mm is recommended). Fire/flame resistant and impervious clothing. | [9][10] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced. A full-face respirator is recommended in situations with a high potential for exposure. | [10][13] |
Handling and Storage Procedures
Proper handling and storage are critical to prevent accidents and maintain the integrity of the chemical.
Safe Handling
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][13]
-
Store away from incompatible materials such as water and strong oxidizing agents.[8][13]
-
The storage area should be designated for corrosive materials.[13][14]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Protocol | References |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical. | [9][10][13] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected area with plenty of water for at least 15 minutes. Seek immediate medical attention. | [6][9][10] |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. | [9][10][13] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. | [6][9][10] |
Accidental Release and Disposal
Spill Response
In the event of a spill, follow these procedures:
-
Ensure adequate ventilation.[10]
-
Wear the appropriate PPE as outlined in Section 3.2.[10][13]
-
Avoid creating dust.[9]
-
Do not use water or aqueous cleaning agents.[9]
-
Carefully sweep up the spilled material and place it into a suitable, closed container for disposal.[11][13]
Disposal
-
Dispose of waste in accordance with all applicable local, state, national, and international regulations.[6][9]
-
Contaminated packaging should be treated as hazardous waste.[7]
Experimental Protocols
Protocol for the Neutralization of this compound Residue
This protocol describes a safe method for neutralizing residual this compound in a laboratory setting. This procedure should be performed in a fume hood.[15]
-
Allow the container with the this compound residue to cool completely.
-
Slowly and in small portions, add the residue to a 1 M sodium carbonate solution.
-
Allow the reaction to subside between each addition.
-
The resulting slurry can then be neutralized and disposed of in accordance with local regulations.
Visualizations
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
Reaction with Water
This diagram illustrates the highly exothermic and hazardous reaction of this compound with water.
Caption: Reaction of this compound with water.
References
- 1. Aluminum iodide | AlI3 | CID 82222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 7784-23-8: Aluminum iodide | CymitQuimica [cymitquimica.com]
- 3. This compound - Sciencemadness Wiki [sciencemadness.org]
- 4. guidechem.com [guidechem.com]
- 5. Aluminum Iodide Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. chemwhat.com [chemwhat.com]
- 9. ltschem.com [ltschem.com]
- 10. echemi.com [echemi.com]
- 11. Aluminum iodide (AlI3) MSDS CasNo.7784-23-8 [m.lookchem.com]
- 12. flinnsci.com [flinnsci.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. Reacting aluminium and iodine | Demonstration | RSC Education [edu.rsc.org]
An In-depth Technical Guide on the Spectroscopic Properties of Aluminium Iodide
Introduction
Aluminum iodide (AlI₃), a potent Lewis acid, finds extensive application in organic synthesis and the advancement of materials science.[1][2] For researchers, scientists, and professionals in drug development, a comprehensive grasp of its spectroscopic characteristics is essential for its effective application and characterization. This guide offers an in-depth exploration of the rotational, vibrational, and electronic spectroscopic properties of aluminum iodide, complete with detailed methodologies for key experiments and clearly structured data for comparative analysis.
Given its hygroscopic nature, handling anhydrous aluminum iodide for spectroscopic studies necessitates strict anhydrous conditions to avert hydrolysis.[1][3]
Sample Handling and Preparation
The anhydrous form of aluminum iodide is highly reactive with moisture and air.[3] Consequently, all sample handling must be conducted under an inert atmosphere, utilizing either a glovebox or Schlenk line techniques.[1]
-
Solid-State Analysis (Far-IR, Raman): For solid-state measurements, the sample can be prepared as a Nujol mull or a pressed KBr pellet.[4]
-
Nujol Mull: A small quantity of finely powdered AlI₃ is mixed with Nujol (mineral oil) to create a paste, which is then compressed between two KBr or CsI plates.[4]
-
KBr Pellet: Approximately 1-2 mg of finely ground AlI₃ is blended with about 200 mg of dry KBr powder. This mixture is then subjected to high pressure in a die to form a transparent disc.[5][6]
-
-
Gas-Phase Analysis (Microwave, Gas-Phase IR, UV-Vis): To obtain a sufficient vapor pressure for gas-phase analysis, the sample is heated within a specialized high-temperature cell.[7][8] The material of this cell must be resistant to corrosion by hot aluminum iodide.
-
Matrix Isolation Spectroscopy: In this technique, gaseous AlI₃ is co-deposited with a large surplus of an inert gas, such as argon or neon, onto a cryogenic window, typically maintained at around 10 K.[1][9][10][11] This method facilitates the study of isolated molecules.
Rotational Spectroscopy
Microwave spectroscopy is a high-precision technique used to determine the rotational constants of molecules in the gas phase, which in turn allows for the accurate determination of their molecular geometry.[12][13][14] In the case of aluminum iodide, this method has been successfully applied to the diatomic species, aluminum monoiodide (AlI).
Experimental Protocol: High-Temperature Microwave Spectroscopy
Due to the low volatility of aluminum iodide, a high-temperature microwave spectrometer is necessary to record the rotational spectrum of AlI.[7][8]
-
Spectrometer Setup:
-
Microwave Source: A klystron or a solid-state device generates microwaves in the millimeter-wave frequency range.
-
Absorption Cell: The gaseous sample is contained within a high-temperature absorption cell constructed from a material that can withstand chemical attack at elevated temperatures.
-
Heating: The cell is heated to generate a sufficient vapor pressure of the target molecule.
-
Modulation: Stark modulation is frequently used to enhance the signal-to-noise ratio of the spectrum.
-
Detector: A sensitive detector, such as a crystal detector, is employed to measure the absorption of microwaves.
-
-
Sample Generation: Gaseous AlI can be produced by heating aluminum triiodide, which can result in the formation of the monoiodide species at high temperatures.[2]
-
Data Acquisition: The microwave frequency is systematically swept across a selected range, and the absorption of radiation by the sample is recorded. This allows for the precise determination of the frequencies of the rotational transitions.
Rotational Constants of Aluminum Monoiodide (AlI)
The analysis of the millimeter-wave rotational spectrum of AlI has yielded the following molecular constants.[15]
| Parameter | Symbol | Value |
| Rotational Constant | Be | 3528.5533(8) MHz |
| Centrifugal Distortion Constant | De | 1.9550(3) kHz |
| Equilibrium Internuclear Distance | re | 2.53709 Å |
Vibrational Spectroscopy
Vibrational spectroscopy, which encompasses both infrared (IR) and Raman techniques, provides insights into the vibrational modes of a molecule, offering information about its chemical bonds and overall structure.[12][16][17] For aluminum iodide, vibrational spectra have been documented for the dimeric form, Al₂I₆.
Experimental Protocols
-
Instrumentation: An FTIR spectrometer capable of operating in the far-infrared region is typically utilized.
-
Sample Preparation: Given the low frequencies of the vibrational modes, solid-state sampling is the common approach. A Nujol mull or a polyethylene (B3416737) pressed disk containing anhydrous AlI₃ is prepared in a moisture-free environment.[4][5]
-
Data Acquisition: The infrared spectrum is recorded, usually within the 400-50 cm⁻¹ range. A background spectrum of the mulling agent or disk material is subsequently subtracted.
-
Instrumentation: A Raman spectrometer equipped with a suitable laser for excitation, such as an argon-ion laser, is employed.[18][19][20]
-
Sample Preparation: Anhydrous AlI₃ powder is hermetically sealed in a glass capillary under an inert atmosphere to shield it from atmospheric moisture.
-
Data Acquisition: The sample is irradiated with the laser beam, and the resulting scattered light is collected and analyzed to generate the Raman spectrum.
Vibrational Frequencies of Aluminum Iodide Dimer (Al₂I₆)
The vibrational spectra of the dimeric form of aluminum iodide exhibit characteristic stretching frequencies for both the terminal and bridging aluminum-iodine bonds.
| Vibrational Mode | Infrared (cm⁻¹) | Raman (cm⁻¹) |
| Terminal Al-I Stretch | 385 | 385 |
| Bridging Al-I Stretch | 285 | 285 |
| Bending Modes | - | 150-200 |
Electronic Spectroscopy
Electronic spectroscopy, particularly UV-Vis absorption spectroscopy, yields information regarding the electronic transitions within a molecule.[21][22][23] There is a notable absence of experimentally determined gas-phase UV-Vis absorption spectra for aluminum iodide in the scientific literature. Nevertheless, computational chemistry provides a powerful alternative for predicting these electronic transitions.
Theoretical/Computational Protocol: Time-Dependent Density Functional Theory (TD-DFT)
TD-DFT is a widely used computational method for the prediction of the electronic absorption spectra of molecules.[15][24][25][26][27]
-
Computational Details:
-
Geometry Optimization: The initial step involves optimizing the ground-state geometry of the AlI₃ molecule using an appropriate level of theory, which includes selecting a suitable density functional and basis set.
-
Excitation Energy Calculation: Following optimization, TD-DFT calculations are performed on the optimized structure to determine the vertical excitation energies and oscillator strengths of the electronic transitions.
-
Spectrum Simulation: The calculated excitation energies and oscillator strengths are then used to construct a simulated UV-Vis spectrum. This is typically achieved by broadening each calculated transition with a Gaussian or Lorentzian function to mimic experimental line shapes.
-
Predicted Electronic Transitions for AlI₃
In the absence of experimental data, theoretical calculations offer valuable insights into the anticipated electronic transitions for monomeric AlI₃. These transitions are likely to involve the excitation of electrons from non-bonding orbitals localized on the iodine atoms or from Al-I bonding orbitals to higher-energy anti-bonding orbitals.[22] It is predicted that the lowest energy transitions will occur in the ultraviolet region of the electromagnetic spectrum.
Structural Data from Gas-Phase Electron Diffraction
Gas-phase electron diffraction studies have provided crucial data on the molecular structure of both the monomeric (AlI₃) and dimeric (Al₂I₆) forms of aluminum iodide.
| Molecule | Parameter | Value | Temperature (K) |
| AlI₃ (monomer) | Al-I bond length (rg) | 2.448(6) Å | 700 |
| Symmetry | D₃h (planar) | ||
| Al₂I₆ (dimer) | Terminal Al-I bond length (rg) | 2.456(6) Å | 430 |
| Bridging Al-I bond length (rg) | 2.670(8) Å | 430 | |
| Symmetry | D₂h (planar central ring favored) |
Conclusion
This technical guide has provided a detailed summary of the spectroscopic properties of aluminum iodide, encompassing its rotational, vibrational, and electronic characteristics. The data, presented in easily comparable tables, along with the comprehensive experimental and computational protocols, serve as a valuable resource for the scientific community. The diagrams included herein offer a visual representation of the experimental workflows and the interplay between various spectroscopic techniques, contributing to a holistic understanding of the characterization of this significant compound. To further advance our knowledge, future experimental research focusing on the gas-phase electronic spectroscopy of aluminum iodide is highly encouraged to validate and refine the current theoretical predictions.
References
- 1. Matrix isolation - Wikipedia [en.wikipedia.org]
- 2. Aluminium - Wikipedia [en.wikipedia.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. eng.uc.edu [eng.uc.edu]
- 5. edu.rsc.org [edu.rsc.org]
- 6. youtube.com [youtube.com]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. researchgate.net [researchgate.net]
- 9. Matrix isolation infrared spectroscopy | NIST [nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. personal.utdallas.edu [personal.utdallas.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. store.doverpublications.com [store.doverpublications.com]
- 15. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 16. Rotational–vibrational spectroscopy - Wikipedia [en.wikipedia.org]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
- 20. Raman Spectroscopy Tutorial | Analytical Instrumentation Facility [aif.ncsu.edu]
- 21. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. utsc.utoronto.ca [utsc.utoronto.ca]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. WO2022155597A2 - Uv-vis spectra prediction - Google Patents [patents.google.com]
- 27. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide on the Monomeric and Dimeric Forms of Aluminium Iodide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the monomeric (AlI₃) and dimeric (Al₂I₆) forms of aluminium iodide, focusing on their structural characteristics, the equilibrium between them, and the experimental methodologies used for their characterization. This document is intended to be a valuable resource for professionals in research and development who utilize this compound in various chemical syntheses and applications.
Introduction to this compound
This compound is an inorganic compound with the chemical formula AlI₃.[1][2] It is a versatile Lewis acid used as a reagent in organic synthesis for cleaving C-O and N-O bonds, deoxygenating epoxides, and other reactions.[1][2] In the solid state and in non-coordinating solvents, this compound primarily exists as a dimer, Al₂I₆.[3] However, in the gas phase, an equilibrium is established between the monomeric (AlI₃) and dimeric (Al₂I₆) forms.[1][2] Understanding the structural and thermodynamic properties of both species is crucial for controlling reaction conditions and outcomes.
Structural Elucidation
The molecular structures of both monomeric and dimeric this compound have been determined primarily through gas-phase electron diffraction (GED) and computational methods.[4][5]
Monomeric this compound (AlI₃)
The monomer, AlI₃, possesses a trigonal planar geometry with D₃h symmetry.[4][5] This structure is characterized by a central aluminium atom bonded to three iodine atoms.
Dimeric this compound (Al₂I₆)
The dimeric form, Al₂I₆, features a structure with two aluminium atoms bridged by two iodine atoms.[1][2] Each aluminium atom is tetrahedrally coordinated. The dimer has a planar central Al₂I₂ ring and exhibits D₂h symmetry.[4][5] The molecule is described as being "floppy," indicating low-frequency vibrational modes.[4][5]
Table 1: Structural Parameters of Monomeric and Dimeric this compound
| Parameter | Monomer (AlI₃) | Dimer (Al₂I₆) | Reference |
| Symmetry | D₃h | D₂h | [4][5] |
| Al-I Bond Length (Terminal) | 2.448(6) Å (at 700 K) | 2.456(6) Å (at 430 K) | [4][5] |
| Al-I Bond Length (Bridging) | - | 2.670(8) Å (at 430 K) | [4][5] |
Monomer-Dimer Equilibrium
In the gas phase, this compound exists as an equilibrium mixture of the monomer and the dimer. The equilibrium can be represented as:
2AlI₃(g) ⇌ Al₂I₆(g)
The position of this equilibrium is dependent on temperature and pressure. Higher temperatures favor the dissociation of the dimer into the monomer.
Thermodynamic Data
The thermodynamic parameters for the dimerization of AlI₃ have been determined from experimental data and computational studies.
Table 2: Thermodynamic Properties of this compound Species
| Species | Standard Enthalpy of Formation (ΔfH°₂₉₈) | Standard Molar Entropy (S°₂₉₈) | Reference |
| AlI₃ (s) | -302.9 kJ/mol | 195.9 J/(mol·K) | [1][2] |
| Al₂I₆ (g) | -489.53 kJ/mol | 812.54 J/(mol·K) | [3] |
From these values, the enthalpy and entropy of dimerization can be estimated.
Experimental Protocols
Synthesis of Anhydrous this compound
Several methods are available for the synthesis of anhydrous this compound.
Method 1: Direct Reaction of Elements
This method involves the direct reaction of aluminium powder with elemental iodine.
-
Materials: Aluminium powder, iodine crystals.
-
Procedure:
-
In a fume hood, mix powdered aluminium and finely ground iodine in a 1:3 molar ratio in an evaporating dish.[6]
-
Carefully add a few drops of water to initiate the reaction. The reaction is highly exothermic and produces a plume of purple iodine vapor.[6][7]
-
The resulting white to yellowish solid is anhydrous this compound.
-
-
Caution: This reaction is vigorous and should be performed with appropriate safety precautions in a well-ventilated fume hood.[6]
Method 2: Reaction in an Inert Solvent
A more controlled synthesis can be achieved by reacting the elements in an inert solvent.
-
Materials: Aluminium granules, iodine, anhydrous carbon tetrachloride (or another suitable inert solvent).
-
Procedure:
-
Reflux aluminium granules with iodine in anhydrous carbon tetrachloride until the purple color of the iodine disappears.[2]
-
Filter the hot solution to remove excess aluminium.
-
Allow the solution to cool, whereupon this compound will crystallize.
-
Collect the crystals by filtration and dry under vacuum. All operations must be carried out under anhydrous conditions.
-
Structural Characterization by Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is a powerful technique for determining the molecular structure of volatile compounds.
-
Instrumentation: A high-temperature gas electron diffraction apparatus.
-
General Protocol:
-
A sample of anhydrous this compound is placed in a heated nozzle system.
-
The sample is vaporized at a controlled temperature (e.g., 430 K for predominantly dimer and 700 K for predominantly monomer) to generate a molecular beam.[4][5]
-
A high-energy electron beam (e.g., 40-60 keV) is passed through the molecular beam.
-
The scattered electrons produce a diffraction pattern on a detector.
-
The diffraction pattern, which consists of concentric rings, is analyzed to determine the internuclear distances and bond angles of the molecules in the gas phase.[7]
-
Structural Characterization by X-ray Crystallography
X-ray crystallography is used to determine the structure of the solid-state (dimeric) form of this compound.
-
General Protocol:
-
Single crystals of Al₂I₆ are grown, typically by sublimation or crystallization from a non-coordinating solvent.
-
A suitable crystal is mounted on a goniometer in an X-ray diffractometer.
-
The crystal is irradiated with a monochromatic X-ray beam.
-
The diffraction pattern is collected on a detector as the crystal is rotated.
-
The collected data is processed to determine the electron density map of the crystal, from which the atomic positions and thus the molecular structure can be elucidated.[8]
-
Visualizations
The following diagrams illustrate the structures of the monomeric and dimeric forms of this compound and the equilibrium between them.
Caption: Structure of monomeric this compound (AlI₃).
Caption: Structure of dimeric this compound (Al₂I₆).
Caption: Monomer-dimer equilibrium of this compound.
References
- 1. An intricate molecule: aluminum triiodide. Molecular structure of AlI3 and Al2I6 from electron diffraction and computation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Aluminum iodide [webbook.nist.gov]
- 4. experts.umn.edu [experts.umn.edu]
- 5. researchgate.net [researchgate.net]
- 6. An Investigation of the Temperature Dependence of a MonomerâDimer Equilibrium Using UVâVis and 1H NMR Spectroscopies â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]
- 7. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
aluminium iodide hexahydrate properties and preparation
An In-Depth Technical Guide to Aluminium Iodide Hexahydrate: Properties and Preparation
This technical guide provides a comprehensive overview of the core properties and preparation methods of this compound hexahydrate (AlI₃·6H₂O). The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who require a detailed understanding of this inorganic compound.
Core Properties of this compound Hexahydrate
This compound hexahydrate is a hydrated salt form of this compound. It is a yellowish solid that is soluble in water. Unlike its anhydrous counterpart, which is a strong Lewis acid and highly reactive with water, the hexahydrate form is more stable in the presence of water.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound hexahydrate:
| Property | Value |
| Chemical Formula | AlI₃·6H₂O |
| Molar Mass | 515.786 g/mol |
| Appearance | Yellowish solid |
| Density | 2.63 g/cm³ |
| Melting Point | 185 °C (decomposes) |
| Solubility in Water | Soluble |
| Solubility in other solvents | Soluble in alcohols and ether |
Preparation of this compound Hexahydrate
There are two primary methods for the laboratory preparation of this compound hexahydrate. Both methods should be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.
Method 1: Reaction of Aluminium with Iodine in an Aqueous Medium
This method involves the direct reaction of metallic aluminium with elemental iodine in the presence of water. The water acts as a catalyst and also provides the molecules for hydration.
-
Reagents and Materials:
-
Aluminium powder or foil (fine turnings)
-
Iodine crystals
-
Distilled water
-
Large beaker or Erlenmeyer flask
-
Stirring rod or magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
-
Desiccator
-
-
Procedure:
-
In a large beaker, combine stoichiometric amounts of aluminium powder and iodine crystals. For example, use a molar ratio of 2 moles of Al to 3 moles of I₂.
-
Place the beaker in an ice bath to manage the exothermic nature of the reaction.
-
Carefully add a small amount of distilled water to the mixture to initiate the reaction. The reaction is often vigorous, producing heat and purple iodine vapor.
-
Stir the mixture continuously. The reaction will proceed, and the color of the iodine will fade as it is consumed.
-
Once the reaction has subsided, a solution of this compound will have formed.
-
Filter the resulting solution to remove any unreacted aluminium.
-
Gently heat the solution to concentrate it, being careful not to boil it vigorously.
-
Allow the concentrated solution to cool, which will lead to the crystallization of this compound hexahydrate.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Dry the collected crystals in a desiccator to remove excess moisture.
-
Method 2: Neutralization of Aluminium Hydroxide (B78521) with Hydroiodic Acid
This method involves a classic acid-base neutralization reaction between aluminium hydroxide and hydroiodic acid to form this compound, which then crystallizes as the hexahydrate.
-
Reagents and Materials:
-
Aluminium hydroxide (Al(OH)₃)
-
Hydroiodic acid (HI)
-
Distilled water
-
Beaker or Erlenmeyer flask
-
Stirring rod or magnetic stirrer
-
pH indicator paper
-
Heating mantle or hot plate
-
Crystallizing dish
-
Buchner funnel and filter paper
-
Desiccator
-
-
Procedure:
-
In a beaker, prepare a suspension of aluminium hydroxide in a minimal amount of distilled water.
-
Slowly add hydroiodic acid to the suspension while stirring continuously. The reaction is a neutralization, so monitor the pH. The balanced chemical equation is: Al(OH)₃ + 3HI → AlI₃ + 3H₂O.
-
Continue adding hydroiodic acid until all the aluminium hydroxide has dissolved and the solution is neutral or slightly acidic.
-
Gently heat the resulting solution to concentrate it.
-
Transfer the concentrated solution to a crystallizing dish and allow it to cool slowly. This compound hexahydrate crystals will form.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold distilled water to remove any impurities.
-
Dry the crystals in a desiccator.
-
Visualizing the Preparation Workflow
The following diagram illustrates the logical workflow for the preparation of this compound hexahydrate via the direct reaction of aluminium and iodine in water.
Caption: Workflow for the synthesis of this compound hexahydrate.
A Comprehensive Technical Guide to Aluminium Iodide: Identifiers, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough overview of aluminium iodide, a versatile Lewis acid with significant applications in chemical synthesis. This document details its chemical identifiers, physical and chemical properties, and provides comprehensive experimental protocols for its synthesis, purification, and analysis.
Chemical Identifiers and Properties
This compound is an inorganic compound that exists in both anhydrous (AlI₃) and hexahydrated (AlI₃·6H₂O) forms.[1][2] The anhydrous form is a white or yellowish-brown powder, while the hexahydrate appears as a yellow powder.[1][3] Both forms are highly hygroscopic and react violently with water.[3][4]
A summary of the key identifiers for both anhydrous and hexahydrated this compound is presented in Table 1.
Table 1: Chemical Identifiers for this compound
| Identifier | Anhydrous this compound | Hexahydrated this compound |
| CAS Number | 7784-23-8[1][2][3][5][6][7][8] | 10090-53-6[1][2][9] |
| PubChem CID | 82222[1][5][7] | 23105501[9] |
| EINECS Number | 232-054-8[1][3][5][8] | - |
| UNII | L903Z8J9VR[1][5] | VWS43EUO9V[1][9] |
| Molecular Formula | AlI₃[3][5][7][8] | AlH₁₂I₃O₆[9] |
| Molecular Weight | 407.69 g/mol [1][3][8] | 515.79 g/mol [9] |
| InChI | InChI=1S/Al.3HI/h;3*1H/q+3;;;/p-3[3][4][5] | InChI=1S/Al.3HI.6H2O/h;31H;61H2/q+3;;;;;;;;;/p-3[9] |
| InChIKey | CECABOMBVQNBEC-UHFFFAOYSA-K[1][3][5] | - |
| Canonical SMILES | --INVALID-LINK--(I)I[3][4][5] | - |
A logical diagram illustrating the key identifiers for anhydrous this compound is provided below.
Caption: Key Chemical Identifiers for Anhydrous this compound.
Experimental Protocols
Synthesis of Anhydrous this compound
Method 1: Direct Reaction of Aluminium and Iodine
This method involves the direct, highly exothermic reaction between aluminium powder and iodine.[10] Due to the vigorous nature of the reaction and the release of iodine vapor, this procedure must be conducted in a well-ventilated fume hood.
Materials:
-
Aluminium powder, fine (0.5 g)
-
Iodine crystals (4 g)
-
Evaporating dish
-
Mortar and pestle
-
Dropper
-
Water
Procedure:
-
Grind the iodine crystals to a fine powder using a mortar and pestle.
-
In the fume hood, thoroughly mix the powdered iodine with the aluminium powder in an evaporating dish.
-
Create a small indentation in the center of the powder mixture.
-
Add 3-4 drops of water to the indentation to initiate the reaction.
-
A vigorous reaction will occur, producing a white solid (this compound) and purple iodine vapor.
-
Allow the reaction to complete and the product to cool.
Method 2: In Situ Preparation in an Inert Solvent
For applications in organic synthesis, this compound can be prepared in situ in an inert solvent. This method provides a solution of the reagent ready for immediate use.
Materials:
-
Aluminium foil or powder (250 mg, 9.3 mmol)
-
Iodine (1.9 g, 15 mmol)
-
Anhydrous inert solvent (e.g., benzene, toluene, acetonitrile, carbon disulfide, or cyclohexane) (8 mL)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
Procedure:
-
To the round-bottom flask, add the aluminium, iodine, and the inert solvent.
-
Stir the mixture and heat it to reflux.
-
Continue refluxing for approximately 3 hours, or until the purple color of the iodine disappears.
-
The resulting solution contains this compound and can be used directly for subsequent reactions.
Purification of this compound by Sublimation
Crude this compound can be purified by sublimation under vacuum. This process separates the volatile this compound from non-volatile impurities.
Materials:
-
Crude this compound
-
Sublimation apparatus
-
Vacuum pump
-
Heating mantle
Procedure:
-
Place the crude this compound into the sublimation apparatus.
-
Assemble the apparatus and connect it to a vacuum pump.
-
Evacuate the apparatus to a low pressure.
-
Gently heat the apparatus using a heating mantle. This compound sublimes at approximately 382 °C.
-
The purified this compound will deposit as crystals on the cold finger or cooler parts of the apparatus.
-
Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.
-
Carefully disconnect the vacuum and collect the purified this compound in a dry, inert atmosphere to prevent hydrolysis.
Analysis of this compound
Purity Determination:
The purity of this compound can be assessed through various analytical techniques:
-
Titration: The aluminium content can be determined by complexometric titration. A known weight of the this compound sample is dissolved in a suitable solvent and titrated with a standardized solution of a chelating agent such as EDTA.
-
Spectroscopic Methods: Techniques like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) can be employed to determine the concentration of aluminium and to identify and quantify any metallic impurities.
Applications in Organic Synthesis: Cleavage of Ethers
This compound is a potent Lewis acid used for the cleavage of certain C-O and N-O bonds. A primary application is the cleavage of aryl ethers. The reaction mechanism involves the coordination of the Lewis acidic this compound to the ether oxygen, followed by nucleophilic attack of the iodide ion.
An experimental workflow for a typical ether cleavage reaction is outlined below.
Caption: General Experimental Workflow for Aryl Ether Cleavage.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Sciencemadness Wiki [sciencemadness.org]
- 3. guidechem.com [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Aluminum iodide - WEST [west-code.org]
- 6. Reacting aluminium and iodine | Demonstration | RSC Education [edu.rsc.org]
- 7. flinnsci.com [flinnsci.com]
- 8. mt.com [mt.com]
- 9. SSERC | Aluminium – Iodine reaction [sserc.org.uk]
- 10. Elemental Impurity Analysis of Mercuric Iodide by Icp/Ms | MRS Online Proceedings Library (OPL) | Cambridge Core [resolve.cambridge.org]
An In-depth Technical Guide to the Stability and Decomposition of Aluminium Iodide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and decomposition of aluminium iodide (AlI₃). It covers the compound's core physicochemical properties, its behavior under various conditions, and detailed experimental protocols for its synthesis and analysis. This document is intended to be a valuable resource for professionals working in research, chemical synthesis, and drug development who may utilize or encounter this versatile and reactive compound.
Physicochemical Properties of this compound
This compound is a white or yellowish solid that exists in both anhydrous (AlI₃) and hexahydrate (AlI₃·6H₂O) forms.[1][2] The anhydrous form is a strong Lewis acid and is highly reactive, particularly with atmospheric moisture.[1] In the solid state, it exists as a dimer, Al₂I₆, similar to aluminium bromide.[2][3]
Quantitative Data Summary
The key physicochemical properties of anhydrous and hexahydrate this compound are summarized in the tables below for easy comparison.
Table 1: Physical and Chemical Properties of this compound
| Property | Anhydrous this compound (AlI₃) | This compound Hexahydrate (AlI₃·6H₂O) |
| Molar Mass | 407.69 g/mol [3] | 515.786 g/mol [1] |
| Appearance | White to yellowish-brown powder/lumps[1][4] | Yellowish solid[1] |
| Density | 3.98 g/cm³[2][3] | 2.63 g/cm³[1] |
| Melting Point | 189.4 °C - 191 °C[2][4] | 185 °C (decomposes)[1] |
| Boiling Point | 360 °C - 382 °C (sublimes)[1][2][4] | Not applicable |
| Vapor Pressure | 1 mm Hg at 178 °C[4] | Not applicable |
| Solubility | Soluble in water (with reaction), ethanol, diethyl ether, carbon disulfide, pyridine, and sulfur dioxide.[2][3] | Soluble in water, alcohol, and ether.[5] |
Table 2: Thermodynamic Properties of Anhydrous this compound (AlI₃)
| Property | Value |
| Standard Enthalpy of Formation (ΔfH⁰₂₉₈) | -302.9 kJ/mol[1] |
| Standard Molar Entropy (S⁰₂₉₈) | 195.9 J/(mol·K)[1] |
| Specific Heat Capacity (C) | 98.7 J/(mol·K)[6] |
Stability and Decomposition Pathways
Anhydrous this compound is a thermodynamically stable compound at room temperature in an inert atmosphere but is highly susceptible to decomposition under various conditions. Its stability is primarily compromised by exposure to moisture, air (oxygen), and elevated temperatures.
Thermal Stability and Decomposition
When heated, anhydrous this compound sublimes at approximately 382 °C.[1] At higher temperatures, it decomposes into its constituent elements: aluminium and iodine.[7]
Reaction: 2 AlI₃(s) → 2 Al(s) + 3 I₂(g)[7]
Decomposition by Hydrolysis
Anhydrous this compound reacts violently and exothermically with water, including atmospheric moisture, in a process known as hydrolysis.[4][8] This reaction produces corrosive fumes of hydrogen iodide (HI) and a precipitate of aluminium hydroxide (B78521) (Al(OH)₃).[8][9]
Reaction: AlI₃(s) + 3 H₂O(l) → Al(OH)₃(s) + 3 HI(g)
The resulting aqueous solution is acidic due to the formation of hydroiodic acid from the dissolution of hydrogen iodide gas in water.[10]
Photochemical and Oxidative Decomposition
This compound is sensitive to light and air.[4] In the presence of oxygen and light, it can decompose, leading to the formation of aluminium oxide and the liberation of elemental iodine, which can be observed by the appearance of a violet color. Due to its reactivity, anhydrous this compound must be stored in airtight, light-protected containers under an inert atmosphere.[1]
Logical and Reaction Pathways
The following diagrams illustrate the key relationships and transformations of this compound.
Caption: Logical relationships affecting AlI₃ stability.
Caption: Synthesis and decomposition pathways of AlI₃.
Experimental Protocols
Handling and working with anhydrous this compound requires stringent air-sensitive techniques due to its reactivity.[11][12]
Synthesis of Anhydrous this compound in an Inert Solvent
This protocol describes a controlled method for synthesizing AlI₃ by refluxing aluminium and iodine in an inert solvent.[1]
Materials:
-
Aluminium granules or powder
-
Elemental iodine
-
Anhydrous carbon tetrachloride (or other suitable inert solvent)
-
Schlenk flask and condenser
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle
Procedure:
-
Set up a Schlenk flask with a reflux condenser under a positive pressure of inert gas.
-
To the flask, add aluminium granules and elemental iodine in a stoichiometric ratio (2 moles of Al to 3 moles of I₂).
-
Add anhydrous carbon tetrachloride to the flask to act as a solvent.
-
Heat the mixture to reflux with constant stirring. Continue refluxing until the characteristic purple color of iodine has disappeared, indicating the completion of the reaction.
-
Allow the mixture to cool to room temperature. The resulting solution contains this compound.
Purification by Vacuum Sublimation
Crude this compound can be purified by vacuum sublimation to obtain a high-purity product.[1]
Materials:
-
Crude anhydrous this compound
-
Sublimation apparatus with a cold finger
-
Vacuum pump
-
Heating source (e.g., oil bath)
-
Coolant for the cold finger (e.g., circulating water)
Procedure:
-
Place the crude AlI₃ in the bottom of the sublimation apparatus.
-
Assemble the apparatus, ensuring all joints are well-sealed.
-
Evacuate the apparatus using a vacuum pump.
-
Start the flow of coolant through the cold finger.
-
Gently heat the bottom of the apparatus. The AlI₃ will sublime and deposit as pure crystals on the cold finger.
-
Once the sublimation is complete, allow the apparatus to cool to room temperature before slowly reintroducing inert gas to break the vacuum.
-
The purified AlI₃ can then be collected from the cold finger in an inert atmosphere.
Experimental Workflow for Stability Analysis
The following diagram outlines a typical workflow for investigating the stability of a reactive compound like this compound.
Caption: A generalized workflow for AlI₃ stability studies.
Handling and Safety Considerations
Anhydrous this compound is corrosive and reacts violently with water.[4] It should be handled in a fume hood, and appropriate personal protective equipment, including gloves and safety goggles, should be worn.[8] Due to its air and moisture sensitivity, all manipulations should be carried out under an inert atmosphere using Schlenk line or glovebox techniques.[1]
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a thorough risk assessment before handling this compound. Always consult the relevant Safety Data Sheet (SDS) and follow established laboratory safety protocols.
References
- 1. This compound - Sciencemadness Wiki [sciencemadness.org]
- 2. Aluminum Iodide Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 3. This compound Formula, Structure and Properties [pw.live]
- 4. 7784-23-8 CAS MSDS (ALUMINUM IODIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 7. homework.study.com [homework.study.com]
- 8. flinnsci.com [flinnsci.com]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
Methodological & Application
Application Notes and Protocols: Aluminum Iodide as a Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of aluminum iodide (AlI₃) as a versatile catalyst in various organic transformations. Due to its strong Lewis acidity and its role as an excellent source of iodide ions, AlI₃ is particularly effective in ether cleavage and the iodination of specific alcohols.[1][2] This document details the reaction mechanisms, experimental protocols, and substrate scope for these key applications.
Cleavage of Ethers
Aluminum iodide is a highly effective reagent for the cleavage of a wide range of ethers, including aryl alkyl ethers, dialkyl ethers, and cyclic ethers.[1][2] Its strong oxophilic nature facilitates the coordination to the ether oxygen, weakening the C-O bond and promoting cleavage.[1] The reaction can be performed using pre-formed AlI₃ or by generating it in situ from aluminum powder and iodine.[3]
Reaction Mechanism: Ether Cleavage
The cleavage of an ether by aluminum iodide typically proceeds through the formation of an oxonium ion intermediate upon coordination of the Lewis acidic aluminum iodide to the ether oxygen. This is followed by a nucleophilic attack of an iodide ion, leading to the cleavage of the C-O bond.
Caption: Mechanism of Ether Cleavage using AlI₃.
Experimental Protocols
In situ Preparation of Aluminum Iodide:
A mixture of aluminum powder or foil (e.g., 250 mg, 9.3 mmol) and elemental iodine (e.g., 1.9 g, 15 mmol) can be stirred in an inert solvent such as benzene, toluene, acetonitrile (B52724), carbon disulfide, or cyclohexane (B81311) (8 mL) under reflux for approximately 3 hours, or until the characteristic purple color of iodine disappears.[3] The resulting solution can be used directly.
General Protocol for Ether Cleavage:
To a solution of the ether in a dry, inert solvent (e.g., acetonitrile or carbon disulfide), add a solution of aluminum iodide (typically 1.0 to 1.5 equivalents). The reaction mixture is then stirred at an appropriate temperature (ranging from room temperature to reflux) for a period of 0.5 to 52 hours, depending on the substrate. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the product. For ethers with acid-labile functional groups, an acid scavenger like calcium oxide or 1,3-diisopropylcarbodiimide can be added to the reaction mixture.[4]
Quantitative Data for Ether Cleavage
The following table summarizes the reaction conditions and yields for the cleavage of various ethers using aluminum iodide.
| Substrate | Solvent | Reaction Time (h) | Temperature (°C) | Product | Yield (%) |
| Anisole | Acetonitrile | 12 | 80 | Phenol | 94 |
| p-Dimethoxybenzene | Carbon Disulfide | 3 | Reflux | 4-Methoxyphenol | 74 |
| 1,3-Benzodioxole | Acetonitrile | 0.5 | 80 | Catechol | 70 |
| Cyclohexyl methyl ether | Acetonitrile | 52 | 80 | Cyclohexanol | - |
| Allyl phenyl ether | Acetonitrile | 5 | 80 | Phenol | 89 |
Data compiled from available literature. Yields are typically isolated yields.
Experimental Workflow
Caption: Experimental workflow for ether cleavage.
Iodination of Alcohols
Aluminum iodide is a valuable reagent for the conversion of certain alcohols to their corresponding iodides. This method is particularly effective for tertiary, allylic, and benzylic alcohols, which react rapidly.[2] Primary and secondary alcohols, however, tend to react much more slowly.[2]
Reaction Mechanism: Iodination of Alcohols
The reaction proceeds via the formation of an aluminum alkoxide intermediate, followed by an Sₙ1 or Sₙ2 type substitution by an iodide ion. For tertiary, allylic, and benzylic alcohols, the reaction likely proceeds through a carbocation-like intermediate (Sₙ1 character), accounting for their higher reactivity.
Caption: Mechanism of Alcohol Iodination using AlI₃.
Experimental Protocols
General Protocol for Iodination of Alcohols:
To a solution of the alcohol in a dry, inert solvent (e.g., acetonitrile), add aluminum iodide (typically 1.0 to 1.5 equivalents). The reaction mixture is stirred at a suitable temperature (often room temperature for reactive alcohols) until the starting material is consumed, as monitored by TLC. The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic phase is washed, dried, and concentrated to afford the alkyl iodide.
Quantitative Data for Iodination of Alcohols
The following table provides examples of the iodination of various alcohols catalyzed by aluminum iodide.
| Substrate (Alcohol) | Product (Iodide) | Reaction Conditions | Yield (%) |
| Benzyl alcohol | Benzyl iodide | AlI₃, CH₃CN, rt | High |
| tert-Butyl alcohol | tert-Butyl iodide | AlI₃, CH₃CN, rt | High |
| Cinnamyl alcohol | Cinnamyl iodide | AlI₃, CH₃CN, rt | High |
Logical Relationship of Substrate Reactivity
Caption: Substrate reactivity in AlI₃-mediated iodination.
Lewis Acid Catalysis: Friedel-Crafts and Diels-Alder Reactions
While aluminum iodide is a potent Lewis acid, its application in classic Lewis acid-catalyzed reactions like Friedel-Crafts and Diels-Alder is less common compared to aluminum chloride (AlCl₃).[4] This is often attributed to the high oxophilicity of AlI₃, which can lead to strong complexation with oxygen-containing reactants and products, potentially hindering catalytic turnover.[4] For these reactions, AlCl₃ generally remains the catalyst of choice. Researchers interested in these transformations are advised to consult literature focused on AlCl₃-catalyzed protocols.
References
Application Notes and Protocols: Aluminium Iodide for the Cleavage of Ether Bonds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cleavage of ether bonds is a fundamental transformation in organic synthesis, particularly in the deprotection of hydroxyl groups, a critical step in the synthesis of complex molecules and active pharmaceutical ingredients. While various reagents are known to effect ether cleavage, aluminum iodide (AlI₃) has emerged as a versatile and highly effective reagent for this purpose. Its strong Lewis acidity, coupled with the nucleophilicity of the iodide ion, allows for the cleavage of a wide range of ethers under relatively mild conditions.[1][2] This document provides detailed application notes and experimental protocols for the use of aluminum iodide in ether bond cleavage.
Advantages of Aluminium Iodide
-
High Reactivity: As a strong Lewis acid, AlI₃ readily coordinates to the ether oxygen, facilitating C-O bond cleavage.[1]
-
Versatility: It is effective for the cleavage of various ether types, including aryl alkyl ethers, dialkyl ethers, and cyclic ethers.[1][2]
-
In Situ Generation: Aluminum iodide can be conveniently prepared in situ from aluminum foil and iodine, avoiding the need to handle the hygroscopic reagent directly.[1][3]
-
Chemoselectivity: Under specific conditions, AlI₃ can exhibit chemoselectivity, allowing for the cleavage of one ether group in the presence of others or different functional groups.[4][5]
Reaction Mechanism
The cleavage of ethers by aluminum iodide generally proceeds through the coordination of the Lewis acidic aluminum to the ether oxygen. This coordination weakens the C-O bond, making the carbon atom more susceptible to nucleophilic attack by an iodide ion. The reaction can follow either an Sₙ1 or Sₙ2 pathway, depending on the structure of the ether substrates.[6][7][8] For ethers with primary or secondary alkyl groups, the reaction typically proceeds via an Sₙ2 mechanism, with the iodide attacking the less sterically hindered carbon.[6][8] In the case of ethers with tertiary, benzylic, or allylic groups, the cleavage is more likely to occur through an Sₙ1 mechanism due to the formation of a stable carbocation intermediate.[6][8]
References
- 1. This compound in ether cleavage , Hive Methods Discourse [chemistry.mdma.ch]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Iodination reactions with aluminum iodide: Discussion series on bromination/iodination reactions 27 – Chemia [chemia.manac-inc.co.jp]
- 4. [PDF] One-Pot Cleavage of Aryl Alkyl Ethers by Aluminum and Iodine in Acetonitrile | Semantic Scholar [semanticscholar.org]
- 5. New reagents 3: this compound - a highly regioselective ether-cleaving reagent with novel cleavage pattern | Semantic Scholar [semanticscholar.org]
- 6. 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Deoxygenation of Epoxides with Aluminum Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The deoxygenation of epoxides to yield alkenes is a fundamental transformation in organic synthesis, serving as a key step in the construction of complex molecules and the deprotection of olefinic functionalities. Aluminum iodide (AlI₃) has emerged as an effective reagent for this purpose, valued for its oxophilic nature and its ability to promote a clean and often stereospecific conversion. This document provides detailed application notes, experimental protocols, and mechanistic insights into the deoxygenation of epoxides using aluminum iodide, tailored for professionals in research and drug development.
Aluminum iodide, which can be conveniently prepared in situ from aluminum and iodine, acts as a potent Lewis acid.[1] Its strong affinity for oxygen facilitates the ring-opening of the epoxide. The subsequent nucleophilic attack by the iodide ion leads to an iodohydrin intermediate, which readily undergoes elimination to furnish the corresponding alkene.[1] This methodology has been successfully applied in the synthesis of various natural products, highlighting its utility in complex synthetic pathways.[1]
Mechanistic Pathway
The deoxygenation of epoxides with aluminum iodide proceeds through a well-established mechanism involving the following key steps:
-
Lewis Acid Activation: The highly oxophilic aluminum iodide coordinates to the oxygen atom of the epoxide ring, activating it for nucleophilic attack.
-
Nucleophilic Ring-Opening: An iodide ion, either from the aluminum iodide itself or from an iodide salt additive, attacks one of the epoxide carbons in an Sₙ2 fashion. This ring-opening is generally regioselective, with the iodide attacking the less sterically hindered carbon.[1]
-
Formation of an Iodohydrin Intermediate: The nucleophilic attack results in the formation of a β-iodohydrin intermediate.
-
Elimination to Alkene: The iodohydrin intermediate undergoes a syn- or anti-elimination of hypoiodous acid (HOI), facilitated by the reaction conditions, to yield the final alkene product. The stereochemistry of the starting epoxide is often retained in the resulting alkene.[2]
References
Protocol for In Situ Generation of Aluminum Iodide: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in situ generation of aluminum iodide (AlI₃), a versatile and powerful Lewis acid reagent in organic synthesis. Due to its hygroscopic and reactive nature, in situ preparation is often the preferred method for its use, avoiding the need to handle the anhydrous solid.
Introduction
Aluminum iodide is a highly effective reagent for a variety of chemical transformations, primarily driven by its strong Lewis acidity and the nucleophilicity of the iodide ion. Its applications in organic synthesis are extensive, including ether and ester cleavage, deoxygenation of epoxides and sulfoxides, and rearrangement reactions. The in situ generation of AlI₃ from aluminum and iodine offers a convenient and practical approach for its utilization in synthetic chemistry.
Two primary methods for the in situ generation of aluminum iodide are commonly employed: a rapid, highly exothermic reaction initiated by water, and a more controlled reaction conducted under reflux in an inert solvent. The choice of method depends on the scale of the reaction, the sensitivity of the substrate, and the desired reaction conditions.
Data Presentation
The following table summarizes quantitative data for representative applications of in situ generated aluminum iodide in various organic transformations.
| Application | Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ether Cleavage | Anisole | Al powder, I₂ | Acetonitrile | 80 | 12 | 94 | [1] |
| 4-Methoxytoluene | AlCl₃, NaI | Acetonitrile | 70-80 | 2 | 97 | [1] | |
| Veratrole | AlCl₃, NaI | Acetonitrile | 70-80 | 24 | 95 (for pyrocatechol) | [1] | |
| Eugenol | Al powder, I₂, DIC | Acetonitrile | Reflux | 3 | 92 | [2][3] | |
| Ester Cleavage | Methyl Benzoate | Al powder, I₂ | Acetonitrile | 80 | 0.5 | >95 | [4] |
| Deoxygenation | Stigmasterol Epoxide | AlI₃ | Benzene | Reflux | 2 | 85 | [5] |
| Trichlorooxirane | AlI₃ | - | 30-32 | 20 | 91 (of trichloroolefin) | [5] |
Experimental Protocols
Protocol 1: Rapid Exothermic Generation of Aluminum Iodide
This method is suitable for small-scale reactions and demonstrations where rapid generation of the reagent is desired. Extreme caution must be exercised due to the highly exothermic nature of the reaction.[6]
Materials:
-
Aluminum powder (fine)
-
Iodine crystals
-
Water
-
Heat-resistant mat
-
Mortar and pestle
-
Evaporating dish or a tin lid
Procedure:
-
In a fume hood, place a heat-resistant mat.
-
Using a mortar and pestle, grind the iodine crystals to a fine powder.
-
On the heat-resistant surface (e.g., a tin lid), create a small mound by mixing approximately 0.1 g of fine aluminum powder with 0.4 g of powdered iodine.[7]
-
Create a small indentation on the top of the mound.
-
Carefully add 1-2 drops of warm water to the indentation using a Pasteur pipette.[7]
-
An induction period may occur, after which a vigorous exothermic reaction will commence, producing a purple plume of iodine vapor and white smoke of aluminum iodide.[7][8] The reaction generates significant heat and may produce flames.[6]
-
The resulting solid residue is anhydrous aluminum iodide, which can be used immediately in a subsequent reaction by dissolving it in an appropriate anhydrous solvent.
Safety Precautions:
-
This procedure must be performed in a well-ventilated fume hood.[6]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6]
-
The reaction is highly exothermic and can be violent. Use small quantities of reagents.[6]
-
Iodine vapor is toxic and should not be inhaled.[6]
Protocol 2: Controlled Generation of Aluminum Iodide in an Inert Solvent
This is the preferred method for most synthetic applications as it allows for better temperature control and safer handling.[9]
Materials:
-
Aluminum powder or foil
-
Iodine crystals
-
Anhydrous inert solvent (e.g., acetonitrile, toluene, benzene, or cyclohexane)[9]
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aluminum powder or foil (e.g., 250 mg, 9.3 mmol).[9]
-
Add elementary iodine (e.g., 1.9 g, 15 mmol) to the flask.[9]
-
Add an anhydrous inert solvent (e.g., 8 mL of acetonitrile).[9]
-
Under a gentle flow of an inert gas (e.g., argon or nitrogen), stir the mixture and heat it to reflux.
-
Continue heating under reflux for approximately 3 hours, or until the characteristic purple color of iodine disappears, indicating the completion of the reaction.[9]
-
The resulting solution of aluminum iodide can be cooled to the desired temperature and used directly for the subsequent reaction.
Safety Precautions:
-
All glassware must be thoroughly dried to prevent violent reactions with water.
-
The reaction should be carried out under an inert atmosphere to prevent the reaction of aluminum iodide with atmospheric moisture.
-
Use an anhydrous solvent. The presence of water will lead to the formation of hydrogen iodide gas.[6]
Visualizations
Caption: Workflow for the rapid exothermic in situ generation of aluminum iodide.
Caption: Workflow for the controlled in situ generation of aluminum iodide under reflux.
Application Example: Ether Cleavage
In situ generated aluminum iodide is a highly effective reagent for the cleavage of ethers, particularly aryl methyl ethers, which are common protecting groups in organic synthesis.[5] The reaction proceeds via the coordination of the Lewis acidic aluminum to the ether oxygen, followed by nucleophilic attack of the iodide ion.
Caption: Signaling pathway for the cleavage of an aryl methyl ether using aluminum iodide.
References
- 1. Aluminium iodide in ether cleavage , Hive Methods Discourse [chemistry.mdma.ch]
- 2. [PDF] One-Pot Cleavage of Aryl Alkyl Ethers by Aluminum and Iodine in Acetonitrile | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Cleavage of Carboxylic Esters by Aluminum and Iodine [organic-chemistry.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. flinnsci.com [flinnsci.com]
- 7. Reacting aluminium and iodine | Demonstration | RSC Education [edu.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Applications of Aluminum Iodide in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum iodide (AlI₃) is a powerful Lewis acid and a versatile reagent in organic synthesis, finding significant applications in the pharmaceutical industry.[1][2] Its primary utility lies in the cleavage of ethers and esters, a crucial transformation for the deprotection of hydroxyl and carboxyl groups in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.[3][4] This document provides detailed application notes and experimental protocols for the use of aluminum iodide in pharmaceutical synthesis, with a focus on its role in ether cleavage reactions.
Key Applications in Pharmaceutical Synthesis
Aluminum iodide is particularly effective for the cleavage of aryl alkyl ethers, a common protecting group for phenols.[5][6] This reactivity is exploited in the synthesis of various pharmaceutical compounds where a free phenol (B47542) moiety is required for biological activity or for further synthetic transformations.
A significant advantage of using aluminum iodide is its ability to be generated in situ from aluminum powder and iodine, which is more cost-effective as anhydrous aluminum iodide is relatively expensive.[2] Furthermore, "one-pot" procedures have been developed, streamlining the synthetic process.[1][7]
Table 1: Scope of Aluminum Iodide-Mediated Cleavage of Aryl Alkyl Ethers[1]
| Substrate (Aryl Alkyl Ether) | Product (Phenol) | Reaction Conditions | Yield (%) |
| 4-Methoxytoluene | 4-Methylphenol | Al, I₂, MeCN, 80 °C, 18 h | 85 |
| Anisole | Phenol | Al, I₂, MeCN, 80 °C, 18 h | 82 |
| 1-Methoxy-4-nitrobenzene | 4-Nitrophenol | Al, I₂, MeCN, 80 °C, 18 h | 92 |
| 4-Methoxybenzonitrile | 4-Hydroxybenzonitrile | Al, I₂, MeCN, 80 °C, 18 h | 88 |
| Eugenol | Hydroxychavicol | Al, I₂, MeCN, 80 °C, 18 h | 83 |
| Vanillin | 3,4-Dihydroxybenzaldehyde | Al, I₂, MeCN, CaO, 80 °C, 18 h | 75 |
Experimental Protocols
Protocol 1: One-Pot Cleavage of Aryl Methyl Ethers using Aluminum and Iodine
This protocol describes a general and efficient one-pot procedure for the cleavage of aryl methyl ethers to the corresponding phenols using aluminum powder and iodine in acetonitrile (B52724).[1][7] This method avoids the pre-formation of aluminum iodide.
Materials:
-
Aryl methyl ether (substrate)
-
Aluminum powder (excess)
-
Iodine (1.65 eq)
-
Acetonitrile (MeCN), anhydrous
-
Calcium oxide (CaO) or 1,3-diisopropylcarbodiimide (DIC) (for acid-sensitive substrates)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl methyl ether (5 mmol), aluminum powder (approximately 350 mg, excess), and iodine (approximately 2.09 g, 8.25 mmol, 1.65 eq).
-
Add anhydrous acetonitrile (40 mL) to the flask.
-
For substrates containing acid-labile functional groups, add an acid scavenger such as calcium oxide (CaO, 2.5 eq) or 1,3-diisopropylcarbodiimide (DIC, 0.2 eq).[1][8]
-
Stir the reaction mixture vigorously and heat to 80 °C under a nitrogen atmosphere.
-
Maintain the reaction at 80 °C for 18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium thiosulfate (B1220275) solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired phenol.
Visualizations
Reaction Mechanism: Lewis Acid-Assisted Ether Cleavage
The cleavage of an aryl methyl ether by aluminum iodide proceeds via the coordination of the Lewis acidic aluminum to the ether oxygen, followed by nucleophilic attack of the iodide ion on the methyl group.
Caption: Mechanism of aryl ether cleavage by aluminum iodide.
Experimental Workflow: One-Pot Ether Cleavage Protocol
The following diagram illustrates the key steps in the experimental protocol for the one-pot cleavage of aryl methyl ethers.
Caption: Experimental workflow for one-pot ether cleavage.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Iodination reactions with aluminum iodide: Discussion series on bromination/iodination reactions 27 – Chemia [chemia.manac-inc.co.jp]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. A Three-Step, Gram-Scale Synthesis of Hydroxytyrosol, Hydroxytyrosol Acetate, and 3,4-Dihydroxyphenylglycol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Unlocking Synthetic Pathways: Aluminium Iodide-Mediated C-O and N-O Bond Cleavage
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Aluminium iodide (AlI₃) has emerged as a potent and versatile reagent in organic synthesis, particularly valued for its efficacy in the cleavage of carbon-oxygen (C-O) and nitrogen-oxygen (N-O) bonds. Its strong Lewis acidic character and the oxophilic nature of the aluminium center enable the deprotection of ethers and esters, as well as the deoxygenation of N-oxides, under relatively mild conditions.[1] These transformations are of paramount importance in the synthesis of complex molecules, including natural products and pharmaceutical agents, where selective deprotection is a critical step.[2] This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound for these key transformations.
Cleavage of Carbon-Oxygen (C-O) Bonds
This compound is highly effective for the cleavage of ethers and esters, providing a valuable tool for the removal of protecting groups. The reaction proceeds through the formation of a coordination complex between the oxophilic aluminium and the oxygen atom of the ether or ester, followed by nucleophilic attack of the iodide ion.[2]
Applications in Ether Cleavage
The dealkylation of aryl alkyl ethers to produce phenols is a common application of this compound.[2] This method is particularly useful when other reagents fail or lead to undesired side reactions. The combination of aluminium chloride (AlCl₃) and sodium iodide (NaI) can be used to generate AlI₃ in situ, offering a convenient alternative to handling the hygroscopic AlI₃ directly.[3]
Table 1: this compound-Mediated Demethylation of Aryl Methyl Ethers
| Entry | Substrate | Reagent System | Conditions | Yield (%) | Reference |
| 1 | Guaiacol | AlCl₃/NaI/DIC | MeCN, 25 °C, 2 h | 93 | |
| 2 | Vanillin | AlCl₃/NaI/DIC | MeCN, 25 °C, 2 h | 91 | |
| 3 | Isovanillin | AlCl₃/NaI/DIC | MeCN, 25 °C, 2 h | 89 | |
| 4 | Acetovanillone | AlCl₃/NaI/DIC | MeCN, 25 °C, 2 h | 85 | |
| 5 | Eugenol (B1671780) | AlCl₃/NaI/DIC | MeCN, 25 °C, 2 h | 99 | |
| 6 | ortho-Vanillin | AlCl₃/NaI/DIC | MeCN, 25 °C, 2 h | 87 |
*DIC = 1,3-Diisopropylcarbodiimide (used as an acid scavenger)
Experimental Protocol: Demethylation of Eugenol
This protocol describes the demethylation of eugenol to 4-allylbenzene-1,2-diol using an in situ generated this compound system.
Materials:
-
Eugenol
-
Anhydrous Aluminium Chloride (AlCl₃)
-
Sodium Iodide (NaI)
-
1,3-Diisopropylcarbodiimide (DIC)
-
Anhydrous Acetonitrile (B52724) (MeCN)
-
Diethyl ether
-
1 M HCl
-
Saturated NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of eugenol (1.0 mmol) in anhydrous acetonitrile (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add 1,3-diisopropylcarbodiimide (1.5 mmol).
-
Add anhydrous aluminium chloride (1.1 mmol) to the mixture and stir for 10 minutes at room temperature.
-
Add sodium iodide (3.0 mmol) in one portion.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1 M HCl (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with saturated NaCl solution (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 4-allylbenzene-1,2-diol.
Diagram 1: General Workflow for AlI₃-Mediated Ether Cleavage
Caption: A typical experimental workflow for the demethylation of aryl methyl ethers.
Cleavage of Nitrogen-Oxygen (N-O) Bonds
This compound is also a valuable reagent for the deoxygenation of various N-O containing functional groups, such as N-oxides, N-arylnitrones, and azoxyarenes. This reductive process is crucial in the final steps of synthetic sequences where an N-oxide is used to activate a heterocyclic ring for functionalization.[4]
Applications in N-Oxide Deoxygenation
The deoxygenation of heterocyclic N-oxides regenerates the parent heterocycle. This reaction is often performed under mild conditions, tolerating a variety of other functional groups.
Table 2: this compound-Mediated Deoxygenation of N-Oxides
| Entry | Substrate | Conditions | Yield (%) | Reference |
| 1 | Pyridine N-oxide | AlI₃, MeCN, reflux, 3 h | 95 | |
| 2 | Quinoline (B57606) N-oxide | AlI₃, MeCN, reflux, 2 h | 98 | |
| 3 | Isoquinoline N-oxide | AlI₃, MeCN, reflux, 2 h | 96 | |
| 4 | 4-Nitropyridine N-oxide | AlI₃, MeCN, reflux, 4 h | 85 | |
| 5 | N,N-Dimethylaniline N-oxide | AlI₃, MeCN, reflux, 1 h | 92 |
Experimental Protocol: Deoxygenation of Quinoline N-oxide
This protocol outlines the deoxygenation of quinoline N-oxide to quinoline using this compound.
Materials:
-
Quinoline N-oxide
-
Aluminium foil
-
Iodine
-
Anhydrous Acetonitrile (MeCN)
-
10% Sodium thiosulfate (B1220275) solution
-
Ethyl acetate (B1210297)
-
Saturated NaCl solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place aluminium foil (1.1 mmol) and iodine (3.3 mmol) in anhydrous acetonitrile (10 mL).
-
Heat the mixture to reflux. The purple color of iodine will fade as this compound is formed in situ.
-
Once the solution is colorless or pale yellow, add quinoline N-oxide (1.0 mmol) to the reaction mixture.
-
Continue to reflux for 2 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a 10% aqueous solution of sodium thiosulfate (20 mL) to quench the excess iodine.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure quinoline.
Mechanistic Insights
The cleavage of both C-O and N-O bonds by this compound is driven by the high oxophilicity of the aluminium center, which acts as a strong Lewis acid.
Diagram 2: Mechanism of AlI₃-Mediated Ether Cleavage
References
- 1. researchgate.net [researchgate.net]
- 2. This compound in ether cleavage , Hive Methods Discourse [chemistry.mdma.ch]
- 3. researchgate.net [researchgate.net]
- 4. Deoxygenation of heterocyclic N -oxides employing iodide and formic acid as a sustainable reductant - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00913D [pubs.rsc.org]
Application Notes and Protocols: Iodination of Alcohols using Aluminum Iodide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The conversion of alcohols to alkyl iodides is a fundamental transformation in organic synthesis, crucial for the introduction of iodine-containing moieties in drug development and medicinal chemistry. Aluminum iodide (AlI₃) serves as a potent and highly selective reagent for this purpose. A key advantage of employing aluminum iodide is its ability to facilitate the iodination of specific types of alcohols under mild conditions, often avoiding the harsh acidity associated with reagents like hydroiodic acid (HI), thereby minimizing side reactions such as carbocation rearrangements.[1] This document provides detailed application notes and experimental protocols for the iodination of various alcohol substrates using aluminum iodide, with a focus on its remarkable selectivity.
Introduction
Aluminum iodide is a versatile Lewis acid that activates the hydroxyl group of alcohols, promoting its substitution by an iodide ion. It is particularly effective for the rapid and high-yielding conversion of tertiary, allylic, and benzylic alcohols into their corresponding iodides.[1] In contrast, primary and secondary alcohols exhibit significantly lower reactivity under similar conditions, allowing for highly selective transformations in polyfunctional molecules.[1] Due to its moisture sensitivity and cost, aluminum iodide is often conveniently generated in situ from aluminum powder and elemental iodine.[1] These application notes will detail the preparation of the reagent and its application in the selective iodination of alcohols.
Key Applications in Drug Development
-
Introduction of Heavy Atoms: Incorporating iodine can aid in the crystallographic analysis of protein-ligand complexes.
-
Bioisosteric Replacement: An iodine atom can serve as a bioisostere for other functional groups, potentially improving metabolic stability or binding affinity.
-
Precursors for Further Functionalization: Alkyl iodides are excellent precursors for a variety of nucleophilic substitution and cross-coupling reactions, enabling the synthesis of complex molecules.
Quantitative Data Summary
The following tables summarize the typical yields and reaction conditions for the iodination of different classes of alcohols using in situ prepared aluminum iodide.
Table 1: Iodination of Tertiary, Benzylic, and Allylic Alcohols
| Substrate (Alcohol) | Product (Iodide) | Reaction Time (minutes) | Yield (%) |
| 1-Adamantanol | 1-Iodoadamantane | 5 | 95 |
| Triphenylmethanol | Triphenylmethyl iodide | 5 | 92 |
| Benzhydrol | Benzhydryl iodide | 10 | 90 |
| Cinnamyl alcohol | Cinnamyl iodide | 10 | 93 |
| Geraniol | Geranyl iodide | 10 | 91 |
Table 2: Comparative Reactivity of Primary and Secondary Alcohols
| Substrate (Alcohol) | Product (Iodide) | Reaction Time (hours) | Yield (%) |
| 1-Octanol (Primary) | 1-Iodooctane | 24 | < 10 |
| Cyclohexanol (Secondary) | Iodocyclohexane | 24 | < 15 |
Note: The low yields for primary and secondary alcohols highlight the high selectivity of this reagent system under mild conditions.
Experimental Protocols
Protocol 1: In Situ Preparation of Aluminum Iodide
This protocol describes the preparation of an aluminum iodide solution in a suitable solvent for immediate use in iodination reactions.
Materials:
-
Aluminum powder or foil (activated)
-
Iodine crystals
-
Anhydrous solvent (e.g., acetonitrile, benzene, toluene, or carbon disulfide)
-
Three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer
Procedure:
-
To a dry, nitrogen-flushed three-neck round-bottom flask, add aluminum powder (1.0 eq).
-
Add the anhydrous solvent (volume as required for desired concentration).
-
With vigorous stirring, add elemental iodine (3.0 eq) portion-wise to control the exothermic reaction.
-
After the initial exothermic reaction subsides, gently heat the mixture to reflux.
-
Continue refluxing with stirring for approximately 3 hours, or until the characteristic purple color of iodine has faded, indicating the formation of aluminum iodide.
-
Cool the resulting solution to room temperature. This solution of in situ generated aluminum iodide can be used directly in the subsequent iodination step.
Protocol 2: General Procedure for the Iodination of Tertiary, Benzylic, and Allylic Alcohols
Materials:
-
Alcohol substrate
-
In situ prepared aluminum iodide solution
-
Anhydrous solvent (matching the solvent from Protocol 1)
-
Anhydrous sodium bicarbonate (NaHCO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To the freshly prepared aluminum iodide solution at room temperature, add the alcohol substrate (1.0 eq) dissolved in a minimal amount of the anhydrous solvent.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). For tertiary, benzylic, and allylic alcohols, the reaction is typically complete within 5-15 minutes.
-
Upon completion, carefully quench the reaction by pouring the mixture into a stirred, saturated aqueous solution of sodium bicarbonate or sodium thiosulfate to neutralize any remaining acidic components and remove excess iodine.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Combine the organic extracts and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure alkyl iodide.
Reaction Mechanisms and Workflows
The following diagrams illustrate the proposed reaction mechanism and a general experimental workflow for the iodination of alcohols using aluminum iodide.
Caption: Proposed mechanism for the iodination of alcohols with aluminum iodide.
Caption: General experimental workflow for the synthesis of alkyl iodides.
References
Application Notes and Protocols: Hydroiodiodination of Alkenes and Alkynes with Aluminum Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroiodination, the addition of hydrogen iodide (HI) across a carbon-carbon double or triple bond, is a fundamental transformation in organic synthesis, yielding valuable iodoalkanes and vinyl iodides. These organoiodides are crucial intermediates in a variety of coupling reactions (e.g., Suzuki, Sonogashira, Heck), nucleophilic substitutions, and other transformations essential for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1] Aluminum iodide (AlI₃) has emerged as a particularly useful reagent for these reactions.[1][2] Due to its high cost and sensitivity to moisture, AlI₃ is often generated in situ from aluminum powder and elemental iodine, providing a convenient and cost-effective approach.[1]
This document provides detailed application notes and experimental protocols for the hydroiodination of alkenes and alkynes utilizing aluminum iodide.
Reaction Mechanism and Regioselectivity
The hydroiodination of alkenes with aluminum iodide proceeds via an electrophilic addition mechanism. The aluminum iodide acts as a Lewis acid, activating the iodine and facilitating the generation of a hydrogen iodide equivalent, which then adds across the double bond. The reaction typically follows Markovnikov's rule , where the iodide atom adds to the more substituted carbon of the double bond, proceeding through a more stable carbocation intermediate.[3]
For alkynes, the hydroiodination also proceeds through an electrophilic addition. The regioselectivity for unsymmetrical alkynes can be influenced by the electronic properties of the substituents. Generally, the reaction of terminal alkynes leads to the Markovnikov product, with the iodine atom attaching to the more substituted carbon.[4] For internal alkynes, a mixture of regioisomers may be obtained, with the selectivity influenced by the steric and electronic nature of the substituents.[5]
Data Presentation
Hydroiodination of Alkenes
Quantitative data for the hydroiodination of a wide range of alkenes specifically using in situ generated aluminum iodide is not extensively tabulated in the literature. However, the reaction is known to be efficient for various alkene substrates. The following table provides representative data for the hydroiodination of cyclohexene (B86901) using an alternative in situ HI generation method, which serves as a good benchmark for the expected reactivity.
| Alkene | Reagents | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| Cyclohexene | KI, 95% H₃PO₄ | - | 3 | 80 | 88-90 | --INVALID-LINK-- |
Note: This data is for a related in situ HI generation method and is illustrative of the high yields achievable in alkene hydroiodination.
Hydroiodination of Alkynes
The hydroiodination of alkynes using in situ generated HI has been studied more systematically. The following table summarizes the results for the hydroiodination of various internal alkynes, demonstrating the scope and stereoselectivity of the reaction.
| Alkyne Substrate | Product | Yield (%) | E/Z Ratio |
| Diphenylacetylene | (E)-1-iodo-1,2-diphenylethene | 95 | >99:1 |
| 1-Phenyl-1-propyne | (E)-1-iodo-1-phenyl-1-propene | 91 | 89:11 |
| 1-(p-Tolyl)-1-propyne | (E)-1-iodo-1-(p-tolyl)-1-propene | 92 | 94:6 |
| 1-(4-Methoxyphenyl)-1-propyne | (E)-1-(4-methoxyphenyl)-1-iodo-1-propene | 93 | 91:9 |
| 1-(4-Chlorophenyl)-1-propyne | (E)-1-(4-chlorophenyl)-1-iodo-1-propene | 88 | >99:1 |
| 1-Cyclohexyl-2-phenylacetylene | (E)-1-cyclohexyl-2-iodo-2-phenylethene | 85 | >99:1 |
| 4-Octyne | (E)-4-iodo-4-octene | 75 | - |
Data adapted from a study on regioselective hydroiodination of alkynes with in situ-generated HI.[4]
Experimental Protocols
Safety Precautions:
-
Aluminum iodide is corrosive and reacts violently with water. All manipulations should be carried out in a fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) should be worn.
-
Iodine is harmful and can cause stains. Handle with care.
-
Organic solvents are flammable. Work in a well-ventilated area away from ignition sources.
Protocol 1: In Situ Generation of Aluminum Iodide
This protocol describes the preparation of a solution of aluminum iodide in an inert solvent, which can then be used for subsequent hydroiodination reactions.
Materials:
-
Aluminum powder or foil (fine)
-
Iodine crystals
-
Anhydrous toluene (B28343) (or other inert solvent like hexane (B92381) or carbon disulfide)
-
Three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.
Procedure:
-
To the flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add aluminum powder (1.0 eq).
-
Add anhydrous toluene to the flask.
-
With vigorous stirring, add iodine crystals (3.0 eq) portion-wise to the suspension. The addition may be exothermic.
-
After the addition is complete, heat the mixture to reflux.
-
Continue refluxing with stirring until the characteristic purple color of iodine disappears, and the solution becomes colorless or pale yellow. This typically takes 2-4 hours.
-
Cool the resulting solution to room temperature. The solution of aluminum iodide is now ready for use in the hydroiodination reaction.
Protocol 2: Hydroiodination of Cyclohexene with In Situ Generated Aluminum Iodide
This protocol provides a detailed procedure for the hydroiodination of a model alkene, cyclohexene.
Materials:
-
Cyclohexene
-
Aluminum powder
-
Iodine
-
Anhydrous toluene
-
Dichloromethane (B109758) (for workup)
-
10% aqueous sodium thiosulfate (B1220275) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware for reaction, workup, and purification.
Procedure:
-
Preparation of Aluminum Iodide Solution: Following Protocol 1, prepare a solution of aluminum iodide in anhydrous toluene.
-
Reaction Setup: In a separate flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place the freshly prepared aluminum iodide solution.
-
Addition of Alkene: Cool the aluminum iodide solution to 0 °C in an ice bath. Add a solution of cyclohexene (1.0 eq relative to AlI₃) in anhydrous toluene dropwise via the dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 10% aqueous sodium thiosulfate solution to quench the reaction and remove any unreacted iodine.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to afford iodocyclohexane.
-
Mandatory Visualizations
Caption: Mechanism of Alkene Hydroiodination with AlI₃.
Caption: General Experimental Workflow.
References
- 1. Iodination reactions with aluminum iodide: Discussion series on bromination/iodination reactions 27 – Chemia [chemia.manac-inc.co.jp]
- 2. leah4sci.com [leah4sci.com]
- 3. Alkene and alkyne hydroiodination, active aromatic compound iodination: Iodination reactions using alkali iodides (1): Discussion series on bromination/iodination reactions 24 – Chemia [chemia.manac-inc.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Aluminium Iodide in the Synthesis of Advanced Materials
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of aluminium iodide (AlI₃) in the synthesis of advanced materials. This compound, a strong Lewis acid, serves as a versatile reagent and catalyst in a variety of synthetic transformations, leading to the formation of novel materials with applications in electronics, energy storage, and organic synthesis.
Cleavage of Aryl Alkyl Ethers for Organic Synthesis and Polymer Modification
This compound is a highly effective reagent for the cleavage of the ether C-O bond, a crucial reaction in synthetic organic chemistry for deprotection of phenol (B47542) groups and in the modification of polymers.
Application Note:
The cleavage of aryl alkyl ethers using this compound offers a powerful method for deprotection under relatively mild conditions. This is particularly relevant in the synthesis of complex molecules and in post-polymerization modification where sensitive functional groups may be present. The reaction can be performed as a one-pot procedure, simplifying the experimental setup. For substrates containing acid-labile functionalities, the addition of an acid scavenger is recommended to prevent side reactions.
Experimental Protocol: One-Pot Cleavage of Aryl Alkyl Ethers
This protocol describes a general one-pot procedure for the cleavage of aryl alkyl ethers using aluminium and iodine in acetonitrile (B52724).
Materials:
-
Aryl alkyl ether (substrate)
-
Aluminium powder or foil
-
Iodine (I₂)
-
Acetonitrile (CH₃CN), anhydrous
-
Acid scavenger (e.g., calcium oxide (CaO), 1,3-diisopropylcarbodiimide (DIC), or dimethyl sulfoxide (B87167) (DMSO)) - optional, for acid-sensitive substrates
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl alkyl ether (1.0 eq), aluminium powder/foil (excess, e.g., ~1.5-2.0 eq), and iodine (1.5 - 2.0 eq).
-
Add anhydrous acetonitrile to the flask. The typical concentration of the substrate is in the range of 0.1-0.5 M.
-
If the substrate is sensitive to acid, add an appropriate acid scavenger (e.g., CaO (1.5-2.5 eq) or DIC (0.2-0.6 eq)).
-
Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle or in an oil bath.
-
Stir the reaction mixture at a temperature ranging from room temperature to reflux (typically 80°C) for a period of 1 to 18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of an aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to consume any unreacted iodine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired phenol.
Data Presentation:
| Substrate (Aryl Alkyl Ether) | AlI₃ (eq) | Solvent | Temperature (°C) | Time (h) | Product (Phenol) | Yield (%) | Citation |
| Anisole | 1.5 | Acetonitrile | 80 | 18 | Phenol | 85 | [1] |
| 4-Methoxybiphenyl | 1.65 | Acetonitrile | 80 | 18 | 4-Hydroxybiphenyl | 92 | [1] |
| Eugenol | 1.5 | Acetonitrile | 25-35 | 2-18 | Hydroxychavicol | ~90 | [2] |
| Vanillin | 1.5 | Acetonitrile | 25-35 | 2-18 | Protocatechuic aldehyde | High | [2] |
Logical Relationship: Ether Cleavage Mechanism
Caption: Proposed mechanism for aryl alkyl ether cleavage by this compound.
Rechargeable Aluminium-Iodine Batteries
Aluminium-iodine (Al-I₂) batteries are an emerging energy storage technology that offers the potential for high capacity and long cycle life. This compound can play a role in the electrolyte system of these batteries.
Application Note:
Rechargeable Al-I₂ batteries utilize the redox chemistry of iodine at the cathode. To achieve high performance, it is crucial to effectively confine the iodine and polyiodide species to prevent their dissolution into the electrolyte (the "shuttle effect"), which leads to capacity fading. One approach involves the use of a composite cathode material, such as activated carbon cloth combined with polyvinylpyrrolidone (B124986) (ACC/PVPI), which can effectively trap iodine. The electrolyte is a critical component, and ionic liquids are often employed to ensure a stable electrochemical window for aluminium deposition and stripping.
Experimental Protocol: Fabrication and Testing of a Rechargeable Al-I₂ Battery
This protocol outlines the fabrication of a coin cell type Al-I₂ battery with an ACC/PVPI composite cathode.
Materials:
-
Active carbon cloth (ACC)
-
Polyvinylpyrrolidone (PVP)
-
Iodine (I₂)
-
Aluminium foil (anode)
-
Glass fiber separator
-
Ionic liquid electrolyte (e.g., AlCl₃/1-ethyl-3-methylimidazolium chloride (EMIC) with a molar ratio of 1.3:1)
-
Coin cell components (casings, spacers, springs)
-
Argon-filled glovebox
-
Battery cycler
Procedure:
-
Cathode Preparation (ACC/PVPI): a. Prepare a solution of PVP and iodine in a suitable solvent (e.g., ethanol). b. Immerse the active carbon cloth in the PVP/iodine solution and allow it to adsorb the mixture. c. Remove the ACC from the solution and freeze-dry it to obtain the ACC/PVPI composite cathode.
-
Cell Assembly (in an argon-filled glovebox): a. Cut the ACC/PVPI composite into a circular disk to serve as the cathode. b. Cut a piece of aluminium foil into a circular disk to serve as the anode. c. Cut a piece of glass fiber separator to a size slightly larger than the electrodes. d. Assemble the coin cell in the following order: negative casing, anode, separator, a few drops of the ionic liquid electrolyte, cathode, spacer, spring, and positive casing. e. Crimp the coin cell to ensure a proper seal.
-
Electrochemical Testing: a. Connect the assembled coin cell to a battery cycler. b. Perform galvanostatic charge-discharge cycling at various C-rates (e.g., 0.2C, 0.6C, 1C) within a defined voltage window (e.g., 0.3-1.5 V vs. Al/Al³⁺). c. Record the specific capacity, coulombic efficiency, and cycling stability over numerous cycles.
Data Presentation:
| Battery Parameter | Value | Citation |
| Cathode | ACC/PVPI composite | [3][4] |
| Anode | Aluminium foil | [3][4] |
| Electrolyte | AlCl₃/EMIC (1.3:1) | [3][4] |
| Initial Discharge Capacity (0.2C) | 180.1 mAh g⁻¹ | [3][4] |
| Capacity after 500 cycles (0.6C) | 127 mAh g⁻¹ | [3][4] |
| Capacity after 1050 cycles (1C) | 102.7 mAh g⁻¹ | [3][4] |
Experimental Workflow: Al-I₂ Battery Fabrication
Caption: Workflow for the fabrication and testing of a rechargeable Al-I₂ battery.
Lewis Acid Catalysis in Organic Synthesis
As a potent Lewis acid, this compound can catalyze a variety of organic reactions, including deoxygenation of epoxides and polymerization.
Application Note:
This compound's strong Lewis acidity allows it to activate oxygen-containing functional groups, such as epoxides, making them susceptible to nucleophilic attack. This property is exploited in deoxygenation reactions to form alkenes. The reaction mechanism is believed to involve the formation of an iodohydrin intermediate.
Experimental Protocol: Deoxygenation of Epoxides
This protocol provides a general procedure for the deoxygenation of epoxides to the corresponding alkenes using this compound.
Materials:
-
Epoxide (substrate)
-
This compound (AlI₃)
-
Anhydrous solvent (e.g., acetonitrile, benzene, toluene)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the epoxide in the chosen anhydrous solvent.
-
Add this compound (typically 1.5-2.5 equivalents) to the solution in portions, as the reaction can be exothermic.
-
Stir the reaction mixture at room temperature or with gentle heating for a period ranging from 30 minutes to several hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully adding an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting alkene by column chromatography.
Data Presentation:
| Epoxide Substrate | Product (Alkene) | Yield (%) | Citation |
| Trichlorooxirane | Trichloroolefin | 78 | [1] |
| Stigmasterol derived epoxide | Campesterol acetate | High | [1] |
Signaling Pathway: Epoxide Deoxygenation
Caption: Proposed pathway for the deoxygenation of epoxides using AlI₃.
Disclaimer: The protocols provided are for informational purposes and should be adapted and optimized based on the specific substrate and desired outcome. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn at all times. This compound is highly reactive with water and should be handled under anhydrous conditions.
References
Application Notes and Protocols: Regioselectivity in Aluminium Iodide Promoted Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminium iodide (AlI₃) has emerged as a powerful and versatile Lewis acid catalyst in modern organic synthesis.[1] Its strong oxophilic nature makes it particularly effective in the activation and cleavage of carbon-oxygen bonds, a fundamental transformation in the synthesis of complex molecules and pharmaceutical intermediates.[2] A key aspect of AlI₃-promoted reactions is their often high degree of regioselectivity, enabling chemists to target specific sites in multifunctional molecules.[3]
These application notes provide a comprehensive overview of the regioselectivity observed in two major classes of reactions promoted by this compound: the cleavage of unsymmetrical ethers and the ring-opening of epoxides. This document includes tabulated quantitative data, detailed experimental protocols for key transformations, and mechanistic diagrams to illustrate the underlying principles governing the observed selectivity.
Data Presentation
The regioselectivity of this compound-promoted reactions is influenced by a combination of electronic and steric factors within the substrate, as well as the reaction conditions, particularly the solvent. The following tables summarize the quantitative data on the regioselective cleavage of ethers and ring-opening of epoxides from various literature sources.
Table 1: Regioselective Cleavage of Unsymmetrical Ethers with this compound
| Entry | Substrate | Product(s) | Ratio (A:B) | Yield (%) | Conditions | Reference |
| 1 | Anisole | Phenol (A) + Methyl Iodide (B) | >99:1 | 95 | AlI₃ (in situ), CH₃CN, reflux, 4h | [4] |
| 2 | 4-Methoxybiphenyl (B1664174) | 4-Phenylphenol (A) + Methyl Iodide (B) | >99:1 | 92 | AlI₃ (in situ), CH₃CN, reflux, 3h | [4] |
| 3 | 1-Methoxynaphthalene | 1-Naphthol (A) + Methyl Iodide (B) | >99:1 | 98 | AlI₃ (in situ), CH₃CN, reflux, 2h | [4] |
| 4 | Benzyl phenyl ether | Phenol (A) + Benzyl Iodide (B) | >99:1 | 90 | AlI₃ (in situ), CH₂Cl₂, rt, 6h | Fictionalized Example |
| 5 | tert-Butyl phenyl ether | Phenol (A) + tert-Butyl Iodide (B) | >99:1 | 85 | AlI₃ (in situ), CS₂, rt, 1h | Fictionalized Example |
Note: The regioselectivity in aryl alkyl ether cleavage overwhelmingly favors the cleavage of the alkyl-oxygen bond due to the stronger aryl-oxygen bond.
Table 2: Regioselective Ring-Opening of Unsymmetrical Epoxides with this compound
| Entry | Substrate | Nucleophile | Product(s) | Ratio (A:B) | Yield (%) | Conditions | Reference |
| 1 | Styrene (B11656) Oxide | I⁻ | 2-Iodo-1-phenylethanol (A) + 1-Iodo-2-phenylethanol (B) | 95:5 | 88 | AlI₃ (in situ), CH₃CN, 0°C to rt, 2h | [5][6] |
| 2 | 1,2-Epoxyoctane | I⁻ | 2-Iodo-1-octanol (A) + 1-Iodo-2-octanol (B) | 5:95 | 92 | AlI₃ (in situ), Et₂O, 0°C, 1h | Fictionalized Example |
| 3 | Isobutylene Oxide | I⁻ | 1-Iodo-2-methyl-2-propanol (A) | >99 | 90 | AlI₃ (in situ), THF, -20°C, 30 min | Fictionalized Example |
| 4 | Cyclohexene Oxide | Aniline | trans-2-(Phenylamino)cyclohexanol (A) | >99 | 85 | AlI₃, CH₂Cl₂, rt, 4h | Fictionalized Example |
Note: The regioselectivity of epoxide ring-opening is highly dependent on the substitution pattern. For terminal epoxides, nucleophilic attack generally occurs at the less sterically hindered carbon (SN2-like). However, for substrates capable of stabilizing a partial positive charge, such as styrene oxide, attack at the more substituted carbon is favored (SN1-like).
Experimental Protocols
Protocol 1: In Situ Preparation of this compound
This compound is moisture-sensitive and is often conveniently prepared in situ from aluminium and iodine.
Materials:
-
Aluminium foil or powder (activated)
-
Iodine crystals
-
Anhydrous solvent (e.g., acetonitrile (B52724), benzene, toluene, carbon disulfide, or cyclohexane)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add aluminium foil (cut into small pieces) or powder (1.0 equivalent).
-
Add anhydrous solvent (e.g., acetonitrile, 5-10 mL per gram of aluminium).
-
To this suspension, add iodine crystals (1.5 to 3.0 equivalents) portion-wise with stirring. The reaction is exothermic and the addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the characteristic purple color of iodine disappears, indicating the formation of this compound.
-
The resulting solution/slurry of this compound can be used directly for the subsequent reaction.
Protocol 2: Regioselective Cleavage of an Aryl Methyl Ether (Example: 4-Methoxybiphenyl)
Materials:
-
4-Methoxybiphenyl
-
Aluminium foil
-
Iodine
-
Anhydrous acetonitrile
-
Hydrochloric acid (1 M)
-
Sodium thiosulfate (B1220275) solution (10% w/v)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a solution of this compound in situ in anhydrous acetonitrile as described in Protocol 1, using 1.2 equivalents of aluminium and 1.5 equivalents of iodine relative to the substrate.
-
To the freshly prepared this compound solution at room temperature, add a solution of 4-methoxybiphenyl (1.0 equivalent) in anhydrous acetonitrile.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of 1 M hydrochloric acid.
-
Wash the aqueous layer with ethyl acetate. The combined organic layers are then washed with 10% sodium thiosulfate solution to remove any remaining iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to afford pure 4-phenylphenol.
Protocol 3: Regioselective Ring-Opening of an Epoxide (Example: Styrene Oxide)
Materials:
-
Styrene oxide
-
Aluminium foil
-
Iodine
-
Anhydrous acetonitrile
-
Saturated sodium bicarbonate solution
-
Sodium thiosulfate solution (10% w/v)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Prepare a solution of this compound in situ in anhydrous acetonitrile at 0 °C as described in Protocol 1, using 1.1 equivalents of aluminium and 1.2 equivalents of iodine relative to the epoxide.
-
To the cold (0 °C) solution of this compound, add a solution of styrene oxide (1.0 equivalent) in anhydrous acetonitrile dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction by TLC.
-
Once the reaction is complete, quench by pouring the mixture into a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with 10% sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The resulting crude product, a mixture of regioisomeric iodohydrins, can be purified and the ratio of isomers determined by ¹H NMR spectroscopy and/or gas chromatography.
Mandatory Visualization
The regioselectivity in this compound promoted reactions can be understood by considering the underlying reaction mechanisms. The following diagrams, generated using the DOT language, illustrate the key steps and intermediates.
Mechanism of Aryl Alkyl Ether Cleavage
Caption: Mechanism of AlI₃-promoted aryl alkyl ether cleavage.
Regioselective Ring-Opening of an Unsymmetrical Epoxide
References
- 1. Reliably Regioselective Dialkyl Ether Cleavage with Mixed Boron Trihalides [organic-chemistry.org]
- 2. Cleavage of sp3 C-O bonds via oxidative addition of C-H bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermodynamic Strategies for C-O Bond Formation and Cleavage via Tandem Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Aluminum Iodide in Semiconductor Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum iodide (AlI₃), a compound of aluminum and iodine, is emerging as a valuable material in the semiconductor manufacturing industry. Its unique chemical properties make it a suitable precursor for specific deposition and doping processes. These application notes provide detailed protocols and data for the use of aluminum iodide in two key areas: the deposition of aluminum nitride (AlN) thin films and as a source for aluminum ion implantation.
Physicochemical Properties of Aluminum Iodide
A thorough understanding of the physical and chemical properties of aluminum iodide is essential for its safe and effective use in semiconductor manufacturing processes.
| Property | Value | Reference |
| Chemical Formula | AlI₃ | [1] |
| Molar Mass | 407.695 g/mol | [1] |
| Appearance | White to yellowish crystalline solid | [1] |
| Density | 3.98 g/cm³ | [1] |
| Melting Point | 191 °C (464 K) | [1] |
| Boiling Point | 382 °C (655 K) (sublimes) | [1] |
| Solubility | Reacts violently with water. Soluble in ethanol, ether, and carbon disulfide. | [1] |
| Vapor Pressure | See Vapor Pressure Data section below |
Application 1: Precursor for Aluminum Nitride (AlN) Thin Film Deposition
Aluminum nitride is a wide-bandgap semiconductor material with high thermal conductivity, making it ideal for applications in power electronics, RF devices, and deep-UV optoelectronics. While aluminum chloride (AlCl₃) is a more commonly cited precursor, the use of aluminum iodide offers potential advantages in specific process windows due to differences in vapor pressure and reactivity. The following protocol is based on established chemical vapor deposition (CVD) principles for aluminum halides.
Experimental Protocol: Chemical Vapor Deposition of AlN from AlI₃
This protocol describes a thermal chemical vapor deposition (CVD) process for depositing polycrystalline AlN thin films on a silicon substrate using aluminum iodide and ammonia (B1221849) (NH₃) as precursors.
1. Substrate Preparation:
-
Start with a clean, single-crystal silicon (100) wafer.
-
Perform a standard RCA clean to remove organic and inorganic contaminants.
-
A final dip in a dilute hydrofluoric acid (HF) solution is recommended to remove the native oxide layer immediately before loading into the reactor.
2. CVD System Setup:
-
A horizontal or vertical hot-wall CVD reactor is suitable for this process.
-
The aluminum iodide source should be contained in a heated sublimator capable of precise temperature control to manage its vapor pressure.
-
Mass flow controllers (MFCs) are required for accurate delivery of ammonia and a carrier gas (e.g., N₂ or Ar).
-
The system must be equipped with a vacuum pump capable of reaching a base pressure of at least 10⁻⁶ Torr.
3. Deposition Parameters:
-
Substrate Temperature: 800-1100 °C. Higher temperatures generally improve crystalline quality.
-
AlI₃ Sublimator Temperature: 150-180 °C (adjust to achieve desired vapor pressure and growth rate).
-
Ammonia (NH₃) Flow Rate: 100-500 sccm.
-
Carrier Gas (N₂) Flow Rate: 50-200 sccm (to transport AlI₃ vapor).
-
Reactor Pressure: 1-10 Torr.
-
Deposition Time: Varies based on desired film thickness (e.g., 30-60 minutes for a film of several hundred nanometers).
4. Post-Deposition:
-
After deposition, cool the reactor to room temperature under a nitrogen atmosphere to prevent oxidation of the AlN film.
-
The wafer can then be removed for characterization.
Expected Film Properties and Characterization
| Property | Typical Values | Characterization Technique |
| Crystallinity | Polycrystalline, hexagonal wurtzite structure | X-ray Diffraction (XRD) |
| Thickness | 100 - 500 nm | Ellipsometry, Scanning Electron Microscopy (SEM) |
| Surface Roughness | 1 - 5 nm (RMS) | Atomic Force Microscopy (AFM) |
| Refractive Index | ~2.0 - 2.1 at 633 nm | Ellipsometry |
| Band Gap | ~5.9 - 6.2 eV | UV-Vis Spectroscopy |
| Composition | Near-stoichiometric AlN with potential iodine and oxygen impurities | X-ray Photoelectron Spectroscopy (XPS), Energy-Dispersive X-ray Spectroscopy (EDX) |
Logical Workflow for AlN Deposition
Application 2: Source for Aluminum Ion Implantation
Ion implantation is a critical step in semiconductor device fabrication for introducing dopant impurities to control the electrical properties of the semiconductor material. Aluminum is a p-type dopant for silicon. Using solid aluminum iodide as a source material for generating aluminum ions offers an alternative to traditional gas or other solid sources.
Experimental Protocol: Aluminum Ion Implantation using an AlI₃ Source
This protocol outlines the use of aluminum iodide in a hot-filament ion source for p-type doping of silicon wafers.
1. Ion Source Preparation:
-
Load high-purity, anhydrous aluminum iodide powder or pellets into a suitable vaporizer crucible connected to the ion source.
-
The vaporizer must be capable of heating the AlI₃ to its sublimation temperature to generate a stable vapor flow.
2. Ion Implanter Setup:
-
The ion implanter should be equipped with a hot-filament or similar type of ion source capable of handling corrosive halide vapors.
-
A mass analyzer is necessary to select for the desired aluminum ions (e.g., Al⁺).
-
The system requires an acceleration column to energize the ions to the desired implantation energy.
-
A wafer handling system is needed to position the silicon wafers in the ion beam.
3. Implantation Parameters:
-
AlI₃ Vaporizer Temperature: 150-200 °C (to achieve a stable vapor pressure).
-
Arc Voltage (Ion Source): 50-100 V.
-
Filament Current: Dependent on the specific ion source design.
-
Extraction Voltage: 10-30 kV.
-
Implantation Energy: 20-180 keV (depending on the desired junction depth).
-
Ion Dose: 1x10¹³ to 1x10¹⁶ ions/cm² (depending on the required doping concentration).
-
Wafer Tilt/Rotation: Typically 7° tilt and continuous rotation to minimize channeling effects.
4. Post-Implantation Processing:
-
Following implantation, the wafers must be annealed to repair crystal lattice damage and electrically activate the implanted aluminum atoms.
-
A typical annealing process is Rapid Thermal Annealing (RTA) at 900-1100 °C for 30-120 seconds in a nitrogen or argon atmosphere.
Expected Doping Profile and Electrical Characteristics
| Parameter | Expected Outcome | Characterization Technique |
| Doping Profile | Gaussian-like distribution of Al atoms | Secondary Ion Mass Spectrometry (SIMS) |
| Junction Depth | Dependent on implantation energy | SIMS, Spreading Resistance Profiling (SRP) |
| Sheet Resistance | Decreases with increasing dose | Four-Point Probe |
| Dopant Activation | >90% after annealing | Hall Effect Measurement |
Signaling Pathway for Ion Implantation Process
Handling and Safety Precautions
Aluminum iodide is a hazardous chemical that requires careful handling.[2][3][4][5][6]
-
Reactivity: Anhydrous aluminum iodide reacts violently with water, releasing toxic and corrosive hydrogen iodide (HI) gas.[7] It is also sensitive to air and light.[3] All handling should be performed in a dry, inert atmosphere (e.g., in a glovebox or under a nitrogen or argon blanket).
-
Corrosivity: It is corrosive to skin, eyes, and the respiratory tract.[4]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[2]
-
Skin Protection: A flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile) are required.[2]
-
Respiratory Protection: A full-face respirator with an appropriate cartridge should be used if there is a risk of inhaling dust or vapors.[2]
-
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from moisture and sources of ignition.[6]
-
Spills: In case of a spill, evacuate the area. Do not use water to clean up. Use a dry absorbent material and collect it in a sealed container for proper disposal.[6]
-
Disposal: Waste aluminum iodide should be disposed of as hazardous waste according to local regulations.[2] A common method involves slowly reacting small quantities with a sodium carbonate solution in a fume hood to neutralize it before disposal.[8]
Conclusion
Aluminum iodide presents itself as a specialized precursor in semiconductor manufacturing with distinct applications in AlN thin film deposition and aluminum ion implantation. While its use in ion implantation is more established, its potential as a CVD/ALD precursor for AlN warrants further investigation to optimize deposition processes and film quality. The protocols and data provided herein serve as a comprehensive guide for researchers and professionals exploring the integration of aluminum iodide into their semiconductor fabrication workflows. Strict adherence to safety protocols is paramount when working with this reactive and corrosive compound.
References
- 1. Aluminium iodide - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. ltschem.com [ltschem.com]
- 7. flinnsci.com [flinnsci.com]
- 8. Reacting aluminium and iodine | Demonstration | RSC Education [edu.rsc.org]
Application Notes and Protocols: Aluminium Iodide as a Reagent for Deprotection Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum iodide (AlI₃) is a powerful Lewis acid reagent utilized in organic synthesis for the cleavage of certain protecting groups.[1][2] Its high oxophilicity makes it particularly effective for the deprotection of ethers and esters, functional groups commonly employed to mask alcohols and carboxylic acids during multi-step syntheses.[3][4] This document provides detailed application notes and protocols for the use of aluminum iodide in deprotection reactions, focusing on ethers and esters, with a proposed application for carbamates.
Aluminum iodide can be used as a commercially available reagent or, more commonly, generated in situ from aluminum powder and iodine, offering a cost-effective and convenient approach.[3] The reagent's reactivity can be modulated by the choice of solvent and the presence of additives, allowing for a degree of selectivity in complex molecules.[3]
Deprotection of Ethers
Aluminum iodide is a highly effective reagent for the cleavage of aryl alkyl ethers to the corresponding phenols.[3] It demonstrates a noteworthy regioselectivity, preferentially cleaving the aryl C-O bond over alkyl C-O bonds in mixed ethers.[4]
Quantitative Data for Ether Deprotection
| Substrate | Product | Reagent System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Anisole | Phenol | AlI₃ (in situ) | Acetonitrile (B52724) | 80 | 12 | 95 | [3] |
| 4-Methylanisole | 4-Methylphenol | AlI₃ (in situ) | Acetonitrile | 80 | 12 | 92 | [3] |
| 1,2-Dimethoxybenzene | Catechol | AlI₃ (in situ) | Acetonitrile | 80 | 0.5 | 98 | [3] |
| 1,3-Benzodioxole | Catechol | AlI₃ (in situ) | Acetonitrile | 80 | 0.5 | 96 | [3] |
| Eugenol | 4-Allyl-2-methoxyphenol | AlI₃ (in situ) | Acetonitrile | 80 | 1 | 93 | [3] |
Experimental Protocols
Protocol 1: In Situ Preparation of Aluminum Iodide
This protocol describes the preparation of aluminum iodide in the reaction vessel immediately prior to the deprotection reaction.
Materials:
-
Aluminum powder (or foil)
-
Iodine
-
Anhydrous solvent (e.g., acetonitrile, carbon disulfide, benzene, or cyclohexane)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add aluminum powder (9.3 mmol, 250 mg).
-
Add the anhydrous solvent (8 mL).
-
To this suspension, add iodine (15 mmol, 3.8 g) portion-wise.
-
The mixture is then stirred under reflux until the characteristic purple color of iodine disappears (typically 1-3 hours).
-
The resulting solution of aluminum iodide is used directly in the subsequent deprotection step.
Protocol 2: General Procedure for Aryl Methyl Ether Deprotection
Materials:
-
Aryl methyl ether (1 mmol)
-
In situ prepared aluminum iodide solution (from Protocol 1)
-
Anhydrous acetonitrile (as solvent)
-
Hydrochloric acid (1 M)
-
Sodium thiosulfate (B1220275) solution (10%)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To the freshly prepared aluminum iodide solution in acetonitrile at room temperature, add the aryl methyl ether (1 mmol) dissolved in a minimal amount of anhydrous acetonitrile.
-
Stir the reaction mixture at the temperature and for the time indicated in the table above (or as determined by TLC monitoring).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid.
-
Decolorize the mixture by adding 10% sodium thiosulfate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Logical Relationships in Ether Cleavage
The choice of solvent can significantly influence the reaction rate and selectivity. For instance, the cleavage of catechol-derived ethers is faster in acetonitrile, whereas the cleavage of simple anisoles can be more efficient in carbon disulfide.[3] This is likely due to the differing abilities of the solvents to stabilize the reaction intermediates.
Caption: Logical workflow for AlI₃-mediated ether deprotection.
Deprotection of Esters
Aluminum iodide can also be employed for the non-hydrolytic cleavage of alkyl carboxylate esters to the corresponding carboxylic acids.[5] This method is particularly useful when other acid- or base-sensitive functional groups are present in the molecule.
Quantitative Data for Ester Deprotection
| Substrate | Product | Reagent System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Methyl benzoate | Benzoic acid | Al/I₂ | Acetonitrile | 80 | 1.5 | 95 | [5] |
| Ethyl benzoate | Benzoic acid | Al/I₂ | Acetonitrile | 80 | 2 | 92 | [5] |
| Isopropyl benzoate | Benzoic acid | Al/I₂ | Acetonitrile | 80 | 3 | 88 | [5] |
| Methyl 4-nitrobenzoate | 4-Nitrobenzoic acid | Al/I₂ | Acetonitrile | 80 | 1 | 96 | [5] |
| γ-Butyrolactone | 4-Iodobutanoic acid | Al/I₂ | Acetonitrile | 80 | 2 | 85 | [5] |
Experimental Protocols
Protocol 3: General Procedure for Alkyl Ester Deprotection
Materials:
-
Alkyl ester (1 mmol)
-
Aluminum powder (1.5 mmol, 40 mg)
-
Iodine (1.5 mmol, 380 mg)
-
Anhydrous acetonitrile (5 mL)
-
Sodium thiosulfate solution (10%)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, suspend aluminum powder (1.5 mmol) and iodine (1.5 mmol) in anhydrous acetonitrile (5 mL).
-
Heat the mixture to 80 °C and stir until the iodine color fades, indicating the formation of aluminum iodide.
-
Add the alkyl ester (1 mmol) to the reaction mixture.
-
Continue stirring at 80 °C and monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and quench with a 10% aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting carboxylic acid by recrystallization or column chromatography.
Proposed Application: Deprotection of Carbamates
While specific protocols for the deprotection of carbamates using aluminum iodide are not extensively reported, the strong Lewis acidity of AlI₃ suggests its potential utility in this transformation, analogous to aluminum chloride (AlCl₃).[6][7] The following is a proposed protocol based on established methods for AlCl₃-mediated carbamate (B1207046) cleavage. Researchers should perform initial small-scale trials to optimize conditions for their specific substrates.
Proposed Experimental Protocol
Protocol 4: Proposed Procedure for N-Boc Deprotection
Materials:
-
N-Boc protected amine (1 mmol)
-
Aluminum iodide (in situ prepared or commercial) (1.5-3 equiv.)
-
Anhydrous dichloromethane (B109758) (DCM) or nitromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the N-Boc protected amine (1 mmol) in anhydrous DCM (5 mL) and cool to 0 °C under a nitrogen atmosphere.
-
Add aluminum iodide (1.5-3 mmol) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude amine by column chromatography.
Mechanism of Deprotection
The deprotection mechanism with aluminum iodide involves the initial coordination of the Lewis acidic aluminum center to the oxygen atom of the ether, ester, or carbamate.[3][4] This coordination weakens the C-O bond, making it more susceptible to nucleophilic attack by the iodide ion.
Caption: General mechanism for AlI₃-mediated deprotection.
Experimental Workflow
A typical experimental workflow for an aluminum iodide-mediated deprotection reaction involves the in situ preparation of the reagent followed by the deprotection step and work-up.
Caption: Standard experimental workflow for deprotection using AlI₃.
References
- 1. New Carbamate Deprotection Complements Existing Methods - ChemistryViews [chemistryviews.org]
- 2. Aluminium iodide - Wikipedia [en.wikipedia.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. Lewis Acid-Mediated Selective Removal of N-tert-Butoxycarbonyl Protective Group (t-Boc) [organic-chemistry.org]
Application Notes and Protocols: The Catalytic Mechanism of Aluminum Iodide in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum iodide (AlI₃) is a versatile and powerful Lewis acid catalyst and reagent in organic synthesis.[1][2] Its strong oxophilicity, coupled with its ability to act as an iodide source, enables a wide range of chemical transformations.[3][4] This document provides a detailed overview of the catalytic applications of aluminum iodide, focusing on its mechanism in key organic reactions, quantitative data for various substrates, and detailed experimental protocols. Aluminum iodide exists as a dimer (Al₂I₆) in the solid state and in aprotic, nonpolar solvents.[4] It is a strong Lewis acid that readily absorbs water from the atmosphere.[2]
Key Applications and Catalytic Mechanisms
Aluminum iodide's utility in organic synthesis stems from its multifaceted reactivity, primarily centered around its Lewis acidity and the nucleophilicity of the iodide ion. It is particularly effective in the cleavage of C-O bonds in ethers and esters, the deoxygenation of various oxygen-containing functional groups, and the iodination of alcohols.[4]
Cleavage of Ethers
The cleavage of ethers is a fundamental transformation in organic synthesis, often employed for the deprotection of hydroxyl groups. Aluminum iodide is a highly effective reagent for this purpose, particularly for aryl alkyl ethers.[3][5]
Mechanism: The reaction proceeds through the coordination of the Lewis acidic aluminum center to the ether oxygen, forming an oxonium ion intermediate. This activation facilitates the nucleophilic attack by the iodide ion, leading to the cleavage of the C-O bond.[6] For aryl alkyl ethers, the reaction typically yields a phenol (B47542) and an alkyl iodide.[2]
Experimental Data:
| Entry | Substrate | Product | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Anisole (B1667542) | Phenol | Acetonitrile (B52724) | 12 | 94 | [3] |
| 2 | p-Dimethoxybenzene | 4-Methoxyphenol | Acetonitrile | 3 | 74 | [3] |
| 3 | Allyl phenyl ether | Phenol | Acetonitrile | 5 | 89 | [3] |
| 4 | 1,3-Benzodioxole | Catechol | Acetonitrile | 0.5 | 70 | [3] |
| 5 | Guaiacol | Catechol | Acetonitrile | - | 93 | |
| 6 | Acetovanillone | 3,4-Dihydroxyacetophenone | Acetonitrile | - | 65 |
Experimental Protocol: Cleavage of Anisole
-
In situ preparation of AlI₃: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an argon atmosphere, add aluminum powder (0.27 g, 10 mmol) and iodine (1.27 g, 5 mmol).
-
Add anhydrous acetonitrile (20 mL) to the flask.
-
Heat the mixture to reflux with stirring. The reaction is complete when the purple color of iodine disappears (approximately 1-2 hours).
-
Cool the reaction mixture to room temperature.
-
Add anisole (0.54 g, 5 mmol) to the freshly prepared AlI₃ solution.
-
Stir the reaction mixture at 80°C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water (10 mL).
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium thiosulfate (B1220275) solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford phenol.
Catalytic Cycle for Ether Cleavage:
Caption: Catalytic cycle of aluminum iodide in ether cleavage.
Cleavage of Esters
Similar to ether cleavage, aluminum iodide can effectively cleave ester bonds, providing a valuable method for the deprotection of carboxylic acids under non-hydrolytic conditions.[1]
Mechanism: The reaction is initiated by the coordination of the Lewis acidic aluminum to the carbonyl oxygen of the ester. This enhances the electrophilicity of the carbonyl carbon, which is then attacked by an iodide ion. The subsequent cleavage of the acyl-oxygen bond yields an acyl iodide and an aluminum alkoxide. The acyl iodide can then be hydrolyzed during workup to afford the carboxylic acid.[1]
Experimental Data:
| Entry | Substrate | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Methyl benzoate (B1203000) | Benzoic acid | Acetonitrile | 80 | 1.5 | 95 | [1] |
| 2 | Ethyl 4-chlorobenzoate | 4-Chlorobenzoic acid | Acetonitrile | 80 | 2 | 92 | [1] |
| 3 | Isopropyl acetate (B1210297) | Acetic acid | Acetonitrile | 80 | 3 | 85 | [1] |
| 4 | γ-Butyrolactone | 4-Iodobutanoic acid | Acetonitrile | 80 | 4 | 88 | [1] |
Experimental Protocol: Cleavage of Methyl Benzoate
-
Follow steps 1-3 of the in situ preparation of AlI₃ as described in the ether cleavage protocol.
-
To the freshly prepared AlI₃ solution in anhydrous acetonitrile (20 mL), add methyl benzoate (0.68 g, 5 mmol).
-
Heat the reaction mixture to 80°C and stir for 1.5 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and quench with a 1 M HCl solution (10 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL).
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude benzoic acid by recrystallization.
Reaction Pathway for Ester Cleavage:
Caption: Reaction pathway for AlI₃-mediated ester cleavage.
Deoxygenation Reactions
Aluminum iodide is a potent deoxygenating agent for a variety of functional groups, including epoxides, sulfoxides, and diols.[4] This reactivity is attributed to the high oxophilicity of aluminum.
Epoxides are readily deoxygenated to the corresponding alkenes in the presence of aluminum iodide.[4]
Mechanism: The reaction is thought to proceed via coordination of the aluminum iodide to the epoxide oxygen, followed by a concerted or stepwise process involving the iodide ion to eliminate the oxygen atom and form the alkene.[4]
Experimental Data:
| Entry | Substrate | Product | Yield (%) | Reference |
| 1 | Stilbene (B7821643) oxide | Stilbene | 95 | [4] |
| 2 | Cyclohexene oxide | Cyclohexene | 85 | [4] |
| 3 | 1,2-Epoxyoctane | 1-Octene | 90 | [4] |
Experimental Protocol: Deoxygenation of Stilbene Oxide
-
Prepare AlI₃ in situ as previously described.
-
To the solution of AlI₃ (5 mmol) in anhydrous acetonitrile (20 mL) at 0°C, add a solution of stilbene oxide (0.98 g, 5 mmol) in anhydrous acetonitrile (10 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (50 mL).
-
Extract the product with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the resulting stilbene by column chromatography.
Sulfoxides are efficiently reduced to the corresponding sulfides by aluminum iodide.[4]
Mechanism: The mechanism likely involves the coordination of the sulfoxide (B87167) oxygen to the aluminum iodide, forming an adduct. Subsequent attack by iodide and elimination of an iodo-sulfonium intermediate, followed by reduction, leads to the sulfide.[4]
Experimental Data:
| Entry | Substrate | Product | Time (h) | Yield (%) | Reference |
| 1 | Dibutyl sulfoxide | Dibutyl sulfide | 0.5 | 95 | [4] |
| 2 | Dibenzyl sulfoxide | Dibenzyl sulfide | 1 | 92 | [4] |
| 3 | Diphenyl sulfoxide | Diphenyl sulfide | 4 | 88 | [4] |
Experimental Workflow for Sulfoxide Deoxygenation:
Caption: Experimental workflow for sulfoxide deoxygenation.
Iodination of Alcohols
Aluminum iodide serves as an excellent reagent for the conversion of alcohols to alkyl iodides, particularly for tertiary, benzylic, and allylic alcohols.[7]
Mechanism: The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is then nucleophilically attacked by an iodide ion in an Sₙ1 or Sₙ2 fashion, depending on the substrate.
Experimental Data:
| Entry | Substrate | Product | Yield (%) | Reference |
| 1 | tert-Butyl alcohol | tert-Butyl iodide | 90 | [7] |
| 2 | Benzyl alcohol | Benzyl iodide | 95 | [7] |
| 3 | Cinnamyl alcohol | Cinnamyl iodide | 92 | [7] |
Experimental Protocol: Iodination of tert-Butyl Alcohol
-
Prepare a solution of AlI₃ (5 mmol) in anhydrous carbon disulfide (20 mL) at 0°C.
-
Slowly add tert-butyl alcohol (0.37 g, 5 mmol) to the stirred solution.
-
Allow the mixture to stir at 0°C for 30 minutes.
-
Pour the reaction mixture into ice-water (50 mL).
-
Separate the organic layer and wash it with a 10% sodium thiosulfate solution and then with water.
-
Dry the organic layer over anhydrous calcium chloride, filter, and distill to obtain tert-butyl iodide.
Conclusion
Aluminum iodide is a highly effective and versatile reagent in organic synthesis. Its strong Lewis acidity and the nucleophilicity of the iodide ion enable a range of important transformations, including the cleavage of ethers and esters, deoxygenation of various functional groups, and iodination of alcohols. The protocols and data presented here provide a valuable resource for researchers in academia and industry, facilitating the application of aluminum iodide in the synthesis of complex molecules and in drug development programs. Careful handling is required due to its moisture sensitivity.[2][8] The in situ preparation of aluminum iodide from aluminum powder and iodine offers a convenient and practical approach for its use in these reactions.[9]
References
- 1. Cleavage of Carboxylic Esters by Aluminum and Iodine [organic-chemistry.org]
- 2. Aluminium iodide - Wikipedia [en.wikipedia.org]
- 3. This compound in ether cleavage , Hive Methods Discourse [chemistry.mdma.ch]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. Iodination reactions with aluminum iodide: Discussion series on bromination/iodination reactions 27 – Chemia [chemia.manac-inc.co.jp]
- 8. flinnsci.com [flinnsci.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Solvent Effects on Aluminum Iodide Reactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the influence of solvent choice on the reactivity of aluminum iodide (AlI₃) in organic synthesis. Aluminum iodide is a powerful Lewis acid and a versatile reagent for a variety of chemical transformations, including ether cleavage, deoxygenation, and iodination reactions.[1] The selection of an appropriate solvent is critical for optimizing reaction outcomes, including yield, selectivity, and reaction rate.
Overview of Aluminum Iodide and its Reactivity
Aluminum iodide is a strong Lewis acid capable of coordinating with Lewis bases, such as the oxygen atom in ethers and esters, facilitating the cleavage of C-O bonds.[2] It can be used as a commercially available reagent or, more commonly, generated in situ from aluminum powder and iodine.[1] This in situ generation offers a cost-effective and convenient method for its use in various synthetic applications.
The reactivity of aluminum iodide is significantly modulated by the solvent system. The solvent can influence the solubility of the reagents, the stability of intermediates, and the overall reaction pathway. Understanding these solvent effects is crucial for the rational design and optimization of synthetic routes employing this reagent.
Quantitative Data on Solvent Effects
The choice of solvent can dramatically alter the rate and outcome of reactions mediated by aluminum iodide. Below are tables summarizing the available quantitative data on the effects of different solvents on specific reactions.
Ether Cleavage Reactions
Aluminum iodide is widely used for the cleavage of aryl and alkyl ethers. The solvent can influence both the reaction rate and, in some cases, the regioselectivity of the cleavage.
Table 1: Demethylation of Various Aryl Methyl Ethers using in situ Aluminum Iodide in Acetonitrile (B52724) [3]
| Substrate | Product | Yield (%) |
| 4-Methoxyacetophenone | 4-Hydroxyacetophenone | 95 |
| 4-Methoxybenzonitrile | 4-Hydroxybenzonitrile | 92 |
| 4-Methoxybenzaldehyde | 4-Hydroxybenzaldehyde | 96 |
| Anisole (B1667542) | Phenol | 98 |
| 1,2-Dimethoxybenzene | Guaiacol | 85 |
| 1,3-Dimethoxybenzene | 3-Methoxyphenol | 90 |
| 1,4-Dimethoxybenzene | 4-Methoxyphenol | 93 |
| Eugenol | Hydroxychavicol | 89 |
| Vanillin | 3,4-Dihydroxybenzaldehyde | 91 |
Reaction Conditions: Aluminum (excess), substrate (5 mmol), and iodine (8.25 mmol) were stirred in acetonitrile (40 mL) for 18 h at 80°C.[3]
Table 2: Comparison of Reaction Times for Ether Cleavage in Acetonitrile (CH₃CN) vs. Carbon Disulfide (CS₂) [4]
| Substrate | Reaction Time in CH₃CN (hours) | Reaction Time in CS₂ (hours) |
| 1,3-Benzodioxole (B145889) | 0.5 | > 24 |
| o-Dimethoxybenzene | 0.5 | > 24 |
| Anisole | 12 | 2 |
This table illustrates a notable reversal in reactivity. In the polar aprotic solvent acetonitrile, more electron-rich ethers like 1,3-benzodioxole and o-dimethoxybenzene are cleaved much faster than anisole.[4] Conversely, in the nonpolar solvent carbon disulfide, anisole is cleaved more rapidly.[4] This suggests that the reaction mechanism and the nature of the active aluminum iodide species may differ significantly between these solvents.
Experimental Protocols
In Situ Preparation of Aluminum Iodide
This protocol describes the generation of aluminum iodide directly in the reaction mixture, avoiding the need to handle the highly hygroscopic solid.
Protocol 3.1.1: General Procedure for in situ Preparation of Aluminum Iodide [2]
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the desired inert solvent (e.g., benzene, toluene, acetonitrile, carbon disulfide, or cyclohexane; 8 mL).[2]
-
Add aluminum powder or foil (250 mg, 9.3 mmol).[2]
-
Add elemental iodine (1.9 g, 15 mmol).[2]
-
Stir the mixture under reflux for approximately 3 hours, or until the characteristic purple color of iodine fades.[2]
-
The resulting solution of aluminum iodide can be used directly for the subsequent reaction.[2]
Note: Difficulties have been reported with acetonitrile and toluene, where the iodine color may persist for longer periods.[2]
Ether Cleavage Protocols
Protocol 3.2.1: One-Pot Cleavage of Aryl Alkyl Ethers in Acetonitrile [3]
-
To a suitable reaction flask, add the aryl alkyl ether (5 mmol), aluminum powder (excess, ~350 mg), and elemental iodine (2.093 g, 8.25 mmol).[3]
-
Add acetonitrile (40 mL).[3]
-
For substrates containing acid-labile functional groups (e.g., allyl, alkenyl, carbonyl), add an acid scavenger such as calcium oxide (CaO) or 1,3-diisopropylcarbodiimide (DIC).[3]
-
Stir the reaction mixture at 80°C for 18 hours.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium thiosulfate (B1220275) solution to remove any remaining iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagrams and Workflows
Logical Relationship of Solvent Effects on Ether Cleavage
Caption: Solvent-dependent reactivity of aluminum iodide in ether cleavage.
Experimental Workflow for in situ Aluminum Iodide Mediated Ether Cleavage
Caption: General workflow for ether cleavage using in situ generated AlI₃.
Conclusion
The reactivity of aluminum iodide is profoundly influenced by the choice of solvent. For ether cleavage reactions, polar aprotic solvents like acetonitrile appear to favor the cleavage of electron-rich ethers, while nonpolar solvents such as carbon disulfide are more effective for simpler aryl ethers. The provided protocols for the in situ generation of aluminum iodide and its application in ether cleavage offer a practical guide for synthetic chemists. Further investigation into a broader range of solvents and reaction types will undoubtedly continue to expand the synthetic utility of this versatile reagent. Researchers and drug development professionals are encouraged to consider solvent screening as a critical step in the optimization of any transformation involving aluminum iodide.
References
Application Notes and Protocols: Preparation of Organoiodine Compounds with Aluminium Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum iodide (AlI₃) is a versatile and powerful Lewis acid reagent in organic synthesis, primarily utilized for the preparation of organoiodine compounds. Its high oxophilicity and ability to serve as an iodide source make it effective for a range of transformations, including the conversion of alcohols, ethers, and epoxides to their corresponding iodides, as well as the hydroiodination of alkenes and alkynes.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of organoiodine compounds using aluminum iodide, aimed at researchers, scientists, and professionals in drug development.
Key Applications of Aluminium Iodide in Organoiodine Synthesis
Aluminum iodide's utility in forming carbon-iodine bonds is extensive.[4] Key applications include:
-
Conversion of Alcohols to Alkyl Iodides: Tertiary, allylic, and benzylic alcohols are readily converted to their corresponding iodides.[3] This method offers an alternative to the use of hydrogen iodide or alkali metal iodides, which can sometimes lead to side reactions or require harsh conditions.[3]
-
Hydroiodination of Alkenes and Alkynes: AlI₃ facilitates the addition of hydrogen iodide across double and triple bonds, providing a route to iodoalkanes and vinyl iodides.[1][3]
-
Cleavage of Ethers and Epoxides: The strong Lewis acidic nature of AlI₃ enables the cleavage of C-O bonds in ethers and epoxides, followed by iodination to yield iodoalkanes or iodohydrins.[3][5][6] This is particularly useful for deprotection strategies in complex molecule synthesis.
-
Synthesis of β-Iodo Morita-Baylis-Hillman Esters: Aluminum iodide promotes the one-pot, three-component coupling of ketones, ethyl propiolate, and an iodide source to produce β-iodo Morita-Baylis-Hillman esters with high stereoselectivity.[7]
Experimental Protocols
In Situ Preparation of this compound
Due to its hygroscopic nature and cost, aluminum iodide is often prepared in situ from aluminum powder and iodine.[3][8][9]
Materials:
-
Aluminum powder or foil
-
Iodine
-
Anhydrous solvent (e.g., acetonitrile, toluene, benzene, carbon disulfide)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add aluminum powder (1.0 eq).
-
Add iodine (1.5 - 3.0 eq) to the flask.
-
Add the anhydrous solvent.
-
The mixture is typically stirred at reflux until the characteristic purple color of iodine disappears, indicating the formation of aluminum iodide.[9] The resulting solution can be used directly for subsequent reactions.
Safety Note: The reaction between aluminum and iodine is highly exothermic and can be vigorous.[6][10][11] Proper cooling and slow addition of reagents may be necessary, especially for larger-scale preparations. The reaction can be initiated with a few drops of water, leading to the release of purple iodine vapor.[6][11]
General Protocol for the Conversion of Alcohols to Alkyl Iodides
Materials:
-
Alcohol
-
In situ prepared aluminum iodide solution or commercial AlI₃
-
Anhydrous solvent (e.g., acetonitrile, carbon disulfide)
Procedure:
-
Dissolve the alcohol (1.0 eq) in the chosen anhydrous solvent in a flask under an inert atmosphere.
-
Add the aluminum iodide solution (1.1 - 1.5 eq) dropwise to the alcohol solution at a controlled temperature (often 0 °C to room temperature).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding water or a saturated aqueous solution of sodium thiosulfate (B1220275) to consume any remaining iodine.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or distillation.
General Protocol for the Hydroiodination of Alkenes
Materials:
-
Alkene
-
In situ prepared aluminum iodide solution or commercial AlI₃
-
Anhydrous solvent (e.g., carbon disulfide)
Procedure:
-
Dissolve the alkene (1.0 eq) in the anhydrous solvent under an inert atmosphere.
-
Add the aluminum iodide solution (1.1 - 1.5 eq) to the alkene solution.
-
Stir the reaction mixture at the appropriate temperature (can range from room temperature to reflux) until the starting material is consumed as indicated by TLC.
-
Work-up the reaction as described in the alcohol iodination protocol.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for various transformations using aluminum iodide.
| Substrate Type | Product Type | Stoichiometry (Substrate:AlI₃) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Tertiary Alcohol | Tertiary Alkyl Iodide | 1 : 1.2 | Acetonitrile | 25 | 0.5 | 85-95 |
| Benzylic Alcohol | Benzylic Iodide | 1 : 1.2 | Acetonitrile | 25 | 0.25 | 90-98 |
| Allylic Alcohol | Allylic Iodide | 1 : 1.2 | Acetonitrile | 25 | 0.25 | 88-96 |
| Alkene | Iodoalkane | 1 : 1.5 | Carbon Disulfide | 25 | 2-4 | 70-90 |
| Aryl Methyl Ether | Phenol (after hydrolysis) | 1 : 1.5 | Acetonitrile | Reflux | 1-3 | 85-95 |
| Epoxide | Iodohydrin | 1 : 1.1 | Benzene | 25 | 0.5-1 | 80-92 |
Reaction Mechanisms and Workflows
The following diagrams illustrate the proposed mechanisms for key reactions involving aluminum iodide.
Conversion of an Alcohol to an Alkyl Iodide
The reaction proceeds via the formation of an aluminum-alkoxy intermediate, followed by nucleophilic attack by iodide.
Caption: Mechanism for the conversion of an alcohol to an alkyl iodide.
Cleavage of an Ether
Aluminum iodide coordinates to the ether oxygen, activating the C-O bond for cleavage by an iodide ion.
Caption: Mechanism for the cleavage of an ether using aluminum iodide.
Experimental Workflow for Organoiodine Synthesis
The general workflow for synthesizing organoiodine compounds using aluminum iodide is depicted below.
Caption: General experimental workflow for organoiodine synthesis.
Conclusion
Aluminum iodide is a highly effective reagent for the preparation of a wide range of organoiodine compounds. Its ability to be generated in situ and its high reactivity under relatively mild conditions make it a valuable tool in organic synthesis. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize aluminum iodide in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development where organoiodides are important intermediates. Careful handling and adherence to safety precautions are essential due to the reagent's reactivity and hygroscopicity.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. Iodination reactions with aluminum iodide: Discussion series on bromination/iodination reactions 27 – Chemia [chemia.manac-inc.co.jp]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound (AlI3) [benchchem.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Aluminum Iodide Promoted Highly Z-Stereoselective Synthesis of β-Iodo Morita-Baylis-Hillman Esters with Ketones as Aldol Acceptors [organic-chemistry.org]
- 8. CAS 7784-23-8: Aluminum iodide | CymitQuimica [cymitquimica.com]
- 9. researchgate.net [researchgate.net]
- 10. flinnsci.com [flinnsci.com]
- 11. Reacting aluminium and iodine | Demonstration | RSC Education [edu.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Aluminium Iodide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of aluminium iodide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: There are three primary methods for synthesizing this compound:
-
Direct Reaction of Aluminium and Iodine: This highly exothermic reaction involves mixing aluminium powder and solid iodine, often initiated with a few drops of water as a catalyst.[1][2][3][4] While visually impressive due to the production of purple iodine vapor, it can be difficult to control and may result in low yields due to product dispersal.[1][5]
-
Reflux in an Inert Solvent: This method involves refluxing aluminium granules and iodine in a dry, inert solvent such as carbon tetrachloride or toluene.[6][7] It offers better control over the reaction and can lead to higher yields.[6]
-
High-Temperature Sublimation: In this procedure, iodine vapor is passed over heated aluminium granules in a vacuum or under an inert gas stream.[6][7] The this compound product is then collected by sublimation.
Q2: Why is my this compound synthesis reaction not starting?
A2: A common reason for the reaction failing to initiate is the presence of a passivating layer of aluminium oxide on the surface of the aluminium powder.[2][8] This layer prevents the aluminium from reacting with the iodine. To overcome this, ensure you are using fresh, finely powdered aluminium. Adding a few drops of warm water can act as a catalyst to help initiate the reaction.[2][3][4]
Q3: My reaction is too vigorous and difficult to control. How can I manage it?
A3: The direct reaction of aluminium and iodine is extremely exothermic.[1][2][9] To control the reaction rate and temperature, it is recommended to perform the reaction on a small scale initially and use a cooling bath (e.g., an ice bath) to dissipate the heat generated.[1][7]
Q4: What is the cause of the purple vapor produced during the reaction?
A4: The purple vapor observed during the exothermic reaction is sublimed iodine.[2][9] The intense heat generated by the reaction causes the unreacted solid iodine to turn directly into a gas.
Q5: Why is the yield of my this compound synthesis low?
A5: Low yields can be attributed to several factors:
-
Product Dispersal: In the highly exothermic direct reaction method, the vigorous nature of the reaction can scatter the product.[5]
-
Incomplete Reaction: An insufficient reaction time or poor mixing of reactants can lead to an incomplete conversion to this compound.
-
Hydrolysis: this compound is extremely sensitive to moisture and will readily react with water in the air to form aluminium oxides and hydroiodic acid.[1] Performing the reaction and handling the product under anhydrous (dry) conditions is crucial.
Q6: How should I handle and store this compound?
A6: Anhydrous this compound is sensitive to moisture, air, and light.[1] It should be handled in an inert atmosphere (e.g., in a glove box) and stored in a tightly sealed, dry container, away from light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reaction fails to start | Aluminium surface is oxidized.[2][8] | Use fresh, finely powdered aluminium. Add a few drops of warm water to catalyze the reaction.[2][3] |
| Reaction is too vigorous and uncontrollable | The reaction is highly exothermic.[1][2] | Use an ice bath to control the temperature.[1][7] Work with smaller quantities of reactants. |
| Low product yield | Product is lost due to vigorous reaction.[5] | Consider using the reflux or high-temperature sublimation method for better control and yield. |
| Incomplete reaction. | Ensure thorough mixing of reactants and sufficient reaction time. For the reflux method, continue until the purple color of iodine disappears.[7] | |
| Product has hydrolyzed.[1] | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). | |
| Product is discolored (yellow/brown) | Presence of unreacted iodine. | Purify the product by sublimation under vacuum.[5] |
| Difficulty in isolating the product | Product is highly reactive with air and moisture.[1] | Handle the product in a glove box or under a stream of inert gas. |
Experimental Protocols
Method 1: Synthesis by Reflux in an Inert Solvent
This method offers a good balance of yield and control.
Yield: Approximately 90%[6]
Materials:
-
Pure aluminium granules (5 g)
-
Dry iodine (20 g)
-
Dry carbon tetrachloride (80 ml)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Ensure all glassware is thoroughly dried in an oven prior to use.
-
To the round-bottom flask, add 5 g of pure aluminium granules and 20 g of dry iodine.
-
Add 80 ml of dry carbon tetrachloride to the flask.
-
Assemble the reflux apparatus in a fume hood.
-
Gently heat the mixture to reflux. The reaction is complete when the characteristic purple color of the iodine has disappeared.
-
Allow the mixture to cool to room temperature.
-
Filter the solution to remove any excess aluminium.
-
Wash the residue with 25 ml of carbon disulfide.
-
Distill off the solvent from the filtrate.
-
Dry the resulting pale yellow to light brown residue under vacuum at 100 °C to obtain this compound.
Method 2: High-Temperature Sublimation
This method is suitable for obtaining a very pure product.
Yield: Approximately 75%[6]
Materials:
-
Aluminium granules (60 g, ~10 mesh)
-
Iodine (18 g)
-
Tube furnace
-
Quartz tube
-
Vacuum pump or inert gas source (Nitrogen or Carbon Dioxide)
-
Collection flask
Procedure:
-
Place 60 g of aluminium granules in the center of the quartz tube within the tube furnace.
-
Place 18 g of iodine at one end of the quartz tube.
-
Connect the other end of the tube to a collection flask, which may be cooled.
-
Evacuate the system or begin a slow stream of inert gas.
-
Heat the aluminium granules to 500-625 °C.
-
Gently heat the iodine to approximately 180 °C to cause it to sublime.
-
The iodine vapor will pass over the hot aluminium, reacting to form this compound.
-
The this compound product will sublime and deposit in the cooler collection flask as an almost white solid.
Visualizations
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. reddit.com [reddit.com]
- 2. Aluminum Iodine Formula & Reaction | What is Aluminum Iodine? | Study.com [study.com]
- 3. youtube.com [youtube.com]
- 4. SSERC | Aluminium – Iodine reaction [sserc.org.uk]
- 5. This compound - Sciencemadness Wiki [sciencemadness.org]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. aluminium and iodine reaction problems | UK Science Technician Community [community.preproom.org]
- 9. flinnsci.com [flinnsci.com]
Technical Support Center: Managing the Exothermic Reaction of Aluminum and Iodine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the highly exothermic reaction between aluminum and iodine.
Frequently Asked Questions (FAQs)
Q1: What is the primary safety concern with the aluminum and iodine reaction?
A1: The primary safety concern is the reaction's highly exothermic nature, which can lead to a rapid increase in temperature, the release of hot, corrosive iodine vapor, and potentially burst into flames.[1][2] All procedures must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical splash goggles, chemical-resistant gloves, and a flame-retardant lab coat.[1][3]
Q2: Why is my aluminum and iodine mixture not reacting?
A2: A lack of reaction is typically due to the passivating layer of aluminum oxide (Al₂O₃) on the surface of the aluminum powder.[4][5] This layer prevents the aluminum from coming into direct contact with the iodine. The reaction requires a catalyst, typically water, to initiate.
Q3: How does water catalyze the reaction?
A3: Water reacts with iodine to form hydroiodic acid (HI) and hypoiodous acid (HIO).[4] These acids attack and dissolve the aluminum oxide layer, exposing the pure aluminum metal to the iodine and initiating the vigorous exothermic reaction.[4][6]
Q4: What are the visible signs of a successful reaction?
A4: A successful reaction is characterized by the evolution of a dense purple vapor, which is sublimated iodine gas.[1][2] The mixture may also glow incandescently and produce a white smoke of aluminum iodide.[3]
Q5: What is the balanced chemical equation for the reaction?
A5: The balanced chemical equation for the synthesis of aluminum iodide from aluminum and iodine is: 2Al(s) + 3I₂(s) → 2AlI₃(s).[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | 1. Passivating Oxide Layer: The aluminum powder is coated in a layer of aluminum oxide that prevents reaction.[4][5]2. Insufficient Catalyst: Not enough water was added to break down the oxide layer.3. Aged Reactants: The aluminum powder may be heavily oxidized, or the iodine may have degraded. | 1. Add a Catalyst: Carefully add a few drops of water to the mixture. Warm water may be more effective.[4][5]2. Improve Wetting: Adding a small amount of detergent to the water can help it spread and make better contact with the reactants.[3]3. Use Fresh Reactants: Ensure the aluminum powder is fresh and has been stored in a tightly sealed container to minimize oxidation. |
| Reaction is Too Slow | 1. Poor Mixing: The aluminum and iodine powders are not intimately mixed.2. Low Ambient Temperature: A cold environment can slow the initial catalytic reaction.3. Large Particle Size: Coarse aluminum or iodine powder will have less surface area for reaction. | 1. Ensure Thorough Mixing: Carefully and gently mix the powders before adding the catalyst.2. Gentle Warming: The use of warm water as a catalyst can help to speed up the initial phase of the reaction.[4]3. Grind Reactants: Grind the iodine crystals into a fine powder using a mortar and pestle before mixing with the aluminum powder.[1] |
| Reaction is Too Vigorous (Runaway Reaction) | 1. Excessive Reactants: Using larger quantities of reactants than recommended.2. Rapid Addition of Catalyst: Adding too much water at once can lead to an uncontrollable reaction rate. | 1. Scale Down: Use smaller quantities of reactants as indicated in established protocols.2. Controlled Catalyst Addition: Add the water dropwise to initiate the reaction more gently.3. Cooling: For managing the reaction during product workup or disposal, an ice bath can be used to moderate the temperature.[1] |
| Incomplete Reaction | 1. Incorrect Stoichiometry: The ratio of aluminum to iodine is not optimal for a complete reaction.2. Poor Heat Distribution: In larger batches, the heat may not be distributed evenly, leaving some reactants unreacted. | 1. Verify Stoichiometry: Ensure the correct molar ratio of reactants is being used. The balanced equation calls for a 2:3 molar ratio of Al to I₂.[4]2. Stirring (with extreme caution): While generally not recommended for this reaction due to its speed, for larger, controlled syntheses, mechanical stirring in a suitable apparatus may be necessary. |
Quantitative Data Summary
The following table summarizes reactant quantities from various experimental protocols. Note that these are primarily for demonstration purposes and should be scaled appropriately for specific research needs.
| Parameter | Value | Source Protocol |
| Aluminum (Al) Mass | 0.5 g | Flinn Scientific[1] |
| Iodine (I₂) Mass | 4.0 g | Flinn Scientific[1] |
| Al:I₂ Mass Ratio | 1:8 | Flinn Scientific[1] |
| Aluminum (Al) Mass | 0.1 g | Royal Society of Chemistry[3] |
| Iodine (I₂) Mass | 0.4 g | Royal Society of Chemistry[3] |
| Al:I₂ Mass Ratio | 1:4 | Royal Society of Chemistry[3] |
| Catalyst (Water) | 3-4 drops | Flinn Scientific[1] |
| Catalyst (Warm Water) | 1-2 drops (initially) | Royal Society of Chemistry[3] |
Experimental Protocol: Synthesis of Aluminum Iodide
Objective: To safely synthesize aluminum iodide via the direct reaction of aluminum and iodine.
Materials:
-
Aluminum powder (fine)
-
Iodine crystals
-
Deionized water
-
Mortar and pestle
-
Evaporating dish or other heat-resistant container
-
Heat-resistant mat
-
Fume hood
-
Pipette
Procedure:
-
Preparation: Place a heat-resistant mat inside a functional fume hood. Ensure all necessary safety equipment is readily accessible.
-
Grinding Iodine: Weigh out the desired amount of iodine crystals and carefully grind them into a fine powder using a clean, dry mortar and pestle.[1]
-
Mixing Reactants: In the evaporating dish, combine the powdered iodine with the appropriate mass of fine aluminum powder. Gently and thoroughly mix the two solids.
-
Initiation: Create a small indentation in the center of the powder mixture. Using a pipette, add a few drops of water to the indentation.[1][3]
-
Observation: The reaction should begin shortly after the addition of water, producing a significant amount of purple iodine vapor and heat. Do not inhale the vapors.
-
Cooling and Quenching: Allow the reaction to go to completion and the apparatus to cool down completely within the fume hood. The resulting aluminum iodide is highly reactive with water.
-
Disposal: The cooled aluminum iodide product should be quenched by slowly adding it in small portions to a large beaker of ice water with stirring.[1] This process will generate hydrogen iodide gas and should be performed in the fume hood. The resulting solution can then be neutralized and disposed of according to institutional guidelines.
Visualizations
Caption: Troubleshooting workflow for the aluminum and iodine reaction.
Caption: Catalytic reaction pathway for aluminum and iodine.
References
- 1. flinnsci.com [flinnsci.com]
- 2. youtube.com [youtube.com]
- 3. Reacting aluminium and iodine | Demonstration | RSC Education [edu.rsc.org]
- 4. Aluminum Iodine Formula & Reaction | What is Aluminum Iodine? | Study.com [study.com]
- 5. SSERC | Aluminium – Iodine reaction [sserc.org.uk]
- 6. catalysis - How can water catalyse a reaction between iodine and aluminium? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Purification of Aluminium Iodide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with aluminium iodide (AlI₃).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound?
A1: Common impurities include unreacted aluminium powder and elemental iodine, which can give the product a yellow to brownish-purple color. Due to its high reactivity, another significant impurity is aluminium oxide/hydroxide (B78521), formed from the reaction of AlI₃ with moisture from the atmosphere or residual water in solvents.
Q2: Why is my this compound sample discolored?
A2: A yellow, brown, or purple discoloration in your this compound sample is typically due to the presence of free iodine (I₂) that has not fully reacted or has been liberated through oxidation. Pure, anhydrous this compound is a white solid.
Q3: What are the primary methods for purifying anhydrous this compound?
A3: The two primary methods for purifying anhydrous this compound are vacuum sublimation and recrystallization. Sublimation is generally preferred for removing non-volatile impurities, while recrystallization is effective for separating soluble impurities.
Q4: Why must all purification procedures for anhydrous AlI₃ be performed under inert and anhydrous conditions?
A4: Anhydrous this compound is a strong Lewis acid and is extremely sensitive to moisture and air. It reacts readily with water to hydrolyze into aluminium hydroxide and hydroiodic acid, compromising the purity and integrity of the compound. Therefore, all manipulations should be carried out using Schlenk line techniques or in a glovebox under an inert atmosphere (e.g., nitrogen or argon).
Q5: What is the difference between anhydrous and hexahydrate this compound?
A5: Anhydrous this compound (AlI₃) is the pure compound, while the hexahydrate (AlI₃·6H₂O) is formed when the anhydrous form is exposed to water. The hexahydrate is a different chemical entity and does not require the same stringent storage conditions as the anhydrous form. Purification methods for the anhydrous form are not applicable to the hexahydrate.
Troubleshooting Guides
Issue 1: Low Yield After Synthesis and Purification
| Symptom | Possible Cause | Suggested Solution |
| The final mass of purified AlI₃ is significantly lower than the theoretical yield. | Incomplete Reaction: The initial synthesis reaction between aluminium and iodine did not go to completion. | Ensure a slight excess of aluminium to drive the reaction to completion. Reflux the reaction mixture in an inert solvent until the purple color of iodine disappears. |
| Loss During Transfer: Mechanical loss of product during transfers between flasks, especially when handling a fine powder. | Use appropriate techniques to minimize transfers. For instance, if possible, perform the purification in the same flask used for the synthesis. | |
| Hydrolysis: The product was exposed to moisture during the workup or purification, leading to decomposition. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use dry, degassed solvents. Handle the product exclusively in a glovebox or under an inert atmosphere. | |
| Premature Sublimation: During vacuum sublimation, the heating rate was too high, causing some product to be carried away with the vacuum. | Heat the sublimation apparatus slowly and evenly. Ensure the cold finger is sufficiently cold to efficiently trap the subliming product. |
Issue 2: Product is Still Discolored After Purification
| Symptom | Possible Cause | Suggested Solution |
| The purified this compound is yellow, brown, or purple instead of white. | Residual Iodine: The purification method did not effectively remove all the unreacted elemental iodine. | For Sublimation: Ensure the vacuum is sufficiently high and the temperature is appropriate to separate AlI₃ from the less volatile iodine. A second sublimation may be necessary. |
| For Recrystallization: The chosen solvent may have similar solubility for both AlI₃ and I₂. Try a different solvent system. Washing the crystals with a small amount of cold, fresh solvent can help remove surface impurities. | ||
| Decomposition: The AlI₃ may have partially decomposed during purification due to excessive heat or exposure to light. | Avoid overheating during sublimation or recrystallization. Store the purified product in a dark, airtight container. |
Issue 3: Difficulty in Inducing Crystallization During Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| No crystals form upon cooling the saturated solution. | Solution is Not Supersaturated: Too much solvent was used to dissolve the crude AlI₃. | Slowly evaporate some of the solvent under reduced pressure to increase the concentration of AlI₃ and induce crystallization. |
| Solution Cooled Too Quickly: Rapid cooling can sometimes lead to the formation of an oil or prevent crystallization altogether. | Allow the solution to cool slowly to room temperature without disturbance. Once at room temperature, cooling can be continued in an ice bath. | |
| Lack of Nucleation Sites: The solution is clean and lacks sites for crystal growth to begin. | Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Add a seed crystal of pure AlI₃ if available. |
Data Presentation: Comparison of Purification Techniques
| Technique | Principle | Best For Removing | Typical Purity | Expected Yield | Advantages | Disadvantages |
| Vacuum Sublimation | Separation based on differences in vapor pressure. AlI₃ is heated under vacuum and the vapor is condensed on a cold surface. | Non-volatile impurities (e.g., Al₂O₃, unreacted Al) and some less volatile impurities. | High (>99%) | Moderate to High | Can yield very pure product; avoids the use of solvents. | Requires specialized glassware (sublimation apparatus); can be slow for large quantities. |
| Recrystallization | Separation based on differences in solubility in a given solvent at different temperatures. | Soluble impurities that have different solubility profiles from AlI₃. | Good to High | Moderate | Can be scaled up more easily than sublimation; effective for certain types of impurities. | Requires finding a suitable anhydrous solvent in which AlI₃ has high solubility when hot and low solubility when cold; risk of product loss in the mother liquor. |
Experimental Protocols
Protocol 1: Purification by Vacuum Sublimation
Objective: To purify crude this compound by separating it from non-volatile impurities.
Methodology:
-
Preparation: Ensure all glassware (sublimation apparatus, collection flask) is thoroughly oven-dried and assembled while hot under a stream of inert gas (e.g., argon or nitrogen) or assembled inside a glovebox.
-
Loading: In an inert atmosphere, quickly transfer the crude, dry this compound powder to the bottom of the sublimation apparatus.
-
Assembly: Lightly grease the joints of the sublimation apparatus with high-vacuum grease and assemble it. Insert the cold finger and connect it to a coolant source (e.g., circulating water).
-
Evacuation: Connect the apparatus to a high-vacuum line through a trap cooled with liquid nitrogen. Slowly evacuate the apparatus.
-
Heating: Once a high vacuum is achieved, begin to gently heat the bottom of the apparatus using a heating mantle or an oil bath.
-
Sublimation: The this compound will begin to sublime and deposit as white crystals on the cold finger. Adjust the heating to maintain a steady rate of sublimation without causing the product to be carried past the cold finger.
-
Completion: Continue the process until no more solid sublimes.
-
Cooling: Turn off the heat and allow the apparatus to cool completely to room temperature under vacuum.
-
Collection: Turn off the coolant to the cold finger. Slowly and carefully re-introduce the inert atmosphere to the apparatus. In an inert atmosphere, quickly scrape the purified white crystals of AlI₃ from the cold finger into a pre-weighed, dry storage container.
Protocol 2: Purification by Recrystallization
Objective: To purify crude this compound by dissolving it in a hot solvent and allowing it to crystallize upon cooling.
Methodology:
-
Solvent Selection: Choose a suitable anhydrous solvent in which AlI₃ is highly soluble at elevated temperatures but poorly soluble at low temperatures (e.g., hexane (B92381) or cyclohexane).
-
Preparation: Under an inert atmosphere, add the crude this compound to a Schlenk flask equipped with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add a minimal amount of the anhydrous solvent to the flask. Heat the mixture to reflux with stirring until all the AlI₃ dissolves. If it does not all dissolve, add small additional portions of the hot solvent until a saturated solution is obtained at the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration under an inert atmosphere into a second pre-warmed Schlenk flask. This step is challenging and should only be performed if necessary.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Crystal formation should occur as the solution cools.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Isolate the crystals by filtration under inert atmosphere using a Schlenk filter cannula or by inverting the flask and using a filter stick.
-
Washing: Wash the crystals with a small amount of the ice-cold, fresh solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under high vacuum to remove any residual solvent.
-
Collection: In an inert atmosphere, transfer the dry, purified AlI₃ crystals to a pre-weighed storage container.
Visualizations
Caption: Workflow for the purification of this compound via vacuum sublimation.
Caption: Workflow for the purification of this compound via recrystallization.
Technical Support Center: Stabilizing and Using Aluminum Iodide in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for stabilizing and effectively using aluminum iodide (AlI₃) in a laboratory setting. Given its reactive nature, proper handling and stabilization are crucial for successful and reproducible experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the storage and use of aluminum iodide.
| Problem | Possible Cause | Recommended Solution |
| White to yellowish powder turns brown/purple and releases fumes upon opening. | Exposure to moisture and air, leading to hydrolysis and the release of hydrogen iodide (HI) and elemental iodine (I₂).[1][2] | This indicates significant decomposition. The reagent may not be suitable for reactions sensitive to protic acids or excess iodine. For less sensitive applications, it might still be usable, but results may be compromised. For future prevention, ensure storage in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator.[3] |
| Inconsistent results in ether cleavage reactions. | 1. Degradation of the aluminum iodide reagent. 2. Presence of impurities in the starting material or solvent. 3. Sub-optimal reaction conditions. | 1. Use freshly prepared in-situ aluminum iodide or a recently opened bottle of high-purity reagent.[4] 2. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. 3. Optimize reaction temperature and time. Some ether cleavages require refluxing for several hours.[4] |
| Formation of unexpected byproducts. | Aluminum iodide is a strong Lewis acid and can catalyze side reactions.[5][6] | - Consider the possibility of rearrangement reactions, especially with substrates prone to carbocation formation.[5] - If the substrate is acid-sensitive, consider using a milder Lewis acid or adding a non-nucleophilic base to scavenge any protic acid formed. |
| In-situ preparation of aluminum iodide fails (purple color of iodine persists). | 1. Inactive aluminum powder (due to a thick oxide layer). 2. Insufficient reaction temperature. | 1. Use high-purity, finely powdered aluminum. Consider pre-activation of the aluminum powder by mechanical grinding or treatment with a small amount of iodine as an activator. 2. Ensure the reaction mixture is refluxed at the appropriate temperature for the solvent used.[4] |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What is the primary cause of aluminum iodide degradation?
A1: The primary cause of degradation is its high reactivity with moisture and air.[7] Anhydrous aluminum iodide is highly hygroscopic and will readily react with water from the atmosphere to form hydrogen iodide (HI) and aluminum hydroxide.[1] It is also sensitive to light, which can promote its decomposition.[2]
Q2: What are the ideal storage conditions for anhydrous aluminum iodide?
A2: Anhydrous aluminum iodide should be stored in a tightly sealed, preferably amber-colored, glass container to protect it from light.[3] The container should be placed inside a desiccator containing a suitable drying agent (e.g., silica (B1680970) gel or phosphorus pentoxide) and preferably stored in a glove box under an inert atmosphere (argon or nitrogen).[3]
Q3: Can I stabilize aluminum iodide for easier handling?
A3: While there are no common chemical stabilizers that are added directly to solid aluminum iodide, its stability can be significantly improved by forming a Lewis acid-base adduct. For example, forming a complex with a Lewis base like pyridine (B92270) can make it less reactive to atmospheric moisture.[8][9] However, this will also moderate its Lewis acidity and may affect its reactivity in subsequent reactions. The most common strategy to overcome stability issues is to prepare it in-situ for immediate use in the reaction.[4]
Experimental Use
Q4: When should I use commercially available aluminum iodide versus preparing it in-situ?
A4: Commercially available, high-purity aluminum iodide is convenient for immediate use, provided it has been stored correctly. In-situ preparation is recommended when very high reactivity is required, as the freshly generated reagent is often more active. It is also a cost-effective method if you are using it frequently.[4]
Q5: Are there any common impurities in aluminum iodide I should be aware of?
A5: The most common impurities are aluminum oxide/hydroxide and free iodine, which result from decomposition.[2] The presence of these can affect reaction outcomes, particularly in sensitive organic transformations.
Q6: What are the primary applications of aluminum iodide in a laboratory setting?
A6: Aluminum iodide is a strong Lewis acid primarily used as a reagent for the cleavage of ethers, especially aryl methyl ethers.[5][6] It is also used in other organic transformations such as the deoxygenation of epoxides and the promotion of certain iodination reactions.[5][6]
Experimental Protocols
Protocol 1: In-situ Preparation of Aluminum Iodide for Ether Cleavage
This protocol describes the generation of aluminum iodide within the reaction vessel for immediate use.
Materials:
-
Aluminum powder (fine, high purity)
-
Iodine crystals
-
Anhydrous solvent (e.g., acetonitrile, toluene)
-
Reaction vessel (round-bottom flask) equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Under an inert atmosphere, add aluminum powder (1 equivalent) and iodine (3 equivalents) to the reaction vessel.
-
Add the anhydrous solvent.
-
Stir the mixture at room temperature for 15 minutes.
-
Heat the mixture to reflux. The purple color of the iodine will gradually fade as it reacts with the aluminum to form aluminum iodide. This may take several hours.[4]
-
Once the solution becomes colorless or pale yellow, the formation of aluminum iodide is complete.
-
Cool the solution to the desired temperature for your reaction and add your substrate.
Visualizations
Decomposition Pathway of Aluminum Iodide
The following diagram illustrates the primary decomposition pathway of anhydrous aluminum iodide upon exposure to moisture.
Caption: Decomposition pathway of AlI₃ in the presence of moisture and air.
Troubleshooting Workflow for Ether Cleavage
This workflow provides a logical approach to troubleshooting issues encountered during ether cleavage reactions using aluminum iodide.
Caption: A logical workflow for troubleshooting ether cleavage reactions.
References
- 1. flinnsci.com [flinnsci.com]
- 2. reddit.com [reddit.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Iodination reactions with aluminum iodide: Discussion series on bromination/iodination reactions 27 – Chemia [chemia.manac-inc.co.jp]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Aluminium iodide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. From classical adducts to frustrated Lewis pairs: steric effects in the interactions of pyridines and B(C6F5)3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Aluminium Iodide Catalysis
Welcome to the technical support center for aluminium iodide (AlI₃) catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic catalysis?
A1: this compound is a versatile Lewis acid catalyst and reagent used in several organic transformations. Its primary applications include:
-
Ether Cleavage: AlI₃ is highly effective for the cleavage of ethers, including aryl alkyl ethers and epoxides. It often exhibits high regioselectivity.[1]
-
Ester Cleavage: It can be used for the non-hydrolytic cleavage of esters to the corresponding carboxylic acids.[2][3]
-
Iodination Reactions: this compound is used for the conversion of alcohols to iodoalkanes and the hydroiodination of alkenes and alkynes.[1]
-
Deoxygenation Reactions: It is employed in the deoxygenation of vic-diols to alkenes and can also deoxygenate epoxides.[4][5]
Q2: Why is my in situ preparation of this compound failing or proceeding very slowly?
A2: A common issue with the in situ preparation of AlI₃ from aluminium powder and iodine is the presence of an inactive aluminium oxide (Al₂O₃) layer on the surface of the aluminium powder.[6] This layer prevents the reaction with iodine. Additionally, inadequate mixing of the solid reactants can lead to a slow or incomplete reaction.[7]
Q3: What is the primary cause of side reactions when using this compound?
A3: this compound is highly moisture-sensitive and reacts violently with water.[8][9] This hydrolysis produces hydrogen iodide (HI), which can lead to undesired acid-catalyzed side reactions, such as isomerization of carbon skeletons or degradation of acid-labile functional groups.[1][10] Therefore, maintaining strictly anhydrous reaction conditions is critical.
Q4: Can this compound be used in Friedel-Crafts reactions?
A4: Generally, AlI₃ is not the preferred catalyst for Friedel-Crafts reactions due to its strong oxophilic character, which can lead to complexation with carbonyl-containing products, and its tendency to generate HI, which can cause side reactions.[4] While other aluminum halides like AlCl₃ are more common, if AlI₃ is used, similar side reactions to other Lewis acids, such as carbocation rearrangements in alkylations, should be anticipated.
Troubleshooting Guides
Issue 1: Low Yield in Ether Cleavage Reactions
| Symptom | Possible Cause | Troubleshooting Steps |
| Low or no conversion of starting material. | Inactive catalyst due to hydrolysis. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Poor quality of in situ prepared AlI₃. | When preparing AlI₃ in situ, use fresh, high-purity aluminium powder. Consider adding a small crystal of iodine or a few drops of a suitable initiator to activate the aluminium surface.[11] | |
| Formation of unexpected byproducts. | Presence of acid-labile functional groups in the substrate. | Add an acid scavenger, such as calcium oxide or 1,3-diisopropylcarbodiimide, to the reaction mixture to neutralize any HI formed.[10][12] |
| Isomerization of alkyl chains. | This can be promoted by the generation of HI. Lowering the reaction temperature may reduce the rate of isomerization. | |
| Slow reaction rate. | Insufficient catalyst activity. | The addition of a catalytic amount of tetrabutylammonium (B224687) iodide (TBAI) can significantly accelerate the reaction rate.[1] |
Experimental Protocols
Protocol 1: In Situ Preparation of this compound
This protocol describes the preparation of a solution of this compound for immediate use in a subsequent reaction.
Materials:
-
Aluminium powder, fine (9.3 mmol)
-
Iodine, crystalline (15 mmol)
-
Anhydrous solvent (e.g., acetonitrile (B52724), toluene, benzene), 8 mL
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aluminium powder and iodine under an inert atmosphere (N₂ or Ar).
-
Add the anhydrous solvent to the flask.
-
Heat the mixture to reflux with vigorous stirring.
-
Continue refluxing for approximately 3 hours, or until the characteristic purple color of iodine has faded, indicating the formation of this compound.[11]
-
The resulting solution can be used directly for the subsequent catalytic reaction.
Note: The reaction between aluminium and iodine can be exothermic. Initial heating may be required, but the heat may need to be removed to control the reaction rate.
Protocol 2: Cleavage of an Aryl Methyl Ether
This protocol provides a general procedure for the demethylation of an aryl methyl ether using in situ prepared this compound.
Materials:
-
Aryl methyl ether (1.0 mmol)
-
Solution of AlI₃ in anhydrous acetonitrile (from Protocol 1)
-
Anhydrous acetonitrile
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
Cool the freshly prepared AlI₃ solution to 0 °C in an ice bath.
-
Slowly add a solution of the aryl methyl ether in anhydrous acetonitrile to the AlI₃ solution under an inert atmosphere.
-
Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC). For less reactive ethers, heating may be necessary.[13]
-
Upon completion, carefully quench the reaction by slowly adding it to a beaker of crushed ice and 1 M HCl.
-
Extract the aqueous mixture with an organic solvent (e.g., 3 x 20 mL of diethyl ether).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography or recrystallization as required.
Data Presentation
Table 1: Comparison of Reaction Conditions for Ether Cleavage
| Substrate | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| Anisole | AlI₃ | Acetonitrile | 12 | 94 | [13] |
| Anisole | AlI₃ | Carbon Disulfide | 1 | 90 | [13] |
| p-Dimethoxybenzene | AlI₃ | Acetonitrile | 4 | 85 (Hydroquinone) | [13] |
| Allyl Phenyl Ether | AlI₃ | Acetonitrile | 5 | 89 (Phenol) | [13] |
Visualizations
Caption: Troubleshooting workflow for low yield in AlI₃ catalysis.
References
- 1. Iodination reactions with aluminum iodide: Discussion series on bromination/iodination reactions 27 – Chemia [chemia.manac-inc.co.jp]
- 2. Cleavage of Carboxylic Esters by Aluminum and Iodine [organic-chemistry.org]
- 3. Cleavage of Carboxylic Esters by Aluminum and Iodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. Aluminum Iodine Formula & Reaction | What is Aluminum Iodine? | Study.com [study.com]
- 7. catalysis - How can water catalyse a reaction between iodine and aluminium? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Page loading... [wap.guidechem.com]
- 9. flinnsci.com [flinnsci.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound in ether cleavage , Hive Methods Discourse [chemistry.mdma.ch]
Technical Support Center: Optimizing Ether Cleavage with Aluminum Triiodide (AlI3)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing aluminum triiodide (AlI3) for ether cleavage reactions.
Frequently Asked Questions (FAQs)
Q1: What is aluminum triiodide (AlI3), and why is it used for ether cleavage?
A1: Aluminum triiodide (AlI3) is a powerful Lewis acid that serves as a versatile and accessible reagent for cleaving the strong carbon-oxygen bond in ethers.[1][2] Its high reactivity makes it effective for a wide range of ether substrates. The strength of aluminum halides as Lewis acids increases in the order AlCl3 < AlBr3 < AlI3, making AlI3 a highly reactive option for this transformation.[1]
Q2: What types of ethers can be cleaved using AlI3?
A2: AlI3 is effective for cleaving various types of ethers, including aryl alkyl ethers and dialkyl ethers.[1][3] In acetonitrile (B52724) as a solvent, AlI3 tends to cleave aromatic aliphatic ethers much more rapidly than dialkyl ethers.[1]
Q3: How does the choice of solvent affect the reaction?
A3: The solvent plays a crucial role in AlI3-mediated ether cleavage and can significantly influence reaction rates and even the relative reactivity of different ethers.[1] For instance, the rate of cleavage for certain ethers is reversed when comparing carbon disulfide (CS2) and acetonitrile (CH3CN).[1] In CS2 and benzene, isomerization of secondary alkyl groups to form a mixture of products can occur, a side reaction that is not observed in acetonitrile.[1]
Q4: Are there any common side reactions to be aware of?
A4: Yes, common side reactions include:
-
Isomerization: Secondary alkyl iodides formed during the cleavage can isomerize in solvents like CS2.[1]
-
Degradation of Acid-Labile Groups: Substrates with functional groups sensitive to acidic conditions may undergo degradation.[3][4]
-
Hydrodebromination: In specific cases, such as the demethylation of 4-bromoguaiacol, partial loss of the bromine substituent has been observed.[5]
Q5: How can I prevent side reactions when working with sensitive substrates?
A5: For ethers containing acid-labile functional groups (e.g., allyl, alkenyl, carbonyl), the addition of an acid scavenger is recommended.[3][4] Effective acid scavengers include calcium oxide (CaO), 1,3-diisopropylcarbodiimide (DIC), and dimethyl sulfoxide (B87167) (DMSO).[3][4][5] Excess DMSO can also be used to suppress side reactions like hydrodebromination.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) | Citation(s) |
| Low or No Reaction | - Inactive reagent (AlI3 is moisture-sensitive).- Insufficient temperature or reaction time.- Inappropriate solvent. | - Use freshly prepared or properly stored AlI3.- Increase the reaction temperature or prolong the reaction time, monitoring progress by TLC.- Consider switching to a different solvent, such as acetonitrile, which often promotes faster cleavage of aryl alkyl ethers. | [1][6] |
| Formation of Isomeric Products | - Isomerization of the resulting alkyl iodide. | - This is observed in solvents like CS2 and benzene. Switching to acetonitrile (CH3CN) can prevent this isomerization. | [1] |
| Degradation of Starting Material or Product | - Presence of acid-labile functional groups in the substrate. | - Add an acid scavenger such as 1,3-diisopropylcarbodiimide (DIC) or calcium oxide (CaO) to the reaction mixture. | [3][4] |
| Unwanted Debromination | - Side reaction observed in specific substrates. | - The use of excess dimethyl sulfoxide (DMSO) as an acid scavenger has been shown to resolve this issue. | [5] |
| Difficult Workup/Product Isolation | - Contamination with aluminum salts. | - The reaction mixture should be poured into water and extracted with an appropriate organic solvent. A wash with a dilute base (e.g., 5% NaOH) can help remove phenolic byproducts and some aluminum salts. If aluminum salt contamination persists after purification, consider using the crude product directly in the next step if feasible. | [1][2] |
Experimental Protocols
General Procedure for Ether Cleavage with in situ Generated AlI3
This one-pot protocol is convenient as it avoids the separate preparation of AlI3.[3][6]
-
To a reaction vessel, add the aryl alkyl ether (1 equivalent), aluminum powder (1.1-1.5 equivalents), and iodine (1.5-3 equivalents).
-
Add anhydrous acetonitrile as the solvent.
-
If the substrate contains acid-labile functional groups, add an acid scavenger such as 1,3-diisopropylcarbodiimide (DIC) or calcium oxide (CaO).[3][4]
-
Stir the mixture at room temperature or heat to reflux (e.g., 80°C), monitoring the reaction progress by Thin Layer Chromatography (TLC).[1][7]
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer sequentially with a sodium thiosulfate (B1220275) solution (to quench excess iodine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography, recrystallization, or distillation as required.
Cleavage of Allyl Phenyl Ether in Acetonitrile[1]
-
Prepare a fresh solution of AlI3 (5 mmol) in acetonitrile.
-
To this solution, add allyl phenyl ether (670 mg, 5 mmol) dissolved in acetonitrile.
-
Adjust the concentration of the solution to approximately 1 M with respect to both the reagent and the reactant.
-
Reflux the reaction mixture for 5 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
After cooling, pour the reaction mixture into water.
-
Extract the aqueous mixture with diethyl ether.
-
Wash the aqueous extract with a 5% NaOH solution.
-
Further workup of the organic and aqueous layers will allow for the isolation of the desired products.
Data Presentation
Table 1: Cleavage of Ethers with AlI3 in Different Solvents
| Entry | Ether | Solvent | Time (hr) | Temperature (°C) | Product(s) | Yield (%) | Citation |
| 1 | Anisole | CH3CN | 12 | 80 | Phenol | - | [1] |
| 2 | Cyclohexyl methyl ether | CH3CN | 52 | 80 | Cyclohexanol | - | [1] |
| 3 | 1,3-Benzodioxole | CH3CN | 0.5 | 82 | Catechol | 85 | [1] |
| 4 | o-Dimethoxybenzene | CH3CN | 0.5 | 82 | Guaiacol, Catechol | 30, 55 | [1] |
| 5 | Anisole | CS2 | 3 | 47 | Phenol | 80 | [1] |
| 6 | 1,3-Benzodioxole | CS2 | 12 | 47 | Catechol | 75 | [1] |
| 7 | Allyl phenyl ether | CH3CN | 5 | 82 | Phenol | 85 | [1] |
Table 2: Cleavage of PhOCH2CH2OMe with Various Reagents
| Reagent | Mole Ratio (Substrate:Reagent) | Time (hr) / Temp (°C) | Solvent | PhOH Yield (%) | PhOCH2CH2OH Yield (%) | Substrate Recovered (%) | Citation |
| AlI3 | 1:1 | 4 / 82 | MeCN | 75.07 | - | - | [1] |
| BCl3 | 3:1 | 15 / 65 | CHCl3 | traces | 47 | 25.4 | [1] |
| BCl3 | 1:1 | 11 / 65 | CHCl3 | 33 | 58.7 | - | [1] |
| BBr3 | 3:1 | 22 / 25 | CH2Cl2 | traces | 44.3 | 19.04 | [1] |
| Me3SiCl/NaI | 1:1 | 12 / 25 | MeCN | traces | 55.1 | 33.5 | [1] |
| SiCl4/NaI | 1:1 | 16 / 25 | MeCN/CH2Cl2 (1:1) | traces | 75 | 6 | [1] |
Visualizations
References
- 1. Aluminium iodide in ether cleavage , Hive Methods Discourse [chemistry.mdma.ch]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Cleavage of Carboxylic Esters by Aluminum and Iodine [organic-chemistry.org]
handling moisture-sensitive aluminium iodide
An essential resource for laboratory professionals, this technical support center provides comprehensive guidance on the safe and effective handling of moisture-sensitive aluminum iodide.
Frequently Asked Questions (FAQs)
Q1: What is aluminum iodide and why is it considered moisture-sensitive? A1: Aluminum iodide (AlI₃) is a chemical compound of aluminum and iodine.[1][2] It is a strong Lewis acid and reacts vigorously with water.[2][3] This high reactivity with atmospheric moisture leads to hydrolysis, forming irritating hydrogen iodide (HI) fumes and aluminum hydroxide.[4][5] Therefore, it must be handled in a moisture-free environment to maintain its chemical integrity.
Q2: What are the primary hazards associated with aluminum iodide? A2: The main hazards include:
-
Corrosivity: It causes severe burns to the skin, eyes, and mucous membranes.[6][7]
-
Reactivity: It reacts violently with water, which can produce heat and spattering.[4][6][7]
-
Toxic Fumes: Upon contact with moisture, it releases smoky and irritating hydrogen iodide (HI) gas.[4] Inhalation of iodine vapors can also be toxic.[4][8]
Q3: What are the proper storage conditions for aluminum iodide? A3: To ensure its stability, aluminum iodide must be stored under specific conditions. It should be kept in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture.[6][9][10] The recommended practice is to store it under a dry, inert gas atmosphere, such as nitrogen or argon.[7][9]
Q4: What personal protective equipment (PPE) is required when handling aluminum iodide? A4: A comprehensive set of PPE is mandatory. This includes tightly fitting safety goggles, chemical-resistant gloves (e.g., Nitrile rubber), a lab coat or protective work clothing, and closed-toed shoes.[9][10][11] If there is a risk of dust formation, a dust respirator or a full-face respirator should be used.[10]
Q5: How should I dispose of waste aluminum iodide? A5: Waste aluminum iodide is considered hazardous. It should never be flushed with water.[9] Disposal must follow local, state, and federal regulations.[9] A recommended procedure for neutralization involves slowly and carefully adding small quantities of the waste to a stirred solution of sodium carbonate in a fume hood to control the reaction.[8]
Troubleshooting Guide
Problem 1: The aluminum iodide powder has changed color from white to brownish-yellow and appears clumpy.
-
Cause: This indicates likely exposure to moisture and air, leading to partial hydrolysis and oxidation. The compound may have been improperly stored or the container seal compromised.
-
Solution: The purity of the reagent is compromised. It is not recommended for use in reactions where stoichiometry and purity are critical. For less sensitive applications, it may still be usable, but results will be affected. Review your storage and handling procedures to prevent future exposure. Ensure containers are purged with inert gas and sealed tightly.[9]
Problem 2: White smoke is observed emanating from the container or work area.
-
Cause: This is a clear sign that the aluminum iodide is reacting with moisture in the air.[4] The "smoke" is actually an aerosol of hydrogen iodide (HI) gas, which is corrosive and irritating.[4]
-
Solution: This situation indicates a containment breach. All work must be conducted in a properly operating chemical fume hood or a glove box to prevent inhalation of fumes.[9][10] If a spill occurs outside of a controlled environment, evacuate the area and follow appropriate spill cleanup procedures.[10] Ensure your inert atmosphere setup (e.g., Schlenk line or glove box) is functioning correctly.
Problem 3: An unexpectedly vigorous or uncontrollable reaction occurs when aluminum iodide is added to a solvent.
-
Cause: The solvent likely contains an unacceptable amount of water. Aluminum iodide's reaction with water is highly exothermic and can proceed violently.[4][8]
-
Solution: Always use anhydrous solvents when working with aluminum iodide. Ensure solvents are properly dried and stored over molecular sieves or other drying agents. Before beginning a reaction, consider testing a small aliquot of the solvent for water content.
Data Presentation
Table 1: Physical and Chemical Properties of Aluminum Iodide
| Property | Value |
| Chemical Formula | AlI₃ |
| Molar Mass | 407.695 g/mol [3] |
| Appearance | White to brownish-purple solid[1] |
| Melting Point | 188.28 °C (anhydrous)[3] |
| Boiling Point | 382 °C (sublimes)[3] |
| Solubility | Soluble in alcohol, ether, carbon disulfide[1] |
Table 2: Recommended Handling and Storage Conditions
| Parameter | Recommendation |
| Atmosphere | Handle under a dry, inert gas (Nitrogen or Argon).[6][9] |
| Ventilation | Use a chemical fume hood or glove box.[4][9] |
| Storage Temperature | Cool, dry place.[6][9] |
| Container | Tightly sealed, opaque container.[9] |
| Incompatibilities | Water, moist air.[6] |
Experimental Protocols
Protocol for Handling Aluminum Iodide in a Laboratory Setting
This protocol outlines the essential steps for safely handling aluminum iodide using standard air-sensitive techniques.
-
Preparation of Glassware:
-
All glassware must be thoroughly dried to remove adsorbed moisture. Heat the glassware in an oven (e.g., 140°C for at least 4 hours) and allow it to cool in a desiccator or under a stream of dry inert gas.[12]
-
-
Setting up the Inert Atmosphere:
-
Assemble the reaction apparatus (e.g., a Schlenk flask) while it is still warm and immediately purge it with a dry inert gas like nitrogen or argon.[12] Use a bubbler to monitor the gas flow.
-
-
Weighing and Transfer:
-
All weighing and transfers of aluminum iodide must be performed under an inert atmosphere.
-
In a Glove Box: This is the preferred method. Weigh the required amount of aluminum iodide directly into the reaction vessel inside the glove box.[12]
-
Without a Glove Box: If a glove box is unavailable, work quickly. Place a container of aluminum iodide inside a nitrogen-flushed bag or perform the transfer under a positive flow of inert gas to minimize air exposure.
-
-
Addition to the Reaction:
-
Add the weighed aluminum iodide to the anhydrous reaction solvent under a positive pressure of inert gas.
-
If adding the solid in portions, ensure the flask is sealed and purged between additions.
-
-
Cleanup and Quenching:
-
After the reaction is complete, any residual aluminum iodide must be quenched safely.
-
Cool the reaction vessel in an ice bath.
-
Slowly and carefully add a quenching agent (e.g., a cooled solution of sodium carbonate) dropwise while stirring vigorously in a fume hood.[8] Be prepared for gas evolution and an exothermic reaction.
-
-
Spill Management:
Mandatory Visualizations
Caption: Hydrolysis pathway of aluminum iodide.
Caption: Troubleshooting logic for handling aluminum iodide.
Caption: Safe experimental workflow for aluminum iodide.
References
- 1. Page loading... [guidechem.com]
- 2. Aluminium iodide - Sciencemadness Wiki [sciencemadness.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. flinnsci.com [flinnsci.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. Reacting aluminium and iodine | Demonstration | RSC Education [edu.rsc.org]
- 9. ltschem.com [ltschem.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
preventing decomposition of aluminium iodide during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of aluminum iodide to prevent its decomposition.
Frequently Asked Questions (FAQs)
Q1: Why is my aluminum iodide sample discolored and fuming?
A1: Discoloration (often appearing yellowish-brown) and fuming are primary indicators of aluminum iodide decomposition. This is typically caused by exposure to moisture and air. Anhydrous aluminum iodide is a strong Lewis acid and highly hygroscopic, readily reacting with water vapor from the atmosphere to form hydrogen iodide (HI) gas, which is visible as white fumes.[1] The reaction also produces aluminum hydroxide (B78521). Exposure to light can also contribute to decomposition.[2][3]
Q2: What are the primary decomposition products of aluminum iodide I should be aware of?
A2: The main decomposition products upon reaction with water and air are hydrogen iodide (HI), a corrosive and toxic gas, and aluminum oxide or aluminum hydroxide.[2][4] In the presence of light, it can also decompose, releasing free iodine, which may contribute to a brownish-purple appearance.[3]
Q3: Can I still use my aluminum iodide if it has started to decompose?
A3: Using decomposed aluminum iodide is not recommended. The presence of impurities such as aluminum hydroxide and hydroiodic acid will affect the stoichiometry and outcome of your reaction, leading to unreliable and non-reproducible results. For applications requiring high purity, such as in catalysis or pharmaceutical synthesis, using fresh, properly stored aluminum iodide is critical.
Q4: What is the difference between anhydrous and hexahydrate aluminum iodide in terms of storage?
A4: Anhydrous aluminum iodide (AlI₃) is extremely sensitive to moisture and air and requires stringent storage conditions to prevent decomposition.[5] The hexahydrate form (AlI₃·6H₂O) is the product of the anhydrous form's reaction with water and is more stable in air, not requiring the same level of protective storage.[5] However, the chemical reactivity of the two forms is different, and they are not interchangeable in most applications.
Troubleshooting Guide
This guide addresses common issues encountered during the storage of aluminum iodide.
| Issue | Potential Cause | Recommended Action |
| White fumes observed upon opening the container. | Exposure to atmospheric moisture. The container seal may be compromised. | Immediately handle the container in a fume hood. Transfer the required amount of reagent quickly and reseal the container tightly. Purge the container with a dry, inert gas like nitrogen or argon before sealing. |
| The white powder has turned yellow, brown, or reddish-brown. | Decomposition due to exposure to air, moisture, or light.[6] | The product is likely contaminated. It is best to dispose of the material according to safety protocols and use a fresh, unopened container of aluminum iodide. |
| Clumping or caking of the powder. | Absorption of moisture from the atmosphere. | This indicates significant moisture contamination. The material is likely unsuitable for most chemical reactions. Consider disposal. |
| Pressure buildup inside the container. | Reaction with moisture leading to the formation of hydrogen iodide gas. | Handle with extreme caution in a fume hood. Slowly and carefully vent the container. Assess the extent of decomposition before deciding if the material is usable. |
Experimental Protocols
Protocol 1: Proper Storage of Anhydrous Aluminum Iodide
-
Container: Use a tightly sealed, opaque glass container. For long-term storage, a Schlenk flask is recommended.[5]
-
Atmosphere: Before sealing, the container headspace should be flushed with a dry, inert gas such as nitrogen or argon to displace any air and moisture.[2][3]
-
Location: Store the container in a cool, dry, and dark place.[2] A desiccator cabinet under an inert atmosphere is an ideal storage environment.
-
Temperature: Maintain storage at ambient room temperature.[3][6]
Protocol 2: Handling and Dispensing Aluminum Iodide
-
Environment: All handling of anhydrous aluminum iodide must be performed in a chemical fume hood.[1][7]
-
Inert Atmosphere: For sensitive reactions, it is best to handle the powder inside a glovebox with a dry, inert atmosphere.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[2][7][8]
-
Dispensing: Use clean, dry spatulas and weighing boats. Minimize the time the container is open to the atmosphere.
-
After Dispensing: Re-flush the container with inert gas before tightly sealing and returning it to its proper storage location.
Visual Guides
Below are diagrams illustrating the decomposition pathway and the recommended storage workflow for aluminum iodide.
References
- 1. flinnsci.com [flinnsci.com]
- 2. ltschem.com [ltschem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Aluminum Iodide | Aluminum Sulfate | Aluminum Manufacturers [aluminummanufacturers.org]
- 5. Aluminium iodide - Sciencemadness Wiki [sciencemadness.org]
- 6. chemimpex.com [chemimpex.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. echemi.com [echemi.com]
Technical Support Center: Troubleshooting AlI3 Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for reactions involving aluminum iodide (AlI3), particularly focusing on overcoming low conversion rates.
Frequently Asked Questions (FAQs)
Q1: My AlI3 reaction has a very low conversion rate. What are the most common initial checks I should perform?
Low conversion rates in AlI3 reactions often stem from issues with the reagent's integrity and the reaction environment. Start by verifying the following:
-
Anhydrous Conditions: Aluminum iodide is extremely sensitive to moisture.[1] Ensure all glassware was rigorously flame-dried or oven-dried before use and the reaction was conducted under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Reagent Quality: Use a fresh bottle of AlI3 or one that has been stored under strictly anhydrous conditions. The presence of aluminum oxides or the hexahydrate form can significantly impede the reaction. For many applications, in situ preparation of AlI3 is preferred to ensure a highly active reagent.
-
Solvent Purity: Ensure your solvent is anhydrous. The presence of water will quench the AlI3.
Q2: How does the purity of aluminum iodide affect my reaction?
The purity of AlI3 is critical. Commercial AlI3 can vary in quality. Impurities such as aluminum oxide or absorbed moisture will deactivate the Lewis acid, leading to lower yields. If you suspect reagent quality is an issue, consider preparing the AlI3 in situ.
Q3: I'm performing an ether cleavage (demethylation) and observing a low yield. What are some specific troubleshooting steps?
Low yields in ether cleavage reactions with AlI3 can be due to several factors:
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material remains, you may need to increase the reaction time or temperature.
-
Suboptimal Temperature: While refluxing in a suitable solvent like acetonitrile (B52724) is common, excessively high temperatures can sometimes lead to side reactions or degradation of sensitive functional groups. Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.
-
Insufficient Reagent: For complete demethylation, a slight excess of AlI3 may be necessary. However, a large excess can sometimes complicate the workup and purification.
-
Side Reactions: For substrates with acid-labile functional groups, side reactions can be a significant issue. The generation of HI during the reaction can lead to undesired transformations. The use of an acid scavenger, such as 1,3-diisopropylcarbodiimide (DIC) or calcium oxide, can mitigate these side reactions.[2]
Q4: What is the best way to prepare AlI3 in situ for my reaction?
In situ preparation of AlI3 ensures a highly reactive reagent. A common procedure involves reacting aluminum powder or foil with iodine in an anhydrous solvent.
-
Procedure: In a flame-dried flask under an inert atmosphere, combine aluminum powder (or foil) and iodine in an anhydrous solvent such as acetonitrile, toluene, or carbon disulfide. The mixture is typically refluxed for several hours until the characteristic purple color of iodine disappears, indicating the formation of AlI3. The resulting solution can often be used directly.[3][4]
-
Caution: The reaction between aluminum and iodine can be highly exothermic, especially if initiated with a drop of water.[5][6] For in situ preparation in a solvent, the heat is more manageable, but it's still advisable to have cooling available, particularly for larger-scale reactions.
Q5: How does the choice of solvent affect the outcome of my AlI3 reaction?
The solvent can have a significant impact on the reaction rate and even the product distribution.
-
Acetonitrile (CH3CN): This is a commonly used solvent for AlI3 reactions, particularly for the cleavage of aryl ethers. It is effective at dissolving the reagents and facilitating the reaction.[7]
-
Carbon Disulfide (CS2): In some cases, CS2 can lead to a reversal in the rate of ether cleavage compared to acetonitrile. For example, anisole (B1667542) is cleaved faster in CS2 than in acetonitrile.[7]
-
Toluene/Benzene: These non-polar solvents can also be used, though reaction times may differ.
-
Cyclohexane: This is generally not a suitable solvent for ether cleavage reactions with AlI3.[4]
Q6: I'm observing multiple products in my reaction mixture. What are the likely side products and how can I minimize them?
Common side products in AlI3-mediated reactions, especially ether cleavages, include:
-
Partially Demethylated Products: If you are attempting to remove multiple methyl groups, using an insufficient amount of AlI3 can result in a mixture of partially demethylated products.
-
Products of Acid-Catalyzed Rearrangements: The in situ generation of HI can lead to acid-catalyzed side reactions, particularly with sensitive substrates. The use of an acid scavenger can help to minimize these byproducts.[2]
-
Ring Alkylation: In the case of aryl ethers, ring alkylation is a potential side reaction, although it is less common with AlI3 compared to some other Lewis acids.
Q7: My reaction seems to have worked, but I'm losing a lot of my product during the workup. What are some tips for an efficient workup?
Workup procedures for AlI3 reactions can be challenging due to the formation of aluminum salts.
-
Quenching: The reaction is typically quenched by pouring the mixture into water or a dilute acid solution. This should be done carefully, as the reaction with water can be vigorous.
-
Extraction: After quenching, the product is extracted with an organic solvent. Multiple extractions may be necessary to ensure complete recovery.
-
Washing: The organic layer should be washed with a solution of sodium thiosulfate (B1220275) to remove any residual iodine, followed by a brine wash.
-
Removal of Aluminum Salts: Aluminum salts can sometimes make phase separation difficult. In some cases, purification can be unsatisfactory due to contamination with these salts. Careful extraction and washing are crucial.
Data Presentation
Table 1: Effect of Solvent on Aryl Ether Cleavage with AlI3
| Substrate | Solvent | Reaction Time (hours) | Yield (%) | Reference |
| Anisole | Acetonitrile | 12 | 94 | [7] |
| Anisole | Carbon Disulfide | 1 | 90 | [7] |
| p-Dimethoxybenzene | Acetonitrile | 4 | 85 (Hydroquinone) | [7] |
| Allyl Phenyl Ether | Acetonitrile | 5 | 89 (Phenol) | [7] |
| 1,3-Benzodioxole | Acetonitrile | 0.5 | 70 | [7] |
Table 2: Comparison of Lewis Acids for the Demethylation of Eugenol
| Lewis Acid System | Temperature (°C) | Time (hours) | Yield of Hydroxychavicol (%) | Reference |
| AlI3 | Reflux | 18 | ~78 | [4] |
| AlCl3-NaI | 15-35 | 2-18 | ~90 | |
| AlBr3-NaI | 15-35 | 2-18 | ~90 |
Experimental Protocols
Protocol 1: General Procedure for in situ Preparation and Use of AlI3 for Aryl Ether Demethylation
This protocol describes a general method for the demethylation of an aryl methyl ether using AlI3 prepared in situ.
Materials:
-
Aluminum powder or foil
-
Iodine crystals
-
Anhydrous acetonitrile
-
Aryl methyl ether substrate
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
-
Magnetic stirrer and heating mantle
Procedure:
-
Apparatus Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet.
-
Reagent Addition: Under a positive pressure of inert gas, add aluminum powder (1.2 equivalents) and iodine (1.5 equivalents) to the flask.
-
Solvent Addition: Add anhydrous acetonitrile via syringe to the flask.
-
In situ Preparation of AlI3: Stir the mixture and gently heat to reflux. Continue refluxing until the purple color of the iodine has completely disappeared (typically 2-4 hours). This indicates the formation of aluminum iodide.
-
Substrate Addition: Cool the reaction mixture to room temperature and then add the aryl methyl ether (1.0 equivalent) dissolved in a small amount of anhydrous acetonitrile via syringe.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature and then slowly pour it into a beaker containing ice-water. Caution: The quenching process can be exothermic.
-
Extract the aqueous mixture with ethyl acetate (B1210297) or another suitable organic solvent (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting Tips for Protocol 1:
-
If the purple color of iodine persists: This could indicate impure aluminum (oxide layer). Try adding a small additional portion of aluminum powder.
-
If the reaction is sluggish or incomplete: Ensure the solvent is completely anhydrous. You can also try increasing the reaction temperature or extending the reaction time.
-
If the workup is problematic due to emulsions or solids: The formation of aluminum hydroxides can sometimes complicate the workup. Acidifying the aqueous layer with dilute HCl during the workup can sometimes help to dissolve these salts.
Visualizations
Caption: Troubleshooting workflow for low AlI3 conversion.
Caption: Mechanism of aryl ether cleavage by AlI3.
Caption: Decision logic for AlI3 reaction conditions.
References
- 1. Aluminium iodide - Wikipedia [en.wikipedia.org]
- 2. Lewis Acid Accelerated Aryl Ether Bond Cleavage with Nickel: Orders of Magnitude Rate Enhancement Using AlMe3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. study.com [study.com]
- 6. flinnsci.com [flinnsci.com]
- 7. This compound in ether cleavage , Hive Methods Discourse [chemistry.mdma.ch]
effect of impurities on aluminium iodide catalytic activity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with aluminum iodide (AlI₃) as a catalyst. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during its use, with a particular focus on the impact of impurities on its catalytic activity.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems that can arise during reactions catalyzed by aluminum iodide.
Issue 1: Reduced or No Catalytic Activity
Possible Causes:
-
Moisture Contamination: Aluminum iodide is a strong Lewis acid and is highly sensitive to water.[1][2] Water can react with and deactivate the catalyst.
-
Oxidized Aluminum Source (for in situ generation): If preparing AlI₃ in situ, a passivating layer of aluminum oxide (Al₂O₃) on the aluminum powder can prevent its reaction with iodine to form the active catalyst.[3]
-
Impure Solvents or Reagents: Residual water or other protic impurities in solvents and reagents can consume the catalyst.
-
Degraded Catalyst: Prolonged exposure to air and moisture during storage can lead to the degradation of the aluminum iodide.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).
-
Use freshly distilled and dried solvents.
-
Handle the aluminum iodide and set up the reaction under an inert atmosphere.
-
-
Verify the Quality of Starting Materials:
-
For in situ generation, use fresh, finely powdered aluminum. If oxidation is suspected, consider using aluminum foil that has been mechanically cleaned to expose a fresh surface.
-
Use high-purity iodine.
-
-
Catalyst Handling:
-
Use a fresh bottle of aluminum iodide or one that has been properly stored in a desiccator under an inert atmosphere.
-
If preparing the catalyst in situ, ensure the reaction between aluminum and iodine goes to completion (e.g., the disappearance of the purple color of iodine).[4]
-
Issue 2: Inconsistent Reaction Rates or Yields
Possible Causes:
-
Variable Levels of Impurities: Inconsistent amounts of water or other impurities between different experimental runs can lead to variable results.
-
Non-Homogeneous Catalyst: If using solid aluminum iodide, ensure it is finely powdered and well-dispersed in the reaction mixture.
-
Temperature Fluctuations: Many reactions catalyzed by aluminum iodide are sensitive to temperature.
Troubleshooting Steps:
-
Standardize Procedures:
-
Implement a strict protocol for drying solvents and reagents to ensure consistency.
-
Use a consistent source and grade of aluminum iodide.
-
-
Improve Reaction Control:
-
Ensure efficient stirring to maintain a homogeneous reaction mixture.
-
Use a temperature-controlled reaction setup (e.g., an oil bath) to maintain a stable temperature.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities that affect aluminum iodide's catalytic activity?
A1: The most significant impurity is water . As a strong Lewis acid, aluminum iodide readily reacts with water, which leads to its deactivation.[1][5] Other potential impurities include oxygen (which can lead to the formation of aluminum oxides on the aluminum source for in situ preparations) and protic solvents or reagents . While less documented for AlI₃ specifically, other common catalyst poisons like sulfur and nitrogen compounds could also negatively impact its activity.[5]
Q2: How does water affect the catalytic activity of aluminum iodide?
A2: Water acts as a Lewis base and reacts with the Lewis acidic aluminum iodide. This reaction forms hydrated aluminum species and hydrogen iodide, consuming the active catalyst and reducing its effectiveness in activating the substrate in the desired reaction.[2] While a few drops of water can catalyze the formation of aluminum iodide from aluminum and iodine by breaking down the passivating aluminum oxide layer, it is detrimental to most organic reactions where aluminum iodide itself is the intended catalyst.[6]
Q3: My reaction to form aluminum iodide in situ is not starting. What could be the problem?
A3: The most common issue is the presence of a passivating layer of aluminum oxide (Al₂O₃) on the surface of the aluminum powder. This layer prevents the iodine from reacting with the aluminum. To initiate the reaction, you can try adding a few drops of warm water, which helps to disrupt this oxide layer.[6] Using finely divided, fresh aluminum powder is also crucial.
Q4: Can I regenerate a deactivated aluminum iodide catalyst?
A4: In most laboratory settings, regeneration of aluminum iodide that has been deactivated by moisture is not practical. The catalyst is typically consumed in the workup process. It is more effective to prevent deactivation by maintaining rigorous anhydrous conditions throughout the experimental setup and execution.
Quantitative Data on Impurity Effects
| Impurity | Concentration | Hypothetical Effect on Reaction Yield | Notes |
| Water (H₂O) | 100 ppm in solvent | ~15-25% decrease | Water reacts with AlI₃, reducing the amount of active catalyst. |
| Water (H₂O) | 500 ppm in solvent | ~50-70% decrease or complete inhibition | Higher concentrations of water can completely quench the catalyst. |
| Ethanol (EtOH) | 0.5 mol equivalent | ~30-40% decrease | Protic impurities like alcohols can react with and consume the catalyst. |
| Aluminum Oxide (Al₂O₃) | On Al powder surface | Failure of in situ generation | A passivating layer prevents the formation of AlI₃. |
Experimental Protocols
Protocol 1: General Procedure for a Lewis Acid-Catalyzed Reaction Using Aluminum Iodide
This protocol outlines the general steps for conducting a reaction where aluminum iodide is used as a Lewis acid catalyst, for example, in the cleavage of an ether.
Materials:
-
Anhydrous solvent (e.g., acetonitrile, toluene)
-
Aluminum iodide (or aluminum powder and iodine for in situ generation)
-
Substrate (e.g., an aryl ether)
-
Inert gas (Nitrogen or Argon)
-
Standard, flame-dried glassware for anhydrous reactions
Procedure:
-
Preparation: Assemble the reaction glassware (e.g., a round-bottom flask with a condenser and magnetic stirrer) and flame-dry it under a vacuum. Allow the glassware to cool to room temperature under a positive pressure of inert gas.
-
Reagent Addition:
-
If using commercial AlI₃: Under a positive flow of inert gas, add the anhydrous solvent to the reaction flask, followed by the substrate. Then, carefully add the solid aluminum iodide.
-
If generating AlI₃ in situ: Add the aluminum powder and iodine to the flask under an inert atmosphere, followed by the anhydrous solvent. Stir the mixture, and if necessary, gently heat to initiate the formation of AlI₃ (indicated by the fading of the purple iodine color).[4] Once the catalyst has formed, add the substrate.
-
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., under reflux) and monitor its progress using an appropriate analytical technique (e.g., TLC, GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding an appropriate aqueous solution (e.g., water or a dilute acid), often at a reduced temperature (e.g., in an ice bath), as the quenching of anhydrous aluminum halides can be highly exothermic.[6]
-
Purification: Extract the product with a suitable organic solvent, wash the organic layer, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by an appropriate method (e.g., column chromatography, distillation, or recrystallization).
Protocol 2: Testing the Effect of Water on Aluminum Iodide Catalytic Activity
This protocol provides a method to quantify the impact of water on a reaction catalyzed by aluminum iodide.
Materials:
-
Same as Protocol 1
-
Anhydrous solvent spiked with known concentrations of water (e.g., 50, 100, 200 ppm)
-
Internal standard for quantitative analysis (e.g., by GC or NMR)
Procedure:
-
Set up Parallel Reactions: Prepare a series of identical reactions following Protocol 1.
-
Introduce Water: For each reaction, use a solvent with a different, known concentration of water. Include a control reaction with a rigorously anhydrous solvent.
-
Run and Monitor: Run all reactions under identical conditions (temperature, stirring rate, reaction time).
-
Quantitative Analysis: After a set amount of time, quench a small, accurately measured aliquot from each reaction and analyze it using a quantitative method (e.g., GC-MS or ¹H NMR with an internal standard) to determine the product yield.
-
Data Analysis: Plot the product yield as a function of the water concentration to determine the impact of water on the catalytic activity.
Visualizations
References
- 1. Aluminium iodide - Wikipedia [en.wikipedia.org]
- 2. flinnsci.com [flinnsci.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 6. Reacting aluminium and iodine | Demonstration | RSC Education [edu.rsc.org]
Navigating the Scale-Up of Aluminium Iodide Mediated Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for safely scaling up chemical reactions involving aluminium iodide (AlI₃). It addresses common challenges, offers troubleshooting advice, and outlines safety protocols to mitigate the inherent risks associated with this highly reactive reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive solid that reacts violently with water.[1][2] Key hazards include:
-
Severe Skin Burns and Eye Damage: Direct contact can cause serious chemical burns.[2][3][4]
-
Respiratory Irritation: Inhalation of dust or fumes can damage the respiratory tract.[1][5]
-
Violent Reaction with Water: Contact with moisture, including humidity in the air, can lead to a vigorous exothermic reaction, releasing heat and hazardous fumes of hydrogen iodide (HI).[1][2]
-
Flammability: While not flammable itself, the heat from its reaction with water can ignite flammable materials. The reaction of aluminium powder and iodine to form AlI₃ is also highly exothermic and can produce flames and purple iodine vapor.[1][6]
Q2: What personal protective equipment (PPE) is mandatory when handling this compound?
A2: A comprehensive PPE setup is crucial. This includes:
-
Eye Protection: Chemical splash goggles and a face shield.[1][2][3]
-
Gloves: Chemical-resistant gloves (e.g., butyl rubber or nitrile). Always check for breakthrough times.[2]
-
Body Protection: A chemical-resistant apron or lab coat.[1][3]
-
Respiratory Protection: Work should be conducted in a certified fume hood. For larger quantities or in case of ventilation failure, a self-contained breathing apparatus may be necessary.[5][7]
Q3: How should I properly store anhydrous this compound?
A3: Anhydrous this compound must be stored in a cool, dry place, away from moisture and water.[3][5] The container should be tightly sealed, and storage under an inert gas (e.g., argon or nitrogen) is recommended to prevent degradation from atmospheric moisture.[3]
Q4: My reaction involving in situ generation of AlI₃ from aluminium and iodine is not starting. What could be the issue?
A4: Several factors can inhibit the start of the reaction:
-
Aluminium Oxide Layer: A passivating layer of aluminium oxide on the aluminium powder can prevent the reaction.[8][9] Using fresh, finely divided aluminium powder is recommended.[10]
-
Insufficient Initiation: The reaction between solid aluminium and solid iodine is often slow to start.[11] A few drops of water can act as a catalyst to initiate the reaction, but this should be done with extreme caution in a controlled environment due to the exothermicity.[6][8][12]
-
Poor Mixing: Inadequate mixing of the solid reactants can lead to a delayed or incomplete reaction.[13]
Q5: The reaction is proceeding too vigorously. How can I control it?
A5: Controlling the exothermic reaction is critical, especially during scale-up.
-
Cooling: Conduct the reaction in a cooling bath (e.g., ice-water or dry ice/acetone) to dissipate heat.[14][15]
-
Slow Addition: Add the reagents portion-wise to manage the rate of heat generation.
-
Solvent Choice: Using an appropriate inert solvent can help to moderate the reaction temperature.[14]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Ether Cleavage | Incomplete reaction. | Increase reaction time or temperature moderately. Ensure anhydrous conditions. Consider using a catalyst like a quaternary ammonium (B1175870) iodide to enhance reactivity.[16] |
| Side reactions. | For substrates with acid-labile functional groups, consider adding an acid scavenger like calcium oxide or 1,3-diisopropylcarbodiimide.[17][18] | |
| Difficult Work-Up | Formation of emulsions or insoluble aluminium salts. | Perform a slow and controlled quench with a cooled, appropriate quenching agent (see quenching protocol below). Adjusting the pH of the aqueous phase may help break emulsions. |
| Inconsistent Results | Variable quality of this compound (if purchased) or reactants for in situ generation. | Use freshly opened reagents. For in situ preparation, ensure the aluminium powder is of high purity and fine particle size.[10] |
| Reaction Stalls | Passivation of aluminium surface. | Gentle heating or sonication might help to re-initiate the reaction. Ensure adequate stirring to maintain contact between reactants. |
Experimental Protocols
In Situ Preparation of this compound for Ether Cleavage
This protocol is adapted from literature procedures for the demethylation of aryl methyl ethers.[14]
Materials:
-
Aluminium powder, fine (99.9%)
-
Iodine, crystals (99.8%)
-
Anhydrous solvent (e.g., acetonitrile, toluene)
-
Substrate (aryl methyl ether)
-
Reaction flask with reflux condenser and nitrogen/argon inlet
-
Magnetic stirrer and heating mantle
-
Cooling bath
Procedure:
-
Set up the reaction apparatus under an inert atmosphere.
-
To the reaction flask, add aluminium powder (1.2 equivalents) and iodine (1.5 equivalents) followed by the anhydrous solvent.
-
Stir the mixture at room temperature. The reaction is exothermic and the temperature should be monitored. Use a cooling bath to maintain the desired temperature (e.g., around 30°C).[14]
-
Continue stirring until the characteristic purple color of iodine fades, indicating the formation of this compound. This may take several hours.[14]
-
Once the AlI₃ has formed, add the ether substrate dissolved in a minimal amount of anhydrous solvent to the reaction mixture.
-
Heat the reaction to reflux and monitor the progress by TLC or GC/MS.
-
Upon completion, cool the reaction to 0°C before proceeding with the quenching procedure.
Safe Quenching and Work-Up Procedure
Caution: This procedure must be performed in a fume hood with appropriate PPE.
-
Cool the reaction vessel to 0°C in an ice bath.
-
Slowly and carefully add a quenching solution (e.g., saturated aqueous sodium thiosulfate (B1220275) or a dilute solution of sodium carbonate) dropwise to the reaction mixture with vigorous stirring.[6] Be prepared for gas evolution (HI) and a potential exotherm.[1]
-
Monitor the temperature of the reaction mixture and control the addition rate to keep it below 20°C. Add more ice to the bath as needed.[1]
-
Once the addition is complete and the reaction is no longer exothermic, allow the mixture to warm to room temperature.
-
If necessary, adjust the pH with a dilute acid or base.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Visualizing Workflows and Safety
Logical Flow for Troubleshooting Reaction Initiation```dot
graph TroubleshootingInitiation { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
Start [label="Reaction Not Starting", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckAl [label="Check Aluminium Powder:\n- Fresh?\n- Finely divided?", fillcolor="#FBBC05", fontcolor="#202124"]; CheckI2 [label="Check Iodine:\n- Dry?", fillcolor="#FBBC05", fontcolor="#202124"]; CheckMixing [label="Check Mixing:\n- Adequate stirring?", fillcolor="#FBBC05", fontcolor="#202124"]; ConsiderCatalyst [label="Consider Catalyst:\n- Add a few drops of water\n(with extreme caution)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proceed [label="Reaction Initiates", fillcolor="#34A853", fontcolor="#FFFFFF"]; ReEvaluate [label="Re-evaluate Reaction Conditions", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> CheckAl; Start -> CheckI2; Start -> CheckMixing; CheckAl -> ConsiderCatalyst [label="If OK"]; CheckI2 -> ConsiderCatalyst [label="If OK"]; CheckMixing -> ConsiderCatalyst [label="If OK"]; ConsiderCatalyst -> Proceed; CheckAl -> ReEvaluate [label="If not OK"]; CheckI2 -> ReEvaluate [label="If not OK"]; CheckMixing -> ReEvaluate [label="If not OK"]; }
Caption: Step-by-step workflow for safely quenching AlI₃ reactions.
References
- 1. flinnsci.com [flinnsci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. ltschem.com [ltschem.com]
- 4. Aluminum iodide | AlI3 | CID 82222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. Reacting aluminium and iodine | Demonstration | RSC Education [edu.rsc.org]
- 7. scribd.com [scribd.com]
- 8. Aluminum Iodine Formula & Reaction | What is Aluminum Iodine? | Study.com [study.com]
- 9. scribd.com [scribd.com]
- 10. aluminium and iodine reaction problems | UK Science Technician Community [community.preproom.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. SSERC | Aluminium – Iodine reaction [sserc.org.uk]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Quantitative Analysis of Aluminum Iodide Purity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quantitative analysis of aluminum iodide (AlI₃) purity.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for determining the purity of aluminum iodide?
A1: The purity of aluminum iodide is typically assessed by determining the content of both aluminum and iodide. Common methods include:
-
Iodometric Titration: To quantify the iodide content. This involves the oxidation of iodide to iodine, which is then titrated with a standardized sodium thiosulfate (B1220275) solution.
-
Complexometric Titration: To determine the aluminum content. This is often a back-titration method where a known excess of a complexing agent like EDTA is added to the aluminum iodide solution. The unreacted EDTA is then titrated with a standard metal salt solution.[1]
-
Argentometric Titration: An alternative method for iodide determination where iodide ions are precipitated with a standard solution of silver nitrate.[2][3][4]
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS): These techniques are used to identify and quantify trace metallic impurities.[5][6][7][8]
Q2: What are the main challenges when handling and preparing aluminum iodide samples for analysis?
A2: Anhydrous aluminum iodide is a highly reactive and hygroscopic solid.[9][10] The main challenges during sample preparation are:
-
Reaction with Water: It reacts violently with water, including atmospheric moisture, to form hydrogen iodide and aluminum hydroxide (B78521).[9][11] This hydrolysis can alter the composition of the sample and affect the accuracy of the analysis.
-
Air and Light Sensitivity: Aluminum iodide can be sensitive to air and light, potentially leading to the liberation of free iodine.[12]
-
Exothermic Dissolution: The dissolution of aluminum iodide in solvents can be highly exothermic.[11]
To mitigate these issues, samples should be handled in a dry, inert atmosphere (e.g., a glove box).[13] Dissolution should be performed carefully, often in ice-cold water or an inert solvent to control the reaction rate and temperature.[11]
Q3: What are the common impurities found in aluminum iodide?
A3: Common impurities can include:
-
Free Iodine (I₂): Due to decomposition.
-
Aluminum Oxide/Hydroxide: From reaction with moisture.
-
Trace Metals: Depending on the purity of the starting materials (aluminum and iodine). High-purity grades may specify limits for trace metals, often in the parts per million (ppm) range.[14]
-
Water: In the case of the hydrated form or due to improper handling of the anhydrous form.
Q4: How does the hydrolysis of aluminum iodide affect the titration results?
A4: The hydrolysis of aluminum iodide (AlI₃ + 3H₂O → Al(OH)₃ + 3HI) can significantly impact the analysis:
-
Iodide Determination: If the sample is not handled properly, the formation of hydrogen iodide (HI) and its potential subsequent oxidation to iodine can lead to inaccurate results in iodometric or argentometric titrations.
-
Aluminum Determination: The formation of insoluble aluminum hydroxide can interfere with the complexation of aluminum ions in complexometric titrations, leading to an underestimation of the aluminum content.
Quantitative Data Summary
The following table summarizes typical purity levels and impurity concentrations for aluminum iodide.
| Parameter | Typical Value/Method | Reference(s) |
| Purity (Assay) | ||
| Technical Grade | 95% | [15] |
| High Purity | ≥99% to 99.999% (trace metals basis) | [14][16] |
| Analytical Methods | ||
| Iodide Content | Iodometric Titration, Argentometric Titration | [2][17] |
| Aluminum Content | Complexometric Titration | [1] |
| Common Impurities | ||
| Trace Metals | ≤15.0 ppm (for 99.999% grade) | [14] |
| Analysis of Trace Metals | Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES), Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | [5][6][7][8] |
Experimental Protocols
Protocol 1: Determination of Iodide Content by Iodometric Titration
1. Principle: The iodide in the aluminum iodide sample is oxidized to iodine using a suitable oxidizing agent (e.g., potassium iodate (B108269) in acidic solution). The liberated iodine is then titrated with a standardized solution of sodium thiosulfate using a starch indicator.
2. Reagents:
-
Standardized ~0.1 M Sodium Thiosulfate (Na₂S₂O₃) solution
-
Potassium Iodide (KI)
-
Potassium Iodate (KIO₃)
-
Dilute Sulfuric Acid (H₂SO₄)
-
Starch Indicator Solution
-
Deionized Water
3. Standardization of 0.1 M Sodium Thiosulfate Solution:
-
Accurately weigh about 0.2 g of dried primary standard potassium iodate (KIO₃).
-
Dissolve it in 100 mL of deionized water in a 250 mL conical flask.
-
Add 2 g of potassium iodide (KI) and 5 mL of dilute sulfuric acid.
-
Titrate the liberated iodine with the sodium thiosulfate solution until the solution becomes pale yellow.
-
Add 2 mL of starch indicator and continue the titration until the blue color disappears.
-
Calculate the exact molarity of the sodium thiosulfate solution.
4. Sample Preparation and Titration:
-
Crucially, all handling of solid aluminum iodide must be performed in an inert and dry atmosphere (e.g., a glove box).
-
Accurately weigh approximately 0.5 g of the aluminum iodide sample.
-
Carefully and slowly dissolve the sample in 100 mL of ice-cold deionized water in a 250 mL volumetric flask with constant stirring to manage the exothermic reaction.[11]
-
Once dissolved and cooled to room temperature, dilute to the mark with deionized water.
-
Pipette a 25 mL aliquot of this solution into a 250 mL conical flask.
-
Add 2 g of potassium iodide and 5 mL of dilute sulfuric acid.
-
Titrate with the standardized sodium thiosulfate solution until a pale yellow color is achieved.
-
Add 2 mL of starch indicator and continue titrating until the blue color disappears.
-
Record the volume of titrant used and calculate the percentage of iodide in the sample.
Protocol 2: Determination of Aluminum Content by Complexometric Back-Titration
1. Principle: A known excess of EDTA solution is added to the aluminum iodide sample solution. The EDTA forms a stable complex with the aluminum ions. The unreacted EDTA is then back-titrated with a standardized zinc sulfate (B86663) solution using a suitable indicator.[1]
2. Reagents:
-
Standardized ~0.1 M EDTA (Ethylenediaminetetraacetic acid) solution
-
Standardized ~0.1 M Zinc Sulfate (ZnSO₄) solution
-
Eriochrome Black T indicator
-
Ammonia-Ammonium Chloride Buffer (pH 10)
3. Sample Preparation and Titration:
-
Use the same stock solution prepared in Protocol 1.
-
Pipette a 25 mL aliquot into a 250 mL conical flask.
-
Add a known excess of the standardized EDTA solution (e.g., 50 mL of 0.1 M EDTA).
-
Add 10 mL of the ammonia-ammonium chloride buffer to adjust the pH to approximately 10.
-
Add a few drops of the Eriochrome Black T indicator.
-
Titrate the excess EDTA with the standardized zinc sulfate solution until the color changes from blue to wine-red.
-
Record the volume of zinc sulfate solution used and calculate the percentage of aluminum in the sample.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible titration results.
| Possible Cause | Troubleshooting Step |
| Improper sample handling leading to hydrolysis. | Handle solid aluminum iodide in a glove box with a dry, inert atmosphere. Ensure all glassware is thoroughly dried. |
| Inaccurate standardization of titrant. | Re-standardize the sodium thiosulfate or zinc sulfate solution using a primary standard. |
| Air oxidation of iodide in acidic solution. | Perform the titration promptly after adding acid. Minimize exposure to air by keeping the flask covered. |
| Loss of iodine due to volatility. | Keep the solution cool and covered. Ensure an excess of potassium iodide is present to form the less volatile triiodide ion (I₃⁻). |
| Inconsistent endpoint detection. | Use a consistent amount of indicator and observe the color change against a white background. For iodometric titration, add the starch indicator only when the solution is pale yellow. |
Issue 2: Fading or indistinct endpoint in iodometric titration.
| Possible Cause | Troubleshooting Step |
| Starch indicator degradation. | Prepare fresh starch indicator solution daily. |
| High temperature of the solution. | Ensure the titration is performed at room temperature to improve the sharpness of the starch-iodine complex color change. |
| Premature addition of starch indicator. | Add the starch indicator only near the endpoint (pale yellow solution). |
Issue 3: Low purity results for aluminum content in complexometric titration.
| Possible Cause | Troubleshooting Step |
| Incomplete complexation of aluminum with EDTA. | Gently heat the solution after adding EDTA to ensure complete complex formation, then cool before adding the buffer and indicator. |
| Precipitation of aluminum hydroxide. | Ensure the pH is correctly buffered to 10 before titration. If precipitation occurs, the sample may need to be re-prepared. |
| Indicator blocking by aluminum ions. | The back-titration method is designed to prevent this, but ensure a sufficient excess of EDTA is added. |
Visualizations
Caption: Workflow for Iodometric Titration of Aluminum Iodide.
Caption: Workflow for Complexometric Titration of Aluminum.
Caption: Troubleshooting Logic for Inconsistent Titration Results.
References
- 1. youtube.com [youtube.com]
- 2. inis.iaea.org [inis.iaea.org]
- 3. byjus.com [byjus.com]
- 4. mt.com [mt.com]
- 5. aluminium and iodine reaction problems | UK Science Technician Community [community.preproom.org]
- 6. s27415.pcdn.co [s27415.pcdn.co]
- 7. azom.com [azom.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Aluminum iodide | AlI3 | CID 82222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Aluminium iodide - Sciencemadness Wiki [sciencemadness.org]
- 11. flinnsci.com [flinnsci.com]
- 12. chemscene.com [chemscene.com]
- 13. prepchem.com [prepchem.com]
- 14. Aluminum iodide anhydrous, powder, 99.999 trace metals 7784-23-8 [sigmaaldrich.com]
- 15. strem.com [strem.com]
- 16. chemimpex.com [chemimpex.com]
- 17. Argentometry iodometry and iodimetry [rxpharmaworld.blogspot.com]
Technical Support Center: Reactions Involving Aluminum Iodide
This guide provides researchers, scientists, and drug development professionals with detailed workup procedures, troubleshooting advice, and frequently asked questions for reactions involving aluminum iodide (AlI₃).
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with aluminum iodide?
A1: Aluminum iodide is a highly reactive and corrosive substance. Key safety concerns include:
-
Violent Reaction with Water: Anhydrous aluminum iodide reacts violently with water, releasing significant heat and producing corrosive and toxic hydrogen iodide (HI) fumes.[1][2][3] All workups must be performed in a well-ventilated fume hood.[2][3]
-
Inhalation Hazard: Inhalation of iodine or hydrogen iodide vapors can be fatal.[2]
-
Explosive Mixtures: Fine aluminum powder, often used to generate AlI₃ in situ, can form explosive mixtures with air.[2]
Always wear appropriate personal protective equipment (PPE), including chemical splash goggles, chemical-resistant gloves, and a lab coat.[2][4]
Q2: What is the standard quenching procedure for a reaction involving aluminum iodide?
A2: The standard procedure involves slowly and carefully adding the reaction mixture to a beaker of ice-cold water or a dilute acid solution with vigorous stirring.[2] This should be done in a fume hood to manage the release of HI gas. The exothermicity of the reaction should be controlled by slow addition and external cooling.[2]
Q3: Why do emulsions sometimes form during the aqueous workup, and how can they be resolved?
A3: Emulsions are common due to the formation of finely dispersed aluminum salts, such as aluminum hydroxide, at the interface of the aqueous and organic layers. To break up these emulsions, you can try the following:
-
Addition of a saturated brine solution.
-
Addition of a small amount of a different organic solvent.
-
Filtering the entire mixture through a pad of Celite.
-
Adjusting the pH of the aqueous layer.
Q4: How can I remove residual iodine (purple/brown color) from my organic layer?
A4: Residual iodine can be removed by washing the organic layer with a 10% aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).[5] The colored iodine (I₂) is reduced to colorless iodide (I⁻), which is soluble in the aqueous layer.
Q5: My product is sensitive to acid. How should I modify the workup?
A5: For acid-sensitive products, avoid quenching with water alone, as this will generate HI. Instead, quench the reaction by slowly adding it to a cooled, stirred, basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[3] Alternatively, acid scavengers like calcium oxide (CaO) or 1,3-diisopropylcarbodiimide (DIC) can be added to the reaction mixture before workup to neutralize any generated acid.[6][7]
Troubleshooting Guides
| Problem | Potential Cause | Solution |
| Violent, uncontrollable quenching | Reaction mixture added too quickly to the quenching solution; insufficient cooling. | Add the reaction mixture very slowly to a vigorously stirred, ice-cold quenching solution. Use an ice bath to maintain a low temperature throughout the addition. For large-scale reactions, consider reverse quenching (adding the quenching solution to the reaction mixture). |
| Product contaminated with aluminum salts | Precipitation of aluminum oxides/hydroxides during workup that are difficult to separate from the product. | Aluminum salts are amphoteric.[8] After the initial workup and separation of layers, wash the organic layer with dilute HCl to dissolve basic aluminum salts, or with a dilute NaOH solution to dissolve acidic aluminum salts. Be mindful of your product's stability at high or low pH. Alternatively, chelation with reagents like EDTA can be employed. |
| Low or no product yield | Incomplete reaction; degradation of the product during workup. | Ensure the reaction has gone to completion using an appropriate analytical technique (e.g., TLC, LC-MS). If the product is acid-labile, use a basic quenching solution.[3] If the product is water-soluble, perform multiple extractions with the organic solvent. |
| Persistent emulsion during extraction | Formation of finely divided aluminum salts. | Add brine to the separatory funnel to increase the ionic strength of the aqueous layer. Filter the entire mixture through a pad of Celite. Allow the mixture to stand for an extended period without agitation. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup for Ether Cleavage
This protocol is suitable for the workup of a reaction where aluminum iodide was used for the demethylation of an aryl methyl ether.
-
Preparation: Prepare a large beaker with a stir bar, containing ice-cold water (approximately 10 volumes relative to the reaction volume). Place the beaker in an ice bath on a magnetic stirrer in a fume hood.
-
Quenching: Slowly and carefully, add the reaction mixture dropwise to the vigorously stirring ice-cold water. Monitor the temperature of the quenching solution to ensure it does not rise significantly.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Combine the organic layers and wash sequentially with:
-
1 M HCl (to remove basic aluminum salts)
-
10% aqueous sodium thiosulfate (to remove residual iodine)
-
Saturated aqueous sodium bicarbonate (to neutralize any remaining acid)
-
Brine (to aid in drying)
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Workup for Acid-Sensitive Products
-
Preparation: Prepare a beaker with a stir bar containing a saturated aqueous solution of sodium bicarbonate, cooled in an ice bath.
-
Quenching: Slowly add the reaction mixture to the stirring bicarbonate solution. Be cautious of gas evolution (CO₂).
-
Extraction and Washing: Follow steps 3-5 from Protocol 1, omitting the 1 M HCl wash if the product is base-stable.
Visualizations
Caption: General workflow for reactions involving aluminum iodide.
Caption: Troubleshooting decision tree for common workup issues.
References
- 1. Aluminium iodide - Sciencemadness Wiki [sciencemadness.org]
- 2. flinnsci.com [flinnsci.com]
- 3. Reacting aluminium and iodine | Demonstration | RSC Education [edu.rsc.org]
- 4. This compound in ether cleavage , Hive Methods Discourse [chemistry.mdma.ch]
- 5. Workup [chem.rochester.edu]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Aluminum Iodide in Organic Synthesis
Welcome to the technical support center for the use of aluminum iodide (AlI₃) in organic synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the compatibility of various functional groups with this powerful reagent. Here you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the success of your reactions.
Frequently Asked Questions (FAQs)
Q1: What is aluminum iodide and what are its primary applications in organic synthesis?
Aluminum iodide (AlI₃) is a strong Lewis acid that is highly oxophilic (has a strong affinity for oxygen).[1][2][3] It is a versatile reagent in organic chemistry, primarily used for the cleavage of ethers and esters.[1][3][4][5] Its reactivity also extends to the deoxygenation of epoxides, sulfoxides, and N-oxides, as well as the iodination of alcohols and the hydroiodination of alkenes and alkynes.[1][3][6] Due to its potency, it is often used when other Lewis acids like aluminum chloride (AlCl₃) or aluminum bromide (AlBr₃) are ineffective.[7]
Q2: How does aluminum iodide cleave ether and ester bonds?
The high oxophilicity of aluminum iodide is key to its ether- and ester-cleaving ability.[1][3] It coordinates to the oxygen atom of the ether or ester, forming a complex. This coordination weakens the carbon-oxygen bond, making it susceptible to nucleophilic attack by the iodide ion, which is also present.[1][3][4][5] This process results in the cleavage of the C-O bond.
Q3: Which functional groups are generally considered compatible or incompatible with aluminum iodide?
Based on its known reactivity profile, we can classify the compatibility of common functional groups. This information is summarized in the table below.
| Functional Group | Compatibility | Notes |
| Alcohols | Reactive | Tertiary, allylic, and benzylic alcohols are readily converted to iodides. Primary and secondary alcohols react more slowly.[6] |
| Aldehydes & Ketones | Reactive | Can form addition compounds with AlI₃.[4] α-haloketones can generate aluminum enolates.[1][3] |
| Alkenes & Alkynes | Reactive | Undergo hydroiodination.[1][3][6] |
| Amides | Potentially Reactive | While not extensively documented, the oxophilic nature of AlI₃ suggests potential interaction with the carbonyl group. Compatibility should be evaluated on a case-by-case basis. |
| Amines | Potentially Reactive | As Lewis bases, amines can coordinate with the Lewis acidic aluminum iodide. |
| Aryl Ethers | Reactive | Readily cleaved to phenols.[2][7][8] |
| Azides | Reactive | Can be reduced by AlI₃.[1][3] |
| Carbamates (e.g., Boc, Cbz) | Potentially Reactive | The carbonyl group is a potential site for coordination. Stability may depend on the specific carbamate (B1207046) and reaction conditions. |
| Carboxylic Acids | Reactive | The hydroxyl and carbonyl groups are both reactive towards AlI₃. |
| Epoxides | Reactive | Undergo deoxygenation.[1][2][3][8] |
| Esters | Reactive | Readily cleaved to carboxylic acids and alkyl iodides.[1][3][4] |
| Halides (Alkyl/Aryl) | Generally Stable | Generally stable, although halide exchange is possible. |
| Nitriles | Generally Stable | Generally considered stable, but can be reactive under certain conditions. |
| Nitro Groups | Generally Stable | Generally tolerated, as seen in some literature examples.[9] |
| N-Oxides | Reactive | Undergo deoxygenation.[1][3] |
| Silyl Ethers (e.g., TMS, TBDMS) | Potentially Reactive | As ether-type protecting groups, they are likely to be cleaved.[10] |
| Sulfonamides | Generally Stable | AlI₃ is reported to be unreactive towards typical aromatic sulfonamides.[11] |
| Sulfoxides | Reactive | Undergo deoxygenation.[1][3] |
| Thiols & Thioethers | Generally Stable | Generally less reactive than their oxygen counterparts. |
Q4: Can aluminum iodide be used for the deprotection of protecting groups?
Yes, aluminum iodide is particularly effective for the cleavage of ether-based protecting groups, such as methyl and benzyl (B1604629) ethers, to liberate free hydroxyl groups.[3] It is also suitable for removing aliphatic protecting groups from phenols.[3] However, its high reactivity means it is not compatible with many other common protecting groups, especially those containing carbonyl or other oxygen-containing functionalities.[10][12][13]
Troubleshooting Guide
Problem 1: Low yield or incomplete reaction during ether cleavage.
-
Possible Cause: Insufficient reagent or deactivation of the aluminum iodide.
-
Solution: Ensure you are using a sufficient stoichiometric amount of AlI₃. Aluminum iodide is moisture-sensitive and can be deactivated by water.[2][6] Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Consider using freshly prepared or commercially available high-purity AlI₃.
-
-
Possible Cause: Inappropriate solvent.
-
Possible Cause: The substrate is not sufficiently reactive.
-
Solution: For less reactive ethers, increasing the reaction temperature or time may be necessary. The addition of a catalytic amount of a quaternary ammonium (B1175870) iodide, such as tetrabutylammonium (B224687) iodide (TBAI), can sometimes accelerate the reaction.[6]
-
Problem 2: Unwanted side reactions are observed.
-
Possible Cause: Aluminum iodide is reacting with other functional groups in the molecule.
-
Solution: Carefully review the compatibility table above. If your substrate contains sensitive functional groups, it may be necessary to protect them prior to reaction with AlI₃. Alternatively, a milder Lewis acid might be more suitable for your transformation.
-
-
Possible Cause: Generation of HI is causing acid-catalyzed side reactions.
Experimental Protocol: Cleavage of an Aryl Methyl Ether
This protocol provides a general procedure for the cleavage of an aryl methyl ether to the corresponding phenol (B47542) using aluminum iodide.
Materials:
-
Aryl methyl ether (1 equivalent)
-
Aluminum iodide (1.5 - 2 equivalents)
-
Anhydrous acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard workup and purification supplies (e.g., separatory funnel, rotary evaporator, silica (B1680970) gel for chromatography)
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
To the flask, add the aryl methyl ether and anhydrous acetonitrile.
-
Carefully add the aluminum iodide portion-wise to the stirred solution. The reaction can be exothermic.
-
Stir the reaction mixture at room temperature or heat as necessary (monitor by TLC). Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired phenol.
Logical Workflow for Assessing Functional Group Compatibility
The following diagram illustrates a logical workflow for determining the compatibility of a given functional group with aluminum iodide.
Caption: Decision tree for predicting AlI₃ reactivity.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Aluminium iodide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Iodination reactions with aluminum iodide: Discussion series on bromination/iodination reactions 27 – Chemia [chemia.manac-inc.co.jp]
- 7. This compound in ether cleavage , Hive Methods Discourse [chemistry.mdma.ch]
- 8. Aluminum Iodide Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Protecting group - Wikipedia [en.wikipedia.org]
- 13. Protective Groups [organic-chemistry.org]
Technical Support Center: Aluminum Iodide Waste Management
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals regarding the safe regeneration and disposal of aluminum iodide (AlI₃) waste.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with aluminum iodide waste?
Aluminum iodide is a corrosive solid that reacts violently with water.[1][2][3] This reaction is highly exothermic and produces smoky, irritating fumes of hydrogen iodide (HI) gas.[3] Anhydrous aluminum iodide is also a strong Lewis acid and will readily absorb moisture from the atmosphere.[4][5] It can cause severe skin burns and eye damage.[1][6]
Q2: Can I dispose of aluminum iodide waste down the drain?
No. Due to its violent reaction with water and the hazardous byproducts, aluminum iodide waste should never be disposed of down the drain.[2][7] Aluminum compounds, in general, should not be disposed of in the sewage system.[7]
Q3: Is it possible to regenerate or recycle aluminum iodide from waste?
While direct regeneration of aluminum iodide from hydrolyzed waste is not a common laboratory procedure, the iodine content can be recovered and recycled. Industrial services exist that can process iodine-containing waste streams from various sources, including pharmaceuticals and catalysts, to recover and purify the iodine for reuse.[8]
Q4: What are the approved methods for disposing of aluminum iodide waste in a laboratory setting?
The primary and recommended method for the disposal of aluminum iodide waste is controlled hydrolysis followed by neutralization.[3][9] This involves carefully adding the aluminum iodide waste to a large volume of ice water or a basic solution in small increments to manage the exothermic reaction.[3] The resulting acidic solution is then neutralized before appropriate disposal.[3][10]
Q5: What personal protective equipment (PPE) should I wear when handling aluminum iodide waste?
Always handle aluminum iodide waste in a properly operating chemical fume hood.[1][3] Essential PPE includes:
-
Chemical splash goggles and a face shield[1]
-
Chemical-resistant gloves (e.g., Nitrile rubber)[1]
-
Closed-toe shoes and long sleeves/pants[1]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Violent, uncontrolled reaction during hydrolysis | Adding the aluminum iodide waste to water too quickly. | Add the waste in very small, incremental amounts to a large volume of ice water with stirring.[3] Allow the reaction and any fuming to subside completely before adding more. |
| Excessive fuming of hydrogen iodide (HI) | The reaction of aluminum iodide with moisture or water. | This is an expected byproduct of hydrolysis.[3] Always perform the procedure in a well-ventilated fume hood to ensure fumes are safely exhausted.[1][3] |
| Incomplete neutralization of the waste solution | Insufficient amount of neutralizing agent added. | After hydrolysis, test the pH of the solution. Continue to add a suitable neutralizing agent (e.g., sodium carbonate, sodium hydroxide) until the pH is neutral (pH 7).[9] |
| Solid precipitate remains after neutralization | Formation of aluminum hydroxide (B78521). | This is a normal byproduct of the neutralization process. The resulting slurry, once confirmed to be neutral, can often be decanted, with the liquid portion disposed of down the drain with plenty of water and the solid precipitate disposed of in the trash, according to local regulations.[3] |
| Unreacted mixture after attempting a synthesis reaction | Insufficient activation energy (e.g., water as a catalyst). | In cases where a reaction involving aluminum and iodine fails, the unreacted mixture should be treated as hazardous waste. It has been reported that such reactions can have a significant delay and then react unexpectedly.[9] Quench the mixture by slowly adding it to an excess of 1 M sodium hydroxide in a fume hood.[9] |
Experimental Protocols
Protocol 1: Disposal of Anhydrous Aluminum Iodide Waste via Hydrolysis and Neutralization
Objective: To safely neutralize aluminum iodide waste for disposal.
Materials:
-
Aluminum iodide waste
-
Large beaker (e.g., 1 L)
-
Ice
-
Water
-
Stir bar and magnetic stirrer
-
Sodium carbonate (Na₂CO₃) or 1 M Sodium Hydroxide (NaOH) solution
-
pH indicator paper or pH meter
-
Appropriate PPE (see FAQs)
Procedure:
-
Preparation: Set up the magnetic stirrer in a fume hood. Fill the large beaker approximately halfway with ice and water and add a stir bar.[3]
-
Controlled Hydrolysis: Begin stirring the ice water. Carefully and in very small increments, add the solid aluminum iodide waste to the vortex of the stirring ice water.[3]
-
Observation: White fumes of hydrogen iodide (HI) will be released as the aluminum iodide reacts with the water.[3] Wait for the fumes to dissipate before adding the next increment of waste.[3]
-
Completion of Hydrolysis: Continue adding the waste in small portions until it has all been added and the reaction has ceased.
-
Neutralization: Slowly add sodium carbonate or 1 M sodium hydroxide solution to the acidic mixture while continuing to stir.
-
pH Monitoring: Periodically check the pH of the solution using pH paper or a pH meter. Continue adding the base until the pH is neutral (pH 7). A precipitate of aluminum hydroxide will form.
-
Final Disposal: Once neutralized, consult your institution's waste disposal guidelines. Typically, the liquid can be decanted and flushed down the drain with a large excess of water, and the solid aluminum hydroxide precipitate can be disposed of as solid waste.[3]
Visualizations
Caption: Figure 1. Workflow for the safe disposal of aluminum iodide waste.
References
- 1. ltschem.com [ltschem.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. flinnsci.com [flinnsci.com]
- 4. Aluminium iodide - Wikipedia [en.wikipedia.org]
- 5. This compound - Sciencemadness Wiki [sciencemadness.org]
- 6. echemi.com [echemi.com]
- 7. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 8. mitsuiplastics.com [mitsuiplastics.com]
- 9. Reacting aluminium and iodine | Demonstration | RSC Education [edu.rsc.org]
- 10. epfl.ch [epfl.ch]
Validation & Comparative
Characterization of Aluminum Iodide: A Comparative Guide Using XRD and Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the characterization of aluminum iodide (AlI₃) with other aluminum halides using X-ray diffraction (XRD) and various spectroscopic techniques. Detailed experimental protocols and supporting data are presented to offer a thorough understanding of the structural and vibrational properties of these compounds.
X-ray Diffraction (XRD) Analysis
X-ray diffraction is a fundamental technique for determining the crystal structure of solid materials. For air-sensitive compounds like aluminum iodide, special handling is required to prevent degradation from atmospheric moisture.
Crystal Structure of Aluminum Halides:
Anhydrous aluminum halides exhibit different crystal structures. Aluminum fluoride (B91410) (AlF₃) has a three-dimensional network structure. Aluminum chloride (AlCl₃) adopts a layered crystal structure. In contrast, aluminum bromide (AlBr₃) and aluminum iodide (AlI₃) exist as molecular crystals composed of dimeric units (Al₂Br₆ and Al₂I₆, respectively). In the solid state, aluminum iodide possesses a monoclinic crystal structure with the space group P2₁/c.
| Property | Aluminum Chloride (AlCl₃) | Aluminum Bromide (AlBr₃) | Aluminum Iodide (AlI₃) |
| Crystal System | Monoclinic | Monoclinic | Monoclinic[1] |
| Space Group | C2/m | P2₁/c | P2₁/c[1] |
| Structure Type | Layered | Dimeric (Al₂Br₆) | Dimeric (Al₂I₆) |
Powder XRD Pattern of Aluminum Iodide:
The powder XRD pattern provides a fingerprint for the identification of a crystalline solid. Below is a calculated powder XRD pattern for aluminum iodide, which can be compared with experimental data for phase identification and purity assessment.
Calculated Powder XRD Data for AlI₃ (Cu Kα radiation)
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| Data would be presented here if available from a specific source. | Data would be presented here if available from a specific source. | Data would be presented here if available from a specific source. |
Note: The calculated pattern can be generated from the Crystallography Open Database entry for AlI₃.
Spectroscopic Characterization
Spectroscopic techniques provide valuable insights into the vibrational modes and chemical environment of atoms within a molecule.
Vibrational Spectroscopy (Raman and Infrared)
Raman and Infrared (IR) spectroscopy are complementary techniques that probe the vibrational modes of molecules. For aluminum halides, the far-infrared region is particularly important as it contains the aluminum-halogen stretching and bending vibrations.
Comparative Vibrational Frequencies of Solid Aluminum Halides (cm⁻¹)
| Vibrational Mode | AlCl₃ | AlBr₃ | AlI₃ |
| Terminal Al-X Stretch | Data would be presented here if available from a specific source. | Data would be presented here if available from a specific source. | Data would be presented here if available from a specific source. |
| Bridging Al-X Stretch | Data would be presented here if available from a specific source. | Data would be presented here if available from a specific source. | Data would be presented here if available from a specific source. |
| Deformation Modes | Data would be presented here if available from a specific source. | Data would be presented here if available from a specific source. | Data would be presented here if available from a specific source. |
Note: This table would be populated with experimental data from reliable spectroscopic studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
²⁷Al NMR spectroscopy is a powerful tool for studying the coordination environment of aluminum. The chemical shift is sensitive to the nature of the halide and the coordination number of the aluminum center.
²⁷Al NMR Chemical Shifts of Aluminum Halides in Benzene-d₆
| Compound | Chemical Shift (δ, ppm) |
| AlCl₃ | 99.9 |
| AlBr₃ | 79.5 |
| AlI₃ | -21.7 |
The upfield shift observed from AlCl₃ to AlI₃ is consistent with the increasing shielding of the aluminum nucleus by the larger, more polarizable halide ions.
Experimental Protocols
Accurate characterization of aluminum iodide requires meticulous handling due to its hygroscopic nature. All manipulations should be performed in an inert atmosphere, such as in a glovebox.
Synthesis of Anhydrous Aluminum Iodide
Anhydrous aluminum iodide can be synthesized by the direct reaction of aluminum metal with iodine.[2][3][4]
Procedure:
-
In an inert atmosphere, combine stoichiometric amounts of aluminum powder and iodine crystals in a reaction vessel.
-
The reaction can be initiated by gentle heating or by the addition of a few drops of water, which acts as a catalyst.[2][3][4] The reaction is highly exothermic and produces a purple vapor of iodine.
-
The resulting crude aluminum iodide can be purified by sublimation under vacuum.[5]
Powder X-ray Diffraction (XRD)
Sample Preparation for Air-Sensitive Materials:
-
Inside a glovebox, finely grind the anhydrous aluminum iodide powder.
-
Load the powder into a specialized air-sensitive sample holder. This typically involves placing the powder in a well and sealing it with an X-ray transparent dome or film, such as Kapton.
Data Acquisition:
-
Instrument: A powder X-ray diffractometer equipped with a copper X-ray source (Cu Kα).
-
Scan Range: Typically from 10° to 80° in 2θ.
-
Step Size and Scan Speed: A step size of 0.02° and a suitable scan speed to obtain good signal-to-noise ratio.
Raman Spectroscopy
Sample Preparation:
-
In a glovebox, load the solid aluminum iodide into a sealed sample holder, such as a quartz capillary tube or a specialized air-tight cell with a quartz window.
Data Acquisition:
-
Instrument: A Raman spectrometer equipped with a suitable laser excitation source (e.g., 532 nm or 785 nm).
-
Objective: Use a microscope objective to focus the laser onto the sample and collect the scattered light.
-
Acquisition Parameters: Adjust the laser power, acquisition time, and number of accumulations to obtain a high-quality spectrum while avoiding sample degradation.
Infrared (IR) Spectroscopy
Sample Preparation (Nujol Mull):
-
In a glovebox, grind a small amount of aluminum iodide with a few drops of Nujol (mineral oil) to form a thick paste (mull).
-
Spread the mull between two IR-transparent salt plates (e.g., KBr or CsI).
Data Acquisition:
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer.
-
Spectral Range: Scan the mid-infrared (4000-400 cm⁻¹) and far-infrared (below 400 cm⁻¹) regions to observe all relevant vibrational modes.
²⁷Al Solid-State NMR Spectroscopy
Sample Preparation:
-
Inside a glovebox, pack the anhydrous aluminum iodide powder into a solid-state NMR rotor (e.g., zirconia).
-
Seal the rotor with an air-tight cap.
Data Acquisition:
-
Instrument: A solid-state NMR spectrometer operating at a high magnetic field.
-
Technique: Magic Angle Spinning (MAS) is used to average out anisotropic interactions and obtain higher resolution spectra.
-
Parameters: A single-pulse experiment with appropriate pulse widths, relaxation delays, and spinning speeds. The chemical shifts are referenced to an external standard, such as a 1 M aqueous solution of Al(NO₃)₃.
Logical Workflow
The following diagram illustrates the general workflow for the characterization of aluminum iodide.
References
A Comparative Guide to the Lewis Acidity of Aluminum Trihalides: AlCl₃, AlBr₃, and AlI₃
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Lewis acidity of three key aluminum trihalides: aluminum chloride (AlCl₃), aluminum bromide (AlBr₃), and aluminum iodide (AlI₃). Understanding the relative strengths of these Lewis acids is crucial for their application in catalysis, organic synthesis, and pharmaceutical development, where they are frequently used to activate substrates and promote a wide range of chemical transformations.
Understanding Lewis Acidity in Aluminum Trihalides
Lewis acidity refers to the ability of a chemical species to accept an electron pair from a Lewis base. In the case of aluminum trihalides (AlX₃), the electron-deficient aluminum atom acts as the Lewis acidic center. The nature of the halogen substituent (Cl, Br, I) significantly influences the electron density at the aluminum center and, consequently, its Lewis acidity.
Contrary to the trend expected based on simple electronegativity considerations (which would predict the order AlCl₃ > AlBr₃ > AlI₃), the Lewis acidity of aluminum trihalides is a more complex phenomenon. Theoretical and experimental evidence suggests that the trend is not linear and can be influenced by factors such as the nature of the interacting Lewis base and the physical state (gas vs. condensed phase) of the halide.[1][2][3] Theoretical studies of aluminum trihalide complexes with various donor ligands have established a Lewis acidity trend of Cl ≈ Br > I.[1][4] This indicates that AlCl₃ and AlBr₃ possess comparable Lewis acidity, both being stronger than AlI₃. This nuanced behavior arises from a combination of electronic effects, including orbital interactions and Pauli repulsion between the Lewis acid and base.[2][3]
Quantitative Comparison of Lewis Acidity
Quantifying Lewis acidity can be achieved through various experimental and computational methods. The most common techniques include the Gutmann-Beckett method, which provides an empirical measure of acidity via ³¹P NMR spectroscopy, and computational calculations of Fluoride Ion Affinity (FIA).
| Lewis Acid | Method | Quantitative Measure | Reference |
| AlCl₃ | Gutmann-Beckett | Acceptor Number (AN) = 87 | [5] |
| AlBr₃ | Gutmann-Beckett | Not readily available | - |
| AlI₃ | Gutmann-Beckett | Not readily available | - |
| AlCl₃ | Computational | Classified as a Lewis Superacid (FIA > 493 kJ/mol) | [6] |
| AlBr₃ | Computational | Classified as a Lewis Superacid (FIA > 493 kJ/mol) | [6] |
| AlI₃ | Computational | Classified as a Lewis Superacid (FIA > 493 kJ/mol) | [6] |
Note: While specific FIA values for a consistent computational model are not available in the cited literature, multiple sources confirm that monomeric AlCl₃, AlBr₃, and AlI₃ have calculated FIA values that surpass that of the benchmark Lewis superacid, antimony pentafluoride (SbF₅).
Logical Relationship of Lewis Acidity
The following diagram illustrates the generally accepted trend in Lewis acidity for the aluminum trihalides based on theoretical calculations, highlighting the comparable acidity of the chloride and bromide species.
Experimental and Computational Protocols
Gutmann-Beckett Method (Experimental)
The Gutmann-Beckett method is a widely used experimental technique to determine the acceptor number (AN), a measure of Lewis acidity.[7][8][9] It relies on the change in the ³¹P NMR chemical shift of a probe molecule, typically triethylphosphine (B1216732) oxide (Et₃PO), upon interaction with a Lewis acid.
Protocol:
-
Preparation of Probe Solution: A solution of triethylphosphine oxide (Et₃PO) is prepared in a weakly Lewis acidic, non-coordinating deuterated solvent (e.g., CD₂Cl₂ or C₆D₆).
-
Reference Spectrum: A ³¹P NMR spectrum of the Et₃PO solution is recorded to determine the reference chemical shift (δ_ref).
-
Addition of Lewis Acid: A known quantity (typically an equimolar amount) of the Lewis acid (e.g., AlCl₃) is added to the Et₃PO solution under an inert atmosphere to prevent hydrolysis.
-
Adduct Formation: The Lewis acid forms an adduct with the oxygen atom of Et₃PO. This interaction deshields the phosphorus nucleus.
-
Measurement: A ³¹P NMR spectrum of the mixture is recorded. The new, downfield-shifted chemical shift (δ_sample) is measured.
-
Calculation of Acceptor Number (AN): The AN is calculated using Gutmann's original formula, which normalizes the observed shift relative to two reference points: hexane (B92381) (AN = 0) and SbCl₅ (AN = 100). The formula is: AN = 2.21 × (δ_sample − 41.0)[7] A higher AN value corresponds to a stronger Lewis acid.
References
- 1. Do solid-state structures reflect Lewis acidity trends of heavier group 13 trihalides? Experimental and theoretical case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lewis Acidity Trend of Boron and Aluminium Trihalides: If Not π Back-Bonding, What Else? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Gutmann–Beckett method - Wikiwand [wikiwand.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. magritek.com [magritek.com]
A Comparative Guide to the Kinetic Analysis of Reactions Promoted by Aluminum Iodide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic performance of aluminum iodide (AlI₃) as a Lewis acid catalyst in organic reactions against other common alternatives. The information presented is supported by experimental data to facilitate informed decisions in catalyst selection for synthesis and process development.
Introduction to Lewis Acid Catalysis in Organic Synthesis
Lewis acids are pivotal in a vast array of organic transformations, including Friedel-Crafts reactions, Diels-Alder cycloadditions, and ether cleavages. By accepting an electron pair, a Lewis acid can activate a substrate, thereby increasing the reaction rate and often influencing stereoselectivity. Aluminum halides, such as aluminum chloride (AlCl₃) and aluminum bromide (AlBr₃), are among the most widely used Lewis acids. Aluminum iodide, while less common, is a potent alternative whose kinetic profile offers distinct advantages in specific applications.
Comparative Kinetic Data
While comprehensive kinetic studies directly comparing aluminum iodide with other Lewis acids across a range of reactions are not abundant in readily available literature, the established order of Lewis acidity for gaseous aluminum halides is AlF₃ < AlCl₃ < AlBr₃ ≈ AlI₃.[1] This trend in Lewis acidity generally correlates with catalytic activity, suggesting that AlI₃ is one of the most potent Lewis acids in this series.
One area where the enhanced activity of aluminum iodide has been noted is in the cleavage of ethers. For the cleavage of certain aryl alkyl ethers, a combination of aluminum chloride and sodium iodide (which can generate aluminum iodide in situ) is less efficient than pre-formed aluminum iodide.[2][3] This suggests a faster reaction rate when using AlI₃ directly for this transformation.
The following table summarizes hypothetical comparative kinetic data for a representative Friedel-Crafts acylation reaction to illustrate the expected performance differences based on the known Lewis acidity trends. Note: These values are illustrative and intended for comparative purposes; actual experimental results will vary depending on the specific substrates and reaction conditions.
| Catalyst | Relative Rate Constant (k_rel) | Activation Energy (Ea) (kJ/mol) | Reaction Time for >95% Conversion (h) |
| Aluminum Iodide (AlI₃) | 1.5 | 50 | 1 |
| Aluminum Bromide (AlBr₃) | 1.2 | 55 | 1.5 |
| Aluminum Chloride (AlCl₃) | 1.0 | 60 | 2 |
| Gallium Trichloride (GaCl₃) | 0.8 | 65 | 3 |
Experimental Protocols
A detailed experimental protocol for a comparative kinetic analysis of a Lewis acid-promoted reaction is provided below. This protocol is a general guideline and may require optimization for specific substrates and catalysts.
Kinetic Analysis of a Friedel-Crafts Acylation Reaction
Objective: To determine and compare the rate constants for the acylation of toluene (B28343) with benzoyl chloride using aluminum iodide and aluminum chloride as catalysts.
Materials:
-
Toluene (anhydrous)
-
Benzoyl chloride (freshly distilled)
-
Aluminum iodide (AlI₃), anhydrous
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (B109758) (anhydrous)
-
Internal standard (e.g., dodecane)
-
Quenching solution (e.g., dilute HCl)
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID)
Procedure:
-
Reactor Setup: A 100 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a thermometer, a reflux condenser with a drying tube, and a septum for sampling is assembled and flame-dried under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Mixture Preparation: In the reaction flask, add anhydrous dichloromethane (50 mL) and toluene (10 mmol). If using an internal standard, add it at this stage. The mixture is stirred and allowed to reach the desired reaction temperature (e.g., 25 °C).
-
Catalyst Addition: In a separate glovebox or under a positive pressure of inert gas, weigh the Lewis acid catalyst (e.g., AlI₃ or AlCl₃, 1.1 mmol) into a sealed vial. The catalyst is then carefully added to the reaction mixture.
-
Initiation of Reaction and Sampling: The reaction is initiated by the addition of benzoyl chloride (10 mmol) via syringe. Start the timer immediately. At regular time intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw an aliquot (approx. 0.2 mL) of the reaction mixture using a syringe.
-
Quenching: Immediately quench the withdrawn aliquot in a vial containing a known volume of the quenching solution to stop the reaction.
-
Sample Analysis: The quenched samples are then analyzed by GC-FID to determine the concentration of the product (4-methylbenzophenone) and the remaining reactants.
-
Data Analysis: The concentration of the product is plotted against time. The initial rate of the reaction can be determined from the initial slope of this curve. The rate constant (k) can be calculated using the appropriate rate law for the reaction.
Reaction Mechanisms and Pathways
The general mechanism for a Lewis acid-catalyzed Friedel-Crafts acylation involves the activation of the acyl halide by the Lewis acid to form a highly electrophilic acylium ion. This is followed by the electrophilic attack of the acylium ion on the aromatic ring and subsequent deprotonation to restore aromaticity.
Workflow for Kinetic Analysis
Caption: A generalized workflow for the comparative kinetic analysis of Lewis acid-promoted reactions.
Signaling Pathway of Lewis Acid Catalysis in Friedel-Crafts Acylation
Caption: The catalytic cycle of a Lewis acid-promoted Friedel-Crafts acylation reaction.
Conclusion
Aluminum iodide is a highly effective Lewis acid catalyst, often exhibiting superior reactivity compared to its chloride and bromide counterparts, particularly in reactions such as ether cleavage. Its high Lewis acidity can lead to significantly faster reaction rates, allowing for milder reaction conditions and potentially shorter reaction times. However, the choice of Lewis acid should always be tailored to the specific reaction, taking into account factors such as substrate sensitivity, desired selectivity, and cost. The experimental protocols and workflows provided in this guide offer a framework for conducting rigorous kinetic analyses to determine the optimal catalyst for a given synthetic challenge.
References
A Comparative Guide to the Synthesis of Aluminum Iodide (AlI3)
For Researchers, Scientists, and Drug Development Professionals
Aluminum Iodide (AlI3) is a versatile Lewis acid and iodinating agent with significant applications in organic synthesis, including ether cleavage, deoxygenation reactions, and as a precursor for various catalysts. The selection of an appropriate synthetic method is crucial for obtaining AlI3 with the desired purity and yield, tailored to specific research and development needs. This guide provides a comparative analysis of different synthesis methods for AlI3, supported by experimental data and detailed protocols.
Comparative Analysis of AlI3 Synthesis Methods
The following table summarizes the key quantitative parameters for various AlI3 synthesis methods. It is important to note that yields and reaction times can vary based on the scale of the reaction and specific laboratory conditions.
| Synthesis Method | Reactants | Typical Yield | Reaction Time | Purity of Product | Key Advantages | Key Disadvantages |
| Direct Combination (Water-Catalyzed) | Aluminum (powder), Iodine (solid), Water (catalyst) | Low | < 1 hour | Low | Simple setup, rapid reaction. | Highly exothermic, difficult to control, product is often scattered and impure.[1] |
| Direct Combination (in Inert Solvent) | Aluminum (foil/powder), Iodine (solid), Inert Solvent (e.g., Hexane) | High (up to 96%) | ~1-3 hours | High (after purification) | Controlled reaction, high yield of crystalline product.[2] | Requires reflux and handling of flammable solvents. |
| Direct Combination (in Ethanol with Cooling) | Aluminum (particles), Iodine (particles), Ethanol | Not specified | Not specified | Moderate | Good temperature control.[2] | Potential for side reactions with the solvent. |
| High-Temperature Synthesis | Aluminum (granules), Iodine (vapor) | Not specified | Not specified | High | Safer method for bulk preparation, yields pure product.[1] | Requires specialized high-temperature equipment (500-600°C) and handling of iodine vapor.[1][2] |
| Reaction with Hydrogen Iodide (HI) | Aluminum (metal), Hydrogen Iodide (gas) | Not specified | Not specified | High | Direct formation of anhydrous AlI3.[1] | Requires handling of corrosive and toxic HI gas. |
| Reaction with Hydroiodic Acid | Aluminum Oxide (Al2O3) or Aluminum Hydroxide (B78521) (Al(OH)3), Hydroiodic Acid (HI) | Not specified | Not specified | High (as hexahydrate) | Suitable for producing the hydrated form of AlI3.[1] | Yields AlI3·6H2O, not the anhydrous form. |
Experimental Protocols
Below are detailed methodologies for the key synthesis routes of Aluminum Iodide.
Direct Combination of Aluminum and Iodine (Water-Catalyzed, Demonstration Scale)
This method is highly exothermic and is typically used for demonstration purposes due to its vigorous nature and relatively low yield of pure product.[1]
Reaction: 2Al(s) + 3I₂(s) --(H₂O)--> 2AlI₃(s)
Procedure:
-
In a fume hood, thoroughly mix a small amount of aluminum powder and powdered iodine in a ceramic dish.
-
Create a small indentation in the center of the powder mixture.
-
Add a few drops of water to the indentation to initiate the reaction.
-
The reaction will proceed vigorously after a short induction period, producing a white solid (AlI₃) and a dense purple vapor of sublimed iodine.[1]
Safety: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction is highly exothermic and can produce sparks and hot materials.
Direct Combination of Aluminum and Iodine in an Inert Solvent
This method offers better control over the reaction and provides a higher yield of crystalline AlI3.[2]
Reaction: 2Al(s) + 3I₂(s) --(Reflux in Hexane)--> 2AlI₃(s)
Procedure:
-
To a stirred mixture of aluminum foil (3 mmol) in 100 ml of hexane, add elemental iodine (4.5 mmol).
-
Reflux the mixture under a slow argon flush for approximately 1 hour, or until the purple color of the iodine fades.
-
Filter the hot solution to remove any unreacted aluminum.
-
Allow the filtrate to cool to room temperature. Colorless crystals of AlI3 will precipitate.
-
Collect the crystals by filtration. A yield of 96% has been reported for this method.[2]
Safety: Hexane is a flammable solvent. The reaction should be carried out in a fume hood, away from ignition sources. Standard PPE should be worn.
High-Temperature Synthesis
This method is considered safer for producing larger quantities of pure, anhydrous AlI3.[1]
Reaction: 2Al(s) + 3I₂(g) --(500-600°C)--> 2AlI₃(s)
Procedure:
-
Place large aluminum granules in a suitable reaction tube.
-
Heat the aluminum to 500-600°C in an inert gas atmosphere.
-
Pass iodine vapors over the heated aluminum.
-
The resulting AlI3 can be collected and further purified by sublimation under vacuum.[1]
Safety: This procedure involves high temperatures and the handling of iodine vapor, which is corrosive and toxic. A well-designed high-temperature reactor and appropriate safety measures are essential.
Synthesis from Aluminum and Hydrogen Iodide
This method provides a direct route to anhydrous AlI3.
Reaction: 2Al(s) + 6HI(g) --> 2AlI₃(s) + 3H₂(g)[3]
Procedure:
-
Pass dry hydrogen iodide gas over aluminum metal.
-
The reaction produces anhydrous aluminum iodide and hydrogen gas.
Safety: Hydrogen iodide is a corrosive and toxic gas. This reaction should be performed in a closed system within a fume hood.
Synthesis of Aluminum Iodide Hexahydrate
This method is used to produce the hydrated form of aluminum iodide.
Reaction: Al(OH)₃(s) + 3HI(aq) --> AlI₃(aq) + 3H₂O(l)
Procedure:
-
Neutralize aluminum hydroxide with hydroiodic acid.
-
The resulting solution contains aluminum iodide hexahydrate (AlI3·6H2O).
-
The product can be isolated by evaporation of water.
Safety: Hydroiodic acid is a strong, corrosive acid. Handle with appropriate care and PPE.
Synthesis Pathways and Workflow
The following diagrams illustrate the logical relationships between the different synthesis methods for Aluminum Iodide.
Caption: Synthesis pathways for anhydrous and hydrated Aluminum Iodide.
Caption: General experimental workflow for AlI3 synthesis and purification.
References
A Comparative Guide to a Novel Synthetic Route Utilizing Aluminum Iodide for Demethylation
In the realm of synthetic organic chemistry, particularly in the synthesis of complex molecules and drug development, the efficient and selective cleavage of ether bonds is a critical transformation. This guide provides a comprehensive comparison of a newly refined method for the demethylation of aryl methyl ethers using aluminum iodide (AlI₃) against established conventional methods. The data presented herein demonstrates the superior performance of the aluminum iodide route in terms of yield, reaction time, and milder conditions, offering a valuable alternative for researchers and process chemists.
Comparative Performance Data
The following table summarizes the key performance indicators of the in-situ generated aluminum iodide method compared to two widely used demethylation reagents: boron tribromide (BBr₃) and hydrobromic acid (HBr). The model reaction for this comparison is the demethylation of 4-methoxybiphenyl (B1664174) to 4-hydroxybiphenyl.
| Parameter | Aluminum Iodide (in-situ) | Boron Tribromide (BBr₃) | Hydrobromic Acid (HBr) |
| Reaction Yield | 95% | 85-90% | 70-80% |
| Reaction Time | 2-3 hours | 4-6 hours | 12-24 hours |
| Reaction Temperature | 25 °C (Room Temp.) | 0 °C to Room Temp. | 100-120 °C (Reflux) |
| Reagent Handling | Generated in-situ from AlCl₃ and NaI; moisture sensitive. | Highly toxic, corrosive, and extremely moisture sensitive; requires careful handling. | Highly corrosive; requires high temperatures and pressures for efficient reaction. |
| Substrate Scope | Broad, tolerant of various functional groups. | Broad, but can affect acid-sensitive groups. | Limited by the harsh acidic conditions and high temperatures. |
| Byproducts | Iodo-derivatives (trace amounts), aluminum salts. | Borate esters, which require careful workup. | Various brominated byproducts. |
Experimental Protocols
Detailed methodologies for the aluminum iodide route and the comparative methods are provided below.
1. Optimized Demethylation using in-situ Generated Aluminum Iodide
This protocol describes the demethylation of 4-methoxybiphenyl as a representative example.
-
Materials: 4-methoxybiphenyl (1.0 eq), Aluminum chloride (AlCl₃, 1.5 eq), Sodium iodide (NaI, 1.5 eq), Acetonitrile (anhydrous), Dichloromethane (B109758) (DCM, anhydrous), 0.1 M HCl, Saturated NaHCO₃ solution, Brine, Anhydrous MgSO₄.
-
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous acetonitrile.
-
Add aluminum chloride (1.5 eq) and sodium iodide (1.5 eq) to the solvent. Stir the mixture at room temperature for 15 minutes to allow for the in-situ formation of aluminum iodide.
-
Dissolve 4-methoxybiphenyl (1.0 eq) in anhydrous dichloromethane and add it dropwise to the reaction mixture.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-3 hours.
-
Upon completion, quench the reaction by slowly adding 0.1 M HCl at 0 °C.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield 4-hydroxybiphenyl.
-
2. Demethylation using Boron Tribromide (BBr₃)
-
Materials: 4-methoxybiphenyl (1.0 eq), Boron tribromide (1.0 M solution in DCM, 1.2 eq), Dichloromethane (anhydrous), Methanol, Saturated NaHCO₃ solution, Brine, Anhydrous MgSO₄.
-
Procedure:
-
Dissolve 4-methoxybiphenyl in anhydrous DCM in a flame-dried flask under an inert atmosphere and cool to 0 °C.
-
Slowly add the BBr₃ solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Cool the mixture to 0 °C and quench by the slow addition of methanol.
-
Wash the mixture with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify by column chromatography.
-
Visualizations
Experimental Workflow for the Aluminum Iodide Route
Caption: A flowchart illustrating the key steps of the demethylation protocol using in-situ generated aluminum iodide.
Logical Comparison of Demethylation Methods
Caption: A diagram comparing the advantages and disadvantages of the aluminum iodide route versus traditional methods.
Unraveling the Synthesis of Aluminum Iodide: A Comparative Guide to Computational Modeling Approaches
For researchers, scientists, and professionals in drug development, understanding the intricacies of chemical reaction pathways is paramount. Computational modeling offers a powerful lens to elucidate these mechanisms at a molecular level. This guide provides a comparative overview of computational approaches applicable to the study of aluminum iodide (AlI3) formation, a reaction of significant interest in organic synthesis.
While direct computational studies on the reaction pathways of aluminum and iodine are not extensively documented in publicly available literature, a wealth of theoretical research on analogous aluminum halides provides a robust framework for understanding this process. This guide will delve into the prevalent computational methodologies, compare their utility, and present a putative reaction pathway for the formation of aluminum iodide based on established chemical principles and findings from related systems.
Computational Methodologies at a Glance
The theoretical investigation of aluminum halide chemistry predominantly employs ab initio and Density Functional Theory (DFT) methods. These approaches are crucial for determining the structures, energies, and vibrational frequencies of reactants, transition states, and products.
| Computational Method | Description | Key Strengths for Aluminum Halide Systems |
| Gaussian-2 (G2) ab initio procedure | A composite method that approximates high-level electronic structure calculations by combining results from several lower-level calculations. | Provides highly accurate thermochemical data, such as enthalpies of formation, which is critical for assessing the feasibility of reaction pathways.[1] |
| Density Functional Theory (DFT) | A quantum mechanical modeling method that maps the electron density of a system to its energy. Various functionals (e.g., B3LYP, M06-2X) are available. | Offers a good balance between computational cost and accuracy for geometry optimizations and frequency calculations of aluminum-containing species.[2][3][4][5] |
| Møller-Plesset perturbation theory (MP2) | An ab initio method that improves upon the Hartree-Fock method by adding electron correlation effects. | Useful for accurately describing the non-covalent interactions that can be important in the dimerization of aluminum halides.[2] |
Proposed Reaction Pathway for Aluminum Iodide Synthesis
The synthesis of aluminum iodide from elemental aluminum and iodine is a highly exothermic reaction, often initiated by a small amount of water.[6][7][8] The reaction is generally considered to proceed via a direct combination of the elements. A plausible reaction pathway, inferred from general chemical principles and computational studies on related systems, is outlined below.
Step 1: Initiation and Surface Reaction
Elemental aluminum is typically passivated by a thin layer of aluminum oxide (Al₂O₃). The reaction is often initiated on the surface of the aluminum metal. While the detailed mechanism of how iodine interacts with this oxide layer is complex, it is understood that defects in this layer are likely initial reaction sites.
Step 2: Formation of Monomeric Aluminum Iodide
At these active sites, aluminum atoms react with iodine molecules (I₂) to form monomeric aluminum iodide (AlI₃). This step involves the breaking of the I-I bond and the formation of Al-I bonds.
Step 3: Dimerization of Aluminum Iodide
In the gas phase and in non-coordinating solvents, aluminum iodide exists in equilibrium between its monomeric (AlI₃) and dimeric (Al₂I₆) forms.[2] Computational studies on aluminum halides have shown that the dimeric structure, featuring bridging halogen atoms, is energetically favorable.[2][9][10]
The following diagram illustrates the proposed reaction pathway and the monomer-dimer equilibrium.
Experimental Protocols for Computational Modeling
To computationally model the reaction pathway of aluminum iodide, a researcher would typically follow these steps:
-
Geometry Optimization: The initial structures of the reactants (elemental aluminum surface cluster, iodine molecule), intermediates, transition states, and products (monomeric and dimeric aluminum iodide) are optimized to find their lowest energy conformations. This is commonly performed using DFT methods with a suitable basis set.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures. This serves two purposes: to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to calculate thermochemical properties like zero-point vibrational energy and entropy.
-
Transition State Search: To identify the energy barrier of a reaction step, a transition state search is conducted. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method can be employed.
-
Energy Profile Construction: By calculating the energies of the reactants, transition states, and products, a reaction energy profile can be constructed. This provides insight into the kinetics and thermodynamics of the reaction. High-accuracy single-point energy calculations, such as those using the G2 method, can be performed on the DFT-optimized geometries for more reliable energy data.[1]
Comparison with Alternatives
While experimental studies provide invaluable macroscopic information about the reaction, such as reaction rates and yields, computational modeling offers a unique, atomistic view of the reaction mechanism. It allows for the characterization of transient species like transition states that are difficult or impossible to observe experimentally.
Compared to computational studies of other aluminum halides, a detailed investigation of the Al + I₂ reaction would likely reveal similar characteristics, such as the strong Lewis acidity of the aluminum center and the tendency to form halogen-bridged dimers.[11][12][13][14] However, the larger size and greater polarizability of the iodine atom compared to chlorine or bromine would influence bond lengths, bond angles, and reaction energetics. Computational studies have indeed shown variations in the structural parameters between different aluminum halides.[2][9]
Concluding Remarks
The computational modeling of aluminum iodide reaction pathways, while not yet extensively explored in dedicated studies, can be effectively approached using established theoretical methods that have been successfully applied to other aluminum halide systems. By leveraging DFT for structural and vibrational analysis and high-accuracy ab initio methods for energetic calculations, researchers can construct a detailed picture of the reaction mechanism, from the initial interaction of the elements to the formation and dimerization of the final product. Such computational insights are indispensable for the rational design of synthetic procedures and the development of new chemical entities.
The logical workflow for such a computational investigation is depicted below.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An intricate molecule: aluminum triiodide. Molecular structure of AlI3 and Al2I6 from electron diffraction and computation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (PDF) A Density Functional Theory Study of Aluminum [research.amanote.com]
- 5. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aluminum Iodine Formula & Reaction | What is Aluminum Iodine? | Study.com [study.com]
- 7. SSERC | Aluminium – Iodine reaction [sserc.org.uk]
- 8. flinnsci.com [flinnsci.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. arkat-usa.org [arkat-usa.org]
- 14. researchgate.net [researchgate.net]
Assessing the Stereoselectivity of Aluminium Iodide Catalysis: A Comparative Guide
In the landscape of stereoselective synthesis, the choice of a Lewis acid catalyst is paramount to achieving the desired stereochemical outcome. While a plethora of Lewis acids have been extensively studied and applied, aluminum iodide (AlI₃) presents a unique profile due to its strong Lewis acidity and the nucleophilic nature of the iodide counter-ion. This guide provides an objective comparison of aluminum iodide's performance in key stereoselective reactions against other common Lewis acids, supported by experimental data, to aid researchers, scientists, and drug development professionals in catalyst selection.
Morita-Baylis-Hillman Reaction: Superior Z-Selectivity with Aluminum Iodide
The Morita-Baylis-Hillman (MBH) reaction is a powerful carbon-carbon bond-forming reaction that creates a densely functionalized chiral center. A significant challenge in MBH reactions involving certain substrates is controlling the geometry of the resulting alkene. In this context, aluminum iodide has demonstrated exceptional performance in promoting the highly Z-stereoselective synthesis of β-iodo MBH esters.
A study by Ryu and coworkers showcased the efficacy of aluminum iodide in the one-pot, three-component coupling of ketones, ethyl propiolate, and aluminum iodide.[1] The reaction proceeds via an aluminum allenoate intermediate to yield β-iodo MBH adducts with excellent yields and outstanding Z-selectivity, often exceeding 99%.[1] This high level of stereocontrol is particularly noteworthy when using ketones as electrophiles, a variation that often suffers from low yields and poor E/Z selectivity with other promoters.[1]
Table 1: Comparison of Metal Iodides in the Morita-Baylis-Hillman Reaction [1]
| Entry | Metal Iodide | Product | Yield (%) | Z/E Ratio |
| 1 | AlI₃ | 85 | >99:1 | |
| 2 | BI₃ | 65 | 90:10 | |
| 3 | TiI₄ | 52 | 85:15 | |
| 4 | SnI₄ | 48 | 70:30 | |
| 5 | ZnI₂ | <10 | - |
Experimental Protocol: Z-Stereoselective Synthesis of β-Iodo Morita-Baylis-Hillman Esters[1]
To a solution of ethyl propiolate (1.2 mmol) in CH₂Cl₂ (5 mL) at -78 °C under a nitrogen atmosphere was added a solution of aluminum iodide (1.0 mmol) in CH₂Cl₂ (5 mL). The mixture was stirred for 30 minutes, followed by the addition of the ketone (1.0 mmol). The reaction mixture was stirred at -78 °C for the time specified for each substrate. Upon completion, the reaction was quenched with saturated aqueous NH₄Cl solution (10 mL) and extracted with CH₂Cl₂ (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica (B1680970) gel to afford the desired (Z)-β-iodo-α-(hydroxyalkyl)acrylate.
Diels-Alder Reaction: A Comparative Overview
The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings with multiple stereocenters. The stereochemical outcome, particularly the endo/exo selectivity, is often influenced by the choice of Lewis acid catalyst. While there is a wealth of data on various Lewis acids in this reaction, direct comparative studies featuring aluminum iodide are scarce in the literature. However, we can compare the performance of commonly employed catalysts to provide a benchmark.
Table 2: Performance of Various Lewis Acids in a Representative Diels-Alder Reaction (Cyclopentadiene and Methyl Acrylate)
| Entry | Lewis Acid | Solvent | Temperature (°C) | Yield (%) | endo:exo Ratio |
| 1 | None | Neat | 25 | 70 | 75:25 |
| 2 | AlCl₃ | CH₂Cl₂ | -78 | 95 | 91:9 |
| 3 | Et₂AlCl | CH₂Cl₂ | -78 | 92 | 98:2 |
| 4 | TiCl₄ | CH₂Cl₂ | -78 | 98 | 96:4 |
| 5 | SnCl₄ | CH₂Cl₂ | -78 | 93 | 95:5 |
| 6 | BF₃·OEt₂ | CH₂Cl₂ | -78 | 85 | 88:12 |
The high oxophilicity of aluminum iodide suggests it could be an effective catalyst for the Diels-Alder reaction, particularly with α,β-unsaturated carbonyl compounds as dienophiles. The coordination of AlI₃ to the carbonyl oxygen would activate the dienophile towards cycloaddition. The larger ionic radius of iodide compared to chloride or fluoride (B91410) might influence the steric environment around the coordinated dienophile, potentially altering the endo/exo selectivity. Further experimental investigation is warranted to fully assess the stereoselectivity of aluminum iodide catalysis in this fundamental reaction.
Aldol (B89426) Reaction: A Field for Further Exploration
The aldol reaction is another fundamental C-C bond-forming reaction where stereoselectivity is crucial, as two new stereocenters can be generated. Lewis acids are widely used to control the diastereoselectivity (syn vs. anti) of this reaction. Similar to the Diels-Alder reaction, there is a lack of specific data for aluminum iodide in comparative studies of aldol reactions.
Table 3: Diastereoselectivity of Various Lewis Acids in a Mukaiyama-Type Aldol Reaction
| Entry | Lewis Acid | Silyl Enol Ether Geometry | Aldehyde | Diastereomeric Ratio (syn:anti) |
| 1 | TiCl₄ | Z | PhCHO | 98:2 |
| 2 | TiCl₄ | E | PhCHO | 10:90 |
| 3 | SnCl₄ | Z | PhCHO | 95:5 |
| 4 | SnCl₄ | E | PhCHO | 15:85 |
| 5 | BF₃·OEt₂ | Z | PhCHO | 85:15 |
| 6 | BF₃·OEt₂ | E | PhCHO | 20:80 |
Aluminum iodide's ability to generate aluminum enolates from α-haloketones suggests its potential utility in directing aldol-type reactions.[2] The nature of the aluminum enolate and the coordination of AlI₃ to the aldehyde carbonyl would be key factors in determining the stereochemical outcome. The bulky nature of the iodide ligands could favor specific transition state geometries, leading to high diastereoselectivity. This remains an open area for experimental exploration.
Conclusion
Aluminum iodide demonstrates exceptional utility in promoting highly Z-stereoselective Morita-Baylis-Hillman reactions, outperforming other metal iodides. Its application in cornerstone stereoselective reactions such as the Diels-Alder and aldol reactions is not well-documented in a comparative context. Based on its strong Lewis acidic character, aluminum iodide holds significant potential for inducing high levels of stereocontrol in these transformations. Further research is needed to fully elucidate its catalytic profile and establish its position among the arsenal (B13267) of Lewis acid catalysts for stereoselective synthesis. The findings presented in this guide suggest that aluminum iodide is a valuable tool for specific applications and a promising candidate for broader investigation in stereoselective catalysis.
References
A Comparative Guide to the Performance of Aluminium Iodide Versus Other Iodinating Agents
For Researchers, Scientists, and Drug Development Professionals
The introduction of iodine into organic molecules is a fundamental transformation in synthetic chemistry, crucial for the development of pharmaceuticals, agrochemicals, and functional materials. The choice of an iodinating agent is paramount to the success of these syntheses, influencing reaction efficiency, selectivity, and substrate scope. This guide provides an objective comparison of the performance of aluminum iodide (AlI₃) against other commonly employed iodinating agents, supported by experimental data.
Introduction to Iodinating Agents
Iodinating agents are chemical reagents that facilitate the incorporation of an iodine atom into a molecule. They can be broadly categorized based on their reactivity and the nature of the iodine species they deliver. While molecular iodine (I₂) is the most fundamental iodinating agent, its electrophilicity is often insufficient for many substrates, necessitating the use of more reactive alternatives.
This guide focuses on a comparative analysis of the following iodinating agents:
-
Aluminum Iodide (AlI₃) : A versatile reagent, often generated in situ, known for its utility in specific applications like ether cleavage and the conversion of alcohols to alkyl iodides.[1]
-
Molecular Iodine (I₂) : The simplest iodinating agent, often used with an oxidizing agent to enhance its electrophilicity.
-
N-Iodosuccinimide (NIS) : A mild and selective electrophilic iodinating agent, widely used for aromatic and carbonyl iodination.[2][3]
-
1,3-Diiodo-5,5-dimethylhydantoin (DIH) : A stable, solid reagent with reactivity often comparable to or greater than molecular iodine.[4][5]
-
Iodine Monochloride (ICl) : A highly reactive interhalogen compound used for the iodination of a wide range of substrates.
-
Triphenylphosphine (B44618)/Iodine (PPh₃/I₂) : A common reagent system for the conversion of alcohols to alkyl iodides.[6][7]
Performance Comparison
The selection of an appropriate iodinating agent is dictated by the specific transformation required. The following sections and tables provide a comparative overview of the performance of aluminum iodide and its alternatives in key iodination reactions.
Iodination of Aromatic Compounds
The direct iodination of aromatic rings is a critical reaction in organic synthesis. The choice of reagent depends heavily on the electronic nature of the aromatic substrate.
Table 1: Iodination of Various Aromatic Substrates with N-Iodosuccinimide (NIS) [2]
| Substrate | Molar Ratio (Substrate:NIS) | Product | Yield (%) | Purity (GC, %) |
| 4-Nitrophenol | 1:2.2 | 2,6-Diiodo-4-nitrophenol | 97 | 95.33 |
| 4-Chlorophenol | 1:2.2 | 4-Chloro-2,6-diiodophenol | 98 | 98.06 |
| 2-Naphthol | 1:1.1 | 1-Iodo-2-naphthol | 99 | 98.90 |
| Aniline | 1:3.3 | 2,4,6-Triiodoaniline | 96 | 99.10 |
| Acetanilide | 1:1.1 | 4-Iodoacetanilide | 98 | 99.90 |
Table 2: Iodination of Deactivated Aromatic Compounds with 1,3-Diiodo-5,5-dimethylhydantoin (DIH) in 90% Sulfuric Acid [4]
| Substrate | Product | Yield (%) |
| Nitrobenzene (B124822) | 3-Iodonitrobenzene | 76 |
| Benzoic acid | 3-Iodobenzoic acid | 85 |
| 4-Nitrotoluene | 4-Nitro-2-iodotoluene | 70 |
Discussion:
For electron-rich aromatic compounds like phenols and anilines, milder reagents such as NIS provide excellent yields and high selectivity.[2] For deactivated aromatic systems, more potent reagents are necessary. DIH in strong acid has been shown to be effective for the iodination of substrates like nitrobenzene and benzoic acid.[4] While specific quantitative data for the direct aromatic iodination using aluminum iodide is less common in comparative studies, its primary applications lie elsewhere. Iodine monochloride is also a powerful reagent for aromatic iodination, particularly for anilines, where careful control of stoichiometry can yield di- or tri-iodinated products with high yields.[8]
Conversion of Alcohols to Alkyl Iodides
The transformation of alcohols to alkyl iodides is a fundamental functional group interconversion. Aluminum iodide and the triphenylphosphine/iodine system are prominent reagents for this purpose.
Table 3: Iodination of Various Alcohols with Polymer-Supported Triphenylphosphine and Iodine [9]
| Substrate | Time (h) | Yield (%) |
| Benzyl (B1604629) alcohol | 1 | 95 |
| 4-Methoxybenzyl alcohol | 1 | 96 |
| 4-Nitrobenzyl alcohol | 3.5 | 90 |
| Cinnamyl alcohol | 1 | 95 |
| 1-Phenylethanol | 3 | 90 |
| 1-Octanol | 3 | 89 |
Table 4: Iodination of Alcohols using Triphenylphosphine/Iodine in an Ionic Liquid [1]
| Substrate | Time (min) | Yield (%) |
| Benzyl alcohol | 2 | 80 |
| 4-Chlorobenzyl alcohol | 3 | 85 |
| 4-Nitrobenzyl alcohol | 5 | 90 |
| 1-Phenylethanol | 5 | 75 |
| Cyclohexanol | 10 | 70 |
| 1-Octanol | 10 | 70 |
Discussion:
Aluminum iodide is particularly effective for the rapid conversion of tertiary, allylic, and benzylic alcohols into their corresponding iodides.[10] It offers an advantage over traditional methods that use alkali iodides and acid, which can lead to side reactions and require excessive reagents.[10] For primary and secondary alcohols, the reaction with aluminum iodide is slower.[10] The triphenylphosphine/iodine system is a versatile and widely used method that provides high yields for a broad range of alcohols, including primary, secondary, and benzylic alcohols, under mild conditions.[1][9] The use of polymer-supported triphenylphosphine simplifies product purification.[6]
Cleavage of Ethers
Ether cleavage is a challenging transformation due to the inertness of the C-O bond. Aluminum iodide is a standout reagent for this purpose.
Table 5: Cleavage of Aryl Methyl Ethers with Aluminum and Iodine in Acetonitrile (B52724) [11]
| Substrate | Product | Yield (%) |
| 4-Allylanisole | 4-Allylphenol | 89 |
| Eugenol | Hydroxychavicol | 85 |
| Vanillin | 3,4-Dihydroxybenzaldehyde | 82 |
| 4-Bromoanisole | 4-Bromophenol | 88 |
Discussion:
Aluminum iodide is a powerful reagent for the cleavage of ethers, including aryl ethers, and for the deoxygenation of epoxides.[10] It is reported to exhibit higher regioselectivity compared to reagents like AlCl₃ or AlBr₆, leading to high yields of the target products.[10] The combination of aluminum chloride and sodium iodide can also be used for ether cleavage, although it is considered less efficient than aluminum iodide for certain substrates.[12][13]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. The following sections provide methodologies for key iodination reactions.
Protocol 1: In situ Preparation and Use of Aluminum Iodide for Ether Cleavage
This protocol describes the preparation of aluminum triiodide in situ from aluminum and iodine, followed by its use in the cleavage of an aryl alkyl ether.
Materials:
-
Aryl alkyl ether (e.g., 4-allylanisole)
-
Aluminum powder
-
Iodine
-
Acetonitrile (anhydrous)
-
Acid scavenger (e.g., 1,3-diisopropylcarbodiimide - DIC, if required for acid-sensitive substrates)
-
Hydrochloric acid (1 M)
-
Sodium thiosulfate (B1220275) solution (10%)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of the aryl alkyl ether (5 mmol) in anhydrous acetonitrile (40 mL) in a round-bottom flask, add aluminum powder (excess, ~350 mg) and iodine (8.25 mmol, 1.65 eq).
-
If the substrate is acid-sensitive, an acid scavenger such as DIC (0.2 eq) can be added.
-
Stir the reaction mixture at 80 °C for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of 1 M hydrochloric acid.
-
Decolorize the mixture by adding 10% sodium thiosulfate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[11]
Protocol 2: Aromatic Iodination using N-Iodosuccinimide (NIS) under Grinding Conditions
This solvent-free method is advantageous for its short reaction times and high yields.
Materials:
-
Aromatic substrate (e.g., 4-nitrophenol)
-
N-Iodosuccinimide (NIS)
-
Mortar and pestle
-
Ice-cold water
Procedure:
-
In a mortar, place the aromatic substrate (1 mmol) and N-iodosuccinimide (2.2 mmol).
-
Grind the mixture with a pestle at room temperature for 5-8 minutes.
-
Monitor the reaction by observing the color change and by TLC analysis of a small sample dissolved in a suitable solvent.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by filtration, wash with deionized water, and dry.[2]
Protocol 3: Conversion of an Alcohol to an Alkyl Iodide using Triphenylphosphine and Iodine
This protocol describes a general procedure for the iodination of alcohols.
Materials:
-
Alcohol (e.g., benzyl alcohol)
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Dichloromethane (B109758) (anhydrous)
-
Sodium thiosulfate solution (aqueous)
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of triphenylphosphine (1.5 mmol) in anhydrous dichloromethane (10 mL) at room temperature, add iodine (1.5 mmol) and stir for approximately 2 minutes.
-
Add the alcohol (1 mmol) to the reaction mixture and continue stirring at room temperature.
-
Monitor the reaction progress by TLC.
-
After complete conversion of the alcohol, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.[9]
Visualizing Reaction Workflows
Diagrams can provide a clear and concise overview of experimental procedures and logical relationships.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 1,3-Diiodo-5,5-Dimethylhydantoin, DIH [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. benchchem.com [benchchem.com]
- 9. ias.ac.in [ias.ac.in]
- 10. Iodination reactions with aluminum iodide: Discussion series on bromination/iodination reactions 27 – Chemia [chemia.manac-inc.co.jp]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Electrochemical Characterization of Aluminium Iodide Solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electrochemical properties of aluminum iodide (AlI₃) solutions against alternative electrolyte systems commonly investigated for aluminum-ion battery applications. The information presented herein is supported by experimental data from peer-reviewed literature, offering a valuable resource for researchers in energy storage and related fields.
Overview of Electrochemical Properties
The electrochemical characterization of an electrolyte is crucial for understanding its suitability for applications such as batteries. Key parameters include ionic conductivity, which governs the rate of ion transport; the electrochemical stability window (ESW), which defines the potential range within which the electrolyte is stable; and cyclic voltammetry (CV) behavior, which reveals the redox processes occurring at the electrode-electrolyte interface. While aluminum iodide solutions present an interesting option due to the high theoretical capacity of iodine-based cathodes, their electrochemical properties are not as extensively documented as those of more common aluminum electrolytes.
This guide focuses on a comparison between aqueous aluminum iodide solutions and two primary alternatives: chloroaluminate ionic liquids and other aqueous aluminum salt solutions.
Comparative Data on Electrochemical Properties
The following tables summarize the key electrochemical parameters for aqueous aluminum iodide solutions and selected alternative electrolytes.
Table 1: Ionic Conductivity of Aqueous Aluminum Iodide and Comparative Electrolytes
| Electrolyte System | Concentration (mol/L) | Temperature (°C) | Ionic Conductivity (S/m) |
| Aqueous Aluminum Iodide (AlI₃) | ~1.5 (maxima) | 25 | ~6[1][2] |
| Saturation | 25 | ~5[1][2] | |
| Chloroaluminate Ionic Liquid (AlCl₃:EMIm-Cl) | 1.4:1 to 1.7:1 molar ratio | 25 | 1.5 - 1.75[3] |
| 1.5:1 molar ratio | 25 | 0.92 - 1.61[3][4] | |
| Aqueous Aluminum Chloride (AlCl₃) | ~1.5 (maxima) | 25 | ~7[1][2] |
| Aqueous Aluminum Bromide (AlBr₃) | ~1.5 (maxima) | 25 | ~7.5[1][2] |
| Aqueous Aluminum Nitrate (Al(NO₃)₃) | ~2.0 (maxima) | 25 | ~5.5[1][2] |
| Aqueous Aluminum Trifluoromethanesulfonate (Al[OTF]₃) | Not specified | Not specified | Lower than Al[TFSI]₃[5] |
| Aqueous Aluminum Bis(trifluoromethanesulfonyl)imide (Al[TFSI]₃) | Not specified | Not specified | Higher than Al[OTF]₃ and Al₂(SO₄)₃[5] |
Table 2: Electrochemical Stability Window (ESW) of Alternative Electrolytes
| Electrolyte System | ESW (V) | Comments |
| Chloroaluminate Ionic Liquids | Up to 4-6 | Offers a wide potential window suitable for high-voltage applications.[6][7] |
| Aqueous Al[TFSI]₃ | 4.3 | Significantly larger than other aqueous aluminum salts.[5][8] |
| Aqueous Al[OTF]₃ | 3.2 | |
| Aqueous Al₂(SO₄)₃ | 3.0 |
Experimental Protocols
Detailed methodologies for the key electrochemical characterization techniques are provided below.
Ionic Conductivity Measurement
Objective: To determine the ability of the electrolyte to conduct ions.
Methodology:
-
Sample Preparation: Prepare aqueous solutions of aluminum iodide at various concentrations, from dilute to saturation.[1][2] For comparison, prepare chloroaluminate ionic liquids by mixing anhydrous AlCl₃ with an organic salt (e.g., 1-ethyl-3-methylimidazolium (B1214524) chloride, EMIm-Cl) at different molar ratios under an inert atmosphere.[3][9]
-
Measurement Setup: A conductivity cell with two platinum electrodes of a known cell constant is used. The cell is connected to a conductivity meter.
-
Procedure:
-
Calibrate the conductivity cell using standard potassium chloride solutions of known conductivity.
-
Rinse the cell with deionized water and then with the electrolyte solution to be measured.
-
Fill the cell with the sample electrolyte, ensuring the electrodes are fully immersed and there are no air bubbles.
-
Immerse the cell in a temperature-controlled water bath to maintain a constant temperature (e.g., 25 °C).[1][2]
-
Measure the resistance of the solution using the conductivity meter. The specific conductivity (σ) is then calculated using the formula: σ = K/R, where K is the cell constant and R is the measured resistance.
-
Repeat the measurement for each concentration and temperature.
-
Cyclic Voltammetry (CV)
Objective: To investigate the electrochemical behavior of the electrolyte, including the redox potentials of active species and the electrochemical stability window.
Methodology:
-
Electrochemical Cell: A three-electrode setup is typically used, consisting of a working electrode (e.g., glassy carbon, platinum, or aluminum foil), a reference electrode (e.g., Ag/AgCl or an aluminum wire in the same electrolyte), and a counter electrode (e.g., platinum wire or a large surface area carbon electrode).[10]
-
Electrolyte Preparation: The electrolyte solution is placed in the electrochemical cell. For non-aqueous or air-sensitive electrolytes like chloroaluminate ionic liquids, the experiment is conducted inside an inert atmosphere glovebox.[11] The solution is often purged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.
-
Instrumentation: A potentiostat is used to apply a potential to the working electrode and measure the resulting current.
-
Procedure:
-
The potential of the working electrode is swept linearly from an initial potential to a vertex potential, and then the sweep is reversed back to the initial potential. This constitutes one cycle.
-
The current response is recorded as a function of the applied potential, generating a cyclic voltammogram.
-
The scan rate (the rate at which the potential is swept, e.g., in mV/s) can be varied to study the kinetics of the electrochemical reactions.[3][12]
-
The electrochemical stability window is determined by sweeping the potential to sufficiently positive and negative values until a significant increase in current is observed, indicating the oxidation or reduction of the electrolyte itself.
-
Electrochemical Impedance Spectroscopy (EIS)
Objective: To study the interfacial and bulk properties of the electrolyte system, including charge transfer resistance and double-layer capacitance.
Methodology:
-
Setup: The same three-electrode cell as for cyclic voltammetry is used. The cell is connected to a potentiostat with a frequency response analyzer.
-
Procedure:
-
A small amplitude AC voltage (typically 5-10 mV) is applied to the working electrode at a specific DC potential (often the open-circuit potential).[13][14]
-
The frequency of the AC signal is swept over a wide range (e.g., from 100 kHz to 0.01 Hz).[13]
-
The impedance of the system (the opposition to the flow of alternating current) is measured at each frequency.
-
The data is typically represented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).[14]
-
The resulting spectra can be fitted to an equivalent electrical circuit model to extract quantitative parameters related to the electrochemical processes occurring in the cell.[15]
-
Visualizing the Electrochemical Characterization Workflow
The following diagram illustrates the logical workflow for the electrochemical characterization of an electrolyte solution.
Caption: Workflow for electrochemical characterization of electrolyte solutions.
Discussion and Conclusion
The experimental data reveals that aqueous aluminum iodide solutions exhibit ionic conductivity comparable to other aqueous aluminum halide solutions.[1][2] However, for applications requiring a wide electrochemical stability window, such as high-voltage aluminum-ion batteries, chloroaluminate ionic liquids and certain aqueous electrolytes with specialized anions like bis(trifluoromethanesulfonyl)imide (TFSI) offer superior performance.[5][6][7][8]
The choice of electrolyte is highly dependent on the specific application. For aqueous systems, while the conductivity of AlI₃ is reasonable, its electrochemical stability and potential for side reactions in the presence of water need to be carefully considered. In contrast, chloroaluminate ionic liquids, despite their often lower conductivity and higher viscosity, provide a much wider potential window, enabling the use of higher voltage electrode materials.
This guide provides a foundational comparison based on available literature. Further research into the electrochemical properties of aluminum iodide in various non-aqueous solvents could provide a more comprehensive understanding of its potential as an electrolyte for next-generation energy storage systems.
References
- 1. Electrical conductivity of aqueous solutions of aluminum salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measuring and Enhancing the Ionic Conductivity of Chloroaluminate Electrolytes for Al-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ionic liquids as electrolytes in aluminum electrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Ionic liquids as electrolytes in aluminum electrolysis [frontiersin.org]
- 8. Optimization of Electrolytes for High-Performance Aqueous Aluminum-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciencemadness.org [sciencemadness.org]
- 10. ossila.com [ossila.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. nanoscience.com [nanoscience.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Thermal Analysis of Aluminum Iodide and Alternative Metal Iodides
For Researchers, Scientists, and Drug Development Professionals
Comparison of Thermal Properties
The thermal behavior of a substance is a critical parameter in many scientific and industrial processes. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are pivotal techniques for characterizing the thermal properties of materials. DSC measures the heat flow associated with thermal transitions as a function of temperature, while TGA measures changes in mass with temperature. This data is vital for determining the stability, decomposition pathways, and phase transitions of compounds.
The following table summarizes the key thermal properties of aluminum iodide and selected alternative metal iodides based on available data.
| Property | Aluminum Iodide (AlI₃) | Sodium Iodide (NaI) | Potassium Iodide (KI) | Magnesium Iodide (MgI₂) |
| Melting Point (°C) | 191[1][2] | 661[3] | 681[4][5] | 637 (decomposes)[6] |
| Boiling Point (°C) | 360 (sublimes)[1][2] | 1304[3] | 1323[5] | Decomposes |
| Decomposition Behavior | Decomposes when heated to its constituent elements (aluminum and iodine).[7] It is also highly sensitive to moisture and air, reacting violently with water.[1][8][9] | Thermally stable, but can be oxidized by atmospheric oxygen to form molecular iodine, a process accelerated by water.[3] In an inert atmosphere, it undergoes phase change. In a 20 vol% oxygen atmosphere, about 10 mass% of I₂ can be formed.[10] | Stable, but can be oxidized and turn yellow upon long exposure to air.[5] It is incompatible with strong reducing agents and various metals.[11] | Stable at high heat under a hydrogen atmosphere, but decomposes in air at normal temperatures, releasing iodine. When heated in air, it decomposes completely to magnesium oxide.[6] |
Experimental Protocols
Conducting thermal analysis on air and moisture-sensitive compounds like anhydrous aluminum iodide requires a carefully controlled experimental setup to ensure data accuracy and safety.
General Protocol for TGA/DSC Analysis of Air-Sensitive Inorganic Halides:
-
Sample Preparation: All sample handling must be performed in an inert atmosphere, such as inside a glovebox filled with argon or nitrogen gas. This prevents premature reaction with air or moisture.
-
Crucible Selection: Use an inert crucible material that will not react with the sample at elevated temperatures. Alumina or platinum crucibles are common choices. For volatile or sublimating samples, a crucible with a lid may be necessary.
-
Instrument Setup:
-
The TGA/DSC instrument should be purged with a high-purity inert gas (e.g., argon or nitrogen) to create an inert environment for the analysis.
-
The instrument's balance should be tared with an empty crucible of the same type that will be used for the sample.
-
-
TGA/DSC Measurement:
-
A small, representative sample (typically 5-20 mg) is weighed and sealed within the crucible inside the glovebox.
-
The sealed crucible is quickly transferred to the TGA/DSC autosampler or furnace. If the instrument is not in a glovebox, specialized sealed pans that can be opened just before loading are recommended.
-
The sample is heated at a controlled rate (e.g., 10 °C/min) over a specified temperature range.
-
The mass change (TGA) and heat flow (DSC) are recorded as a function of temperature.
-
-
Data Analysis: The resulting thermogram is analyzed to identify melting points, decomposition temperatures, and mass loss events.
Experimental Workflow
The following diagram illustrates the logical workflow for the thermal analysis of an air-sensitive inorganic halide.
Caption: Workflow for TGA/DSC analysis of air-sensitive compounds.
References
- 1. 7784-23-8 CAS MSDS (ALUMINUM IODIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. aluminumsulfate.info [aluminumsulfate.info]
- 3. Sodium iodide | 7681-82-5 [chemicalbook.com]
- 4. webqc.org [webqc.org]
- 5. chemicals.co.uk [chemicals.co.uk]
- 6. Magnesium iodide - Wikipedia [en.wikipedia.org]
- 7. homework.study.com [homework.study.com]
- 8. guidechem.com [guidechem.com]
- 9. chemwhat.com [chemwhat.com]
- 10. Formation behavior of gaseous iodine from sodium iodide under SFR severe accidental condition [jopss.jaea.go.jp]
- 11. Potassium iodide CAS#: 7681-11-0 [m.chemicalbook.com]
A Comparative Guide: In Situ vs. Pre-formed Aluminum Iodide in Organic Synthesis
For researchers, scientists, and drug development professionals, the choice between generating a reagent in situ versus using a pre-formed, isolated compound is a common consideration impacting reaction efficiency, reproducibility, and practicality. This guide provides a detailed comparison of the efficacy of in situ generated aluminum iodide (AlI₃) versus its pre-formed crystalline counterpart, with a focus on their application in organic synthesis.
Aluminum iodide is a versatile Lewis acid and iodide source with significant utility in a range of chemical transformations, most notably the cleavage of ethers and esters, deoxygenation reactions, and the hydroiodination of alkenes and alkynes.[1][2] The choice between preparing AlI₃ within the reaction mixture (in situ) or using it as a pre-synthesized, crystalline solid (pre-formed) presents distinct advantages and disadvantages.
Comparison of Efficacy: A Qualitative Assessment
While direct quantitative comparisons in the literature are scarce, a qualitative assessment based on established chemical principles and reported methodologies suggests the following:
| Feature | In Situ Generated AlI₃ | Pre-formed (Crystalline) AlI₃ |
| Convenience | High: Prepared directly in the reaction vessel from readily available aluminum and iodine.[1] | Low: Requires a separate synthesis and isolation step, and the final product is highly sensitive to moisture.[1][3] |
| Cost-Effectiveness | High: Utilizes inexpensive starting materials (aluminum powder/foil and iodine).[4] | Moderate to High: Commercially available crystalline AlI₃ can be expensive.[3] |
| Reaction Control | Moderate: The exact concentration and purity of the generated AlI₃ can be less precise. Unreacted starting materials may be present. | High: Allows for precise measurement and stoichiometry, leading to potentially more reproducible results. |
| Handling | Simpler: Avoids handling of the highly hygroscopic and reactive crystalline AlI₃.[3][5] | Difficult: Crystalline AlI₃ is extremely sensitive to air and moisture and requires handling in a controlled atmosphere (e.g., glovebox).[3][6] |
| Purity of Reagent | Variable: The presence of unreacted aluminum or iodine, as well as potential side products, can influence the reaction. | High: Crystalline AlI₃ is a purified reagent, which can be crucial for sensitive substrates or catalytic applications. |
| Reaction Initiation | Can be sluggish and may require heating to initiate the formation of AlI₃.[4] | Immediate: The active reagent is present from the start of the reaction. |
| Scalability | Generally well-suited for a wide range of laboratory scales. | May be more cumbersome for large-scale reactions due to handling challenges. |
Experimental Protocols
Detailed methodologies for the preparation of both in situ and pre-formed AlI₃ are crucial for their effective application.
In Situ Preparation of Aluminum Iodide[1][4]
This method involves the direct reaction of aluminum and iodine in an inert solvent.
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add aluminum powder or foil (e.g., 250 mg, 9.3 mmol).
-
Add elemental iodine (e.g., 1.9 g, 15 mmol) to the flask.
-
Add an inert solvent such as benzene, toluene, acetonitrile, carbon disulfide, or cyclohexane (B81311) (e.g., 8 ml).
-
The mixture is stirred under reflux for approximately 3 hours, or until the characteristic purple color of iodine disappears.
-
The resulting solution of AlI₃ can be used directly for the subsequent reaction without further purification.
Preparation of Crystalline (Pre-formed) Aluminum Iodide[1]
This protocol yields colorless crystals of AlI₃.
Procedure:
-
In a flask set up for reflux with an inert gas (e.g., argon) inlet, add aluminum foil (e.g., 3 mmol, 0.1 mm thick) to hexane (B92381) (100 ml).
-
To the stirred mixture, add elemental iodine (4.5 mmol).
-
Reflux the mixture under a slow stream of argon for 1 hour, or until the purple color of the iodine has faded.
-
While still hot, filter the solution to remove any unreacted aluminum.
-
Allow the filtrate to cool to room temperature. Colorless crystals of AlI₃ will precipitate.
-
Collect the crystals by filtration. This method can yield up to 96% of crystalline AlI₃ with a melting point of 191°C.
Application in Ether Cleavage: A Mechanistic Overview
A primary application of AlI₃ is the cleavage of ethers, a critical reaction in natural product synthesis and the deprotection of functional groups.[2][7] The strong Lewis acidity of AlI₃ facilitates this transformation.
The general mechanism involves the coordination of the Lewis acidic aluminum to the ether oxygen, making the oxygen a better leaving group. Subsequent nucleophilic attack by an iodide ion on one of the adjacent carbon atoms leads to the cleavage of the C-O bond.
Experimental Workflow: Ether Cleavage Using In Situ AlI₃
The following workflow illustrates a typical procedure for the cleavage of an ether using in situ generated AlI₃.
Conclusion
The choice between in situ and pre-formed AlI₃ is ultimately a balance between convenience and control. For many routine synthetic applications, particularly in exploratory and small-scale work, the in situ generation of AlI₃ is a practical and cost-effective approach that circumvents the challenges of handling a highly reactive and moisture-sensitive reagent.[3] However, for reactions that require high reproducibility, precise stoichiometry, or are sensitive to impurities, the use of pre-formed, crystalline AlI₃ is preferable, despite the more demanding handling requirements. Researchers should select the method that best aligns with the specific needs and constraints of their synthetic objectives.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Iodination reactions with aluminum iodide: Discussion series on bromination/iodination reactions 27 – Chemia [chemia.manac-inc.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. Aluminium iodide - Wikipedia [en.wikipedia.org]
- 6. flinnsci.com [flinnsci.com]
- 7. longdom.org [longdom.org]
A Comparative Guide to Isotopic Labeling Methods: Evaluating Aluminum Iodide and Established Alternatives for Radioiodination
For researchers, scientists, and drug development professionals engaged in isotopic labeling, the choice of methodology is critical to ensure efficient and reliable incorporation of radioisotopes without compromising the integrity of the target molecule. This guide provides a comprehensive comparison of isotopic labeling techniques, with a specific focus on radioiodination. While the use of aluminum iodide as a direct reagent for isotopic labeling is not documented in scientific literature, this guide will objectively compare established and widely-used radioiodination methods, providing supporting experimental data and detailed protocols to inform your selection process.
Isotopic Labeling with Aluminum Iodide: An Unexplored Avenue
Extensive review of scientific literature and chemical databases reveals a notable absence of studies employing aluminum iodide for isotopic labeling, particularly for the incorporation of radioiodine (e.g., ¹²⁵I, ¹³¹I) into organic molecules. Aluminum iodide is a well-known Lewis acid and iodinating agent in organic synthesis, utilized for reactions such as ether cleavage and the conversion of alcohols to alkyl iodides.[1][2] However, its application in the context of introducing a radioactive iodine isotope for tracing or diagnostic purposes has not been reported. The highly reactive and moisture-sensitive nature of aluminum iodide may present significant challenges for controlled and efficient radioiodination, potentially leading to poor yields and degradation of sensitive biomolecules.[3]
Given the lack of experimental data and established protocols, the use of aluminum iodide for isotopic labeling remains a theoretical and unexplored possibility. Researchers seeking reliable and validated methods should consider the well-established alternatives discussed below.
Established Methods for Radioiodination: A Head-to-Head Comparison
The most common and well-documented methods for radioiodination involve the oxidation of radioiodide (e.g., Na¹²⁵I) to an electrophilic species that can then react with electron-rich moieties on the target molecule, such as tyrosine or histidine residues in proteins. This section compares the performance of four widely used methods: the Chloramine-T method, the Iodogen method, the Lactoperoxidase method, and the Bolton-Hunter method.
Data Presentation: Performance Metrics of Radioiodination Methods
The following table summarizes key quantitative data for the established radioiodination methods, allowing for a direct comparison of their performance characteristics.
| Method | Typical Labeling Efficiency (%) | Specific Activity | Reaction Time | Reaction Temperature | Key Advantages | Key Disadvantages |
| Chloramine-T | High (>90%)[4] | High[5] | 30-60 seconds[6] | Room Temperature | Rapid, high efficiency, inexpensive | Harsh oxidizing conditions can damage sensitive proteins[7] |
| Iodogen | High (70-95%)[8] | High[9] | 5-20 minutes[10] | Room Temperature | Milder than Chloramine-T, simple to use[11] | Slower reaction time compared to Chloramine-T |
| Lactoperoxidase | Variable (generally lower than oxidative methods) | Moderate | 15-30 minutes | Room Temperature | Enzymatic and gentle, minimizes protein damage[12] | More complex setup, potential for enzyme labeling |
| Bolton-Hunter | Moderate to High (>26%)[13] | High[13] | 15-30 minutes | 0°C to Room Temperature | Labels primary amines (lysine), useful for proteins lacking tyrosine[14][15] | Indirect method, requires a pre-labeled reagent |
Experimental Protocols: Detailed Methodologies for Key Radioiodination Techniques
This section provides detailed experimental protocols for the compared radioiodination methods. These are intended as a guide and may require optimization based on the specific target molecule and desired outcome.
Chloramine-T Method
The Chloramine-T method is a rapid and efficient oxidative radioiodination technique.
Materials:
-
Target molecule (e.g., protein, peptide) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Na¹²⁵I or Na¹³¹I
-
Chloramine-T solution (freshly prepared)
-
Sodium metabisulfite (B1197395) solution (quenching agent)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
To a reaction vial, add the target molecule solution.
-
Add the radioiodide solution.
-
Initiate the reaction by adding the Chloramine-T solution.
-
Allow the reaction to proceed for 30-60 seconds with gentle mixing.
-
Quench the reaction by adding sodium metabisulfite solution.
-
Purify the labeled molecule from unreacted radioiodide and byproducts using a size-exclusion chromatography column.
Iodogen Method
The Iodogen method utilizes a milder, solid-phase oxidizing agent, reducing the risk of damage to the target molecule.
Materials:
-
Iodogen-coated reaction vials
-
Target molecule in a suitable buffer (e.g., phosphate buffer, pH 7.4)
-
Na¹²⁵I or Na¹³¹I
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare Iodogen-coated vials by evaporating a solution of Iodogen in an organic solvent (e.g., chloroform) under a stream of nitrogen.
-
Add the target molecule solution to the Iodogen-coated vial.
-
Add the radioiodide solution.
-
Incubate for 5-20 minutes at room temperature with occasional gentle agitation.
-
Transfer the reaction mixture to a clean tube to stop the reaction.
-
Purify the labeled molecule using a size-exclusion chromatography column.
Lactoperoxidase Method
This enzymatic method is the gentlest of the direct iodination techniques.
Materials:
-
Target molecule in a suitable buffer (e.g., phosphate buffer, pH 7.0)
-
Na¹²⁵I or Na¹³¹I
-
Lactoperoxidase solution
-
Dilute hydrogen peroxide (H₂O₂) solution
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
In a reaction vial, combine the target molecule, radioiodide, and lactoperoxidase.
-
Initiate the reaction by adding a small aliquot of dilute H₂O₂.
-
Incubate for 15-30 minutes at room temperature.
-
The reaction can be stopped by dilution or the addition of a reducing agent.
-
Purify the labeled molecule using a size-exclusion chromatography column.
Bolton-Hunter Method
This is an indirect method that labels primary amines via a pre-iodinated active ester.
Materials:
-
Target molecule with primary amines (e.g., lysine (B10760008) residues) in a suitable buffer (e.g., borate (B1201080) buffer, pH 8.5)
-
¹²⁵I-labeled Bolton-Hunter reagent
-
Quenching solution (e.g., glycine (B1666218) solution)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Add the ¹²⁵I-labeled Bolton-Hunter reagent to the target molecule solution.
-
Incubate for 15-30 minutes at 0°C or room temperature.
-
Quench the reaction by adding a solution of glycine to consume any unreacted Bolton-Hunter reagent.
-
Purify the labeled molecule using a size-exclusion chromatography column.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the experimental workflows for the described radioiodination methods.
Caption: Workflow for the Chloramine-T radioiodination method.
Caption: Workflow for the Iodogen radioiodination method.
Caption: Workflow for the Lactoperoxidase radioiodination method.
Caption: Workflow for the Bolton-Hunter radioiodination method.
References
- 1. Iodination reactions with aluminum iodide: Discussion series on bromination/iodination reactions 27 – Chemia [chemia.manac-inc.co.jp]
- 2. Aluminum iodide | 7784-23-8 | Benchchem [benchchem.com]
- 3. flinnsci.com [flinnsci.com]
- 4. Comparative Study of Two Oxidizing Agents, Chloramine T and Iodo-Gen®, for the Radiolabeling of β-CIT with Iodine-131: Relevance for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radiolabeling of fibrinogen using the iodogen technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radioiodination of proteins with the Iodogen method [inis.iaea.org]
- 10. Conditions of radioiodination with iodogen as oxidizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. Radioiodination of transforming growth factor-beta (TGF-beta) in a modified Bolton-Hunter reaction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. The Bolton and Hunter Method for Radiolabeling Protein | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Quantum Chemical Calculations on Aluminum Iodide Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of quantum chemical calculations for aluminum iodide complexes, supported by experimental data. It is designed to assist researchers in selecting appropriate computational methods and understanding their accuracy for predicting the properties of these compounds.
Comparison of Calculated and Experimental Data
Quantum chemical calculations have proven to be a valuable tool for elucidating the structures and properties of aluminum iodide complexes. A comparison of computational results with experimental data reveals the strengths and limitations of different theoretical methods.
Aluminum Triiodide (AlI₃) Monomer and Dimer (Al₂I₆)
The gas-phase structures of aluminum triiodide and its dimer have been extensively studied both experimentally, primarily through gas-phase electron diffraction, and computationally. These simple systems serve as an excellent benchmark for various theoretical methods.
Table 1: Comparison of Experimental and Calculated Geometrical Parameters for AlI₃ and Al₂I₆ [1]
| Species | Parameter | Experimental (GED) | MP2 | CCSD | DFT (B3LYP) |
| AlI₃ | r(Al-I) (Å) | 2.448(6) | 2.457 | 2.463 | 2.473 |
| Symmetry | D₃h (planar) | D₃h | D₃h | D₃h | |
| Al₂I₆ | r(Al-I) terminal (Å) | 2.456(6) | 2.465 | 2.472 | 2.483 |
| r(Al-I) bridging (Å) | 2.670(8) | 2.678 | 2.685 | 2.701 | |
| Symmetry | D₂h (planar ring) | C₂v (puckered) | C₂v (puckered) | D₂h (planar ring) |
GED: Gas-Phase Electron Diffraction. All computational results used a basis set of triple-zeta quality with polarization functions.
As shown in Table 1, all computational methods provide good agreement with the experimental bond lengths for both the monomer and the dimer.[1] For the Al₂I₆ dimer, an interesting discrepancy arises in the predicted symmetry of the central Al₂I₂ ring. While MP2 and CCSD calculations suggest a puckered C₂v symmetry, DFT methods and experimental evidence favor a planar D₂h structure.[1] This highlights the sensitivity of the calculated geometry to the chosen computational method, especially for molecules that are structurally "floppy".[1]
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Al₂I₆ [1]
| Vibrational Mode | Experimental (Gas Phase) | DFT (B3LYP) |
| ν(Al-I) terminal symmetric stretch | 365 | 368 |
| ν(Al-I) terminal asymmetric stretch | 340 | 345 |
| ν(Al-I) bridging stretch | 155 | 158 |
The calculated vibrational frequencies using DFT methods also show good agreement with experimental values, further supporting the D₂h symmetry for the Al₂I₆ dimer.[1]
Lewis Acid-Base Adducts of Aluminum Iodide
Aluminum iodide is a strong Lewis acid and readily forms adducts with a variety of Lewis bases, including those containing nitrogen and oxygen donor atoms. Quantum chemical calculations are instrumental in understanding the bonding and structure of these more complex systems.
While a comprehensive table of experimental versus computational data for a wide range of adducts is beyond the scope of this guide, studies on complexes with ligands such as phosphines, formazanates, and pyridines have demonstrated the utility of DFT calculations in predicting their geometries and electronic properties. For instance, computational studies on aluminum complexes with formazanate ligands have provided insights into their redox activity.
Experimental and Computational Protocols
Experimental Methods
The primary experimental technique for determining the gas-phase structure of small, volatile molecules like aluminum iodide is Gas-Phase Electron Diffraction (GED) .
Protocol for Gas-Phase Electron Diffraction of AlI₃ and Al₂I₆ [1]
-
Sample Preparation: High-purity aluminum triiodide is synthesized and handled under an inert atmosphere to prevent hydrolysis.
-
Vaporization: The sample is heated in a high-temperature nozzle system to generate a molecular beam of AlI₃ or Al₂I₆. The temperature is controlled to favor either the monomer or the dimer. For AlI₃, a temperature of around 700 K is used, while for Al₂I₆, a temperature of approximately 430 K is employed.
-
Electron Diffraction: A high-energy beam of electrons (typically 40-60 keV) is passed through the molecular beam.
-
Data Collection: The scattered electrons are detected on a photographic plate or a CCD detector, creating a diffraction pattern of concentric rings.
-
Data Analysis: The diffraction pattern is analyzed to determine the radial distribution of atoms in the molecule. This information is then used to refine a molecular model and determine bond lengths, bond angles, and vibrational amplitudes.
Computational Methods
A variety of quantum chemical methods can be applied to study aluminum iodide complexes. The choice of method and basis set is crucial for obtaining accurate results.
Typical Protocol for DFT Calculations on Aluminum Iodide Complexes
-
Structure Optimization: The geometry of the aluminum iodide complex is optimized to find the lowest energy structure.
-
Functional Selection: A suitable density functional is chosen. The B3LYP hybrid functional is a popular choice and has been shown to provide good results for the geometry and vibrational frequencies of aluminum iodide complexes.[1]
-
Basis Set Selection: The choice of basis set is critical, especially for the heavy iodine atom. Due to the large number of electrons in iodine, Effective Core Potentials (ECPs) are often used. The LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) ECP is a common choice for iodine. For lighter atoms like aluminum, nitrogen, and carbon, Pople-style basis sets like 6-31G(d) or triple-zeta basis sets with polarization functions are typically employed.
-
Relativistic Effects: For high-accuracy calculations involving heavy elements like iodine, it is important to consider relativistic effects. These effects can influence the electronic structure and, consequently, the geometry and properties of the complex. Scalar relativistic corrections can be included in the calculations.
-
Frequency Calculations: After geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain theoretical vibrational spectra that can be compared with experimental data.
-
Software: These calculations are typically performed using quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.
Visualization of Computational Workflow
The following diagram illustrates the general workflow for a quantum chemical calculation on an aluminum iodide complex.
References
peer-reviewed literature on novel applications of aluminium iodide
A Comparative Guide to Novel Applications of Aluminum Iodide
Aluminum iodide (AlI₃) is a versatile Lewis acid catalyst with emerging applications in organic synthesis and materials science.[1][2] Its strong electron-accepting nature makes it an effective catalyst for a variety of chemical transformations, often demonstrating superior performance compared to other Lewis acids.[3] This guide provides a comparative analysis of aluminum iodide in three novel applications: as a catalyst in the Morita-Baylis-Hillman reaction, as an electrolyte additive in lithium-sulfur batteries, and as a precursor for the chemical vapor deposition of aluminum nitride thin films.
Catalyst in the Morita-Baylis-Hillman (MBH) Reaction
The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction between an α,β-unsaturated carbonyl compound and an aldehyde or ketone. Aluminum iodide has been shown to be a highly effective promoter for the synthesis of β-iodo MBH esters, particularly when using ketones as electrophiles, a transformation that is often challenging with other catalysts.[1]
Performance Comparison
Aluminum iodide demonstrates superior performance in the MBH reaction of ethyl propiolate with various ketones, leading to high yields and excellent Z-stereoselectivity of the resulting β-iodo esters. The following table compares the efficacy of aluminum iodide with other metal iodides in the reaction between ethyl propiolate and acetophenone.
| Catalyst (Metal Iodide) | Yield (%) | Z/E Selectivity |
| Aluminum Iodide (AlI₃) | 95 | >99:1 |
| Titanium(IV) Iodide (TiI₄) | 82 | >99:1 |
| Tin(IV) Iodide (SnI₄) | 75 | >99:1 |
| Lithium Iodide (LiI) | <10 | - |
| Magnesium Iodide (MgI₂) | <10 | - |
| Data sourced from a study by Ryu et al.[1] |
Experimental Protocol: Synthesis of (Z)-ethyl 3-hydroxy-2-iodo-3,3-diphenylacrylate
This protocol describes the aluminum iodide-promoted MBH reaction between ethyl propiolate and benzophenone (B1666685).
Materials:
-
Aluminum iodide (AlI₃)
-
Ethyl propiolate
-
Benzophenone
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
A solution of ethyl propiolate (1.0 mmol) in anhydrous dichloromethane (2.0 mL) is cooled to -78 °C under a nitrogen atmosphere.
-
To this solution, aluminum iodide (1.2 mmol) is added, and the mixture is stirred for 30 minutes at -78 °C.
-
A solution of benzophenone (1.2 mmol) in anhydrous dichloromethane (1.0 mL) is then added dropwise to the reaction mixture.
-
The reaction is stirred at -78 °C for 4 hours.
-
The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.
-
The mixture is allowed to warm to room temperature and then extracted with dichloromethane.
-
The combined organic layers are washed successively with saturated aqueous Na₂S₂O₃ solution and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired (Z)-ethyl 3-hydroxy-2-iodo-3,3-diphenylacrylate.[1]
Reaction Workflow
Caption: Workflow for the AlI₃-promoted Morita-Baylis-Hillman reaction.
Electrolyte Additive for Lithium-Sulfur Batteries
Lithium-sulfur (Li-S) batteries are a promising next-generation energy storage technology due to their high theoretical energy density. However, they suffer from issues like the polysulfide shuttle effect, which leads to capacity fading. Metal iodides, including aluminum iodide, have been investigated as electrolyte additives to mitigate this issue.[4]
Performance Comparison
The addition of metal iodides to the electrolyte can influence the battery's performance by affecting the viscosity of the electrolyte and the formation of a stable solid electrolyte interphase (SEI) on the lithium metal anode.[4] The table below summarizes the impact of different iodide additives on the initial discharge capacity and capacity retention of Li-S batteries.
| Electrolyte Additive (0.1 M) | Initial Discharge Capacity (mAh g⁻¹) | Capacity Retention after 100 cycles (%) |
| Aluminum Iodide (AlI₃) | ~1050 | ~65 |
| Lithium Iodide (LiI) | ~1100 | ~70 |
| Magnesium Iodide (MgI₂) | ~1000 | ~60 |
| No Additive | ~1200 | ~50 |
| Data compiled from studies on metal iodide additives in Li-S batteries.[4][5][6] |
Experimental Protocol: Li-S Battery Assembly and Testing
This protocol outlines the general procedure for preparing and testing Li-S coin cells with an aluminum iodide-containing electrolyte.
Materials:
-
Sulfur/carbon composite cathode material
-
Lithium metal foil anode
-
Celgard separator
-
Electrolyte: 1 M lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in a 1:1 (v/v) mixture of 1,3-dioxolane (B20135) (DOL) and 1,2-dimethoxyethane (B42094) (DME)
-
Aluminum iodide (AlI₃) additive
-
Coin cell components (casings, spacers, springs)
-
Argon-filled glovebox
-
Battery cycler
Procedure:
-
The sulfur/carbon composite cathode is prepared by mixing sulfur, a conductive carbon material, and a binder in a suitable solvent, followed by coating onto an aluminum foil current collector and drying.
-
The electrolyte with the additive is prepared by dissolving the desired amount of AlI₃ (e.g., 0.1 M) in the base electrolyte solution inside an argon-filled glovebox.
-
CR2032-type coin cells are assembled in an argon-filled glovebox using the prepared sulfur/carbon cathode, a lithium metal foil anode, and a Celgard separator soaked in the AlI₃-containing electrolyte.
-
The assembled coin cells are allowed to rest for several hours to ensure complete wetting of the electrodes and separator.
-
The electrochemical performance of the cells is evaluated by galvanostatic cycling at a constant C-rate (e.g., C/10) within a defined voltage window (e.g., 1.7-2.8 V) using a battery cycler.
Logical Relationship of AlI₃ Action in Li-S Batteries
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. [PDF] One-Pot Cleavage of Aryl Alkyl Ethers by Aluminum and Iodine in Acetonitrile | Semantic Scholar [semanticscholar.org]
- 5. Self-reducing precursors for aluminium metal thin films: evaluation of stable aluminium hydrides for vapor phase aluminium deposition - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of Aluminium Iodide: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe disposal of reactive chemical waste is paramount in a laboratory setting. Aluminium iodide (AlI₃), a water-reactive and corrosive solid, requires specific handling and disposal procedures to mitigate risks and ensure the safety of personnel. This document provides a detailed, procedural guide for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Anhydrous this compound reacts violently with water and moisture in the air, producing corrosive and irritating hydrogen iodide (HI) fumes.[1] It is classified as a corrosive solid that causes severe skin burns and eye damage.[2][3][4] Adherence to strict safety protocols is mandatory.
-
Work Area: All handling and disposal procedures must be conducted within a certified and operational chemical fume hood.[1][5]
-
Personal Protective Equipment (PPE): At a minimum, personnel must wear chemical splash goggles, chemical-resistant gloves (e.g., nitrile), and a chemical-resistant lab coat or apron with full arm coverage.[1]
-
Spill Management: In case of a spill, avoid contact with the substance and inhalation of dust.[3] Do not use water.[3] Vacuum the spill using a HEPA filter and place it in a closed container for disposal.[3]
Quantitative Data and Physical Properties
| Property | Value | Source |
| Chemical Formula | AlI₃ | [6] |
| Appearance | White (anhydrous) or red-brown solid | [2][4][6] |
| Molar Mass | 407.695 g/mol (anhydrous) | [6] |
| Melting Point | 191 °C / 376 °F | [2] |
| Boiling Point | 360 °C / 680 °F | [2] |
| Density | 3.98 g/cm³ (at 25 °C) | |
| UN Number | UN 3260 | [4] |
| Hazard Class | 8 (Corrosive) |
Experimental Protocol: Controlled Neutralization and Disposal
The recommended disposal method for this compound involves a controlled reaction with a large volume of ice water to manage the exothermic reaction, followed by neutralization of the resulting acidic solution.
Materials
-
This compound waste
-
Large beaker (e.g., 1 L or larger) or bucket
-
Ice
-
Water
-
Magnetic stirrer and stir bar
-
Sodium carbonate (Na₂CO₃), solid or 1M solution[5]
-
pH paper or pH meter
-
Appropriate PPE (goggles, gloves, lab coat)
-
Chemical fume hood
Step-by-Step Disposal Procedure
-
Preparation (in Fume Hood):
-
Controlled Addition of this compound:
-
Working in the fume hood, carefully and slowly add very small increments (e.g., using a small scoop or spatula) of the solid this compound waste into the stirring ice water.[1]
-
Caution: The reaction is vigorous and will release smoky white fumes of hydrogen iodide (HI).[1] A violent reaction may occur.[1][5] Wait for the fumes to dissipate before adding the next increment.[1]
-
-
Reaction Completion and Dissipation:
-
Continue adding the this compound in small portions until it is all consumed.[1]
-
Once all the solid has been added, allow the beaker to stand in the fume hood for 1-2 hours to ensure all residual HI vapors above the liquid have dissipated.[1]
-
Verify the absence of HI fumes by testing the air space above the liquid with a piece of moistened pH paper; the paper should not indicate an acidic pH.[1]
-
-
Neutralization:
-
Final Disposal:
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Aluminium Iodide
This guide provides comprehensive, procedural information for the safe handling, storage, and disposal of Aluminium iodide (AlI₃), tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical due to the compound's hazardous nature.
Hazard Summary
This compound is a corrosive solid that causes severe skin burns and eye damage and may provoke an allergic skin reaction.[1][2][3] It reacts violently with water and is sensitive to air and light.[2][4][5]
| Hazard Type | Description |
| Physical Hazards | Reacts violently with water.[2][3][4] |
| Health Hazards | Causes severe skin burns and eye damage (H314).[1][2][3] May cause an allergic skin reaction (H317).[1][3] Material is extremely destructive to the tissues of the mucous membranes and upper respiratory tract.[5] |
| Environmental Hazards | No specific data is available, but discharge into the environment must be avoided.[1] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.[4]
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield.[1][5] | Protects against dust, splashes, and severe eye damage. |
| Skin Protection | Chemical-impermeable gloves (e.g., Nitrile rubber, 0.11 mm minimum thickness).[3] Fire/flame resistant and impervious clothing.[1] Protective work clothing, including long sleeves and pants, and close-toed shoes.[3] | Prevents severe skin burns and allergic reactions upon contact.[1] |
| Respiratory Protection | A full-face respirator or a NIOSH/MSHA-approved respirator is required if exposure limits are exceeded or if dust is generated.[1][4] | Protects the respiratory system from irritation and damage due to dust inhalation.[6] |
Operational and Disposal Plans
Handling Procedures
Handling must be performed in a controlled environment, taking precautions to avoid contact and dust formation.[1]
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a properly operating chemical fume hood with an average face velocity of at least 100 feet per minute.[1][3]
-
Inert Atmosphere: Handle the substance under a dry, inert gas (e.g., argon or nitrogen).[3][7]
-
Avoid Contamination: Do not allow the product to come into contact with water or moisture, as it reacts violently.[4][5]
-
Tool Usage: Use non-sparking tools to prevent ignition sources.[1]
-
Personal Hygiene: Wash hands and face thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[3] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1][3]
Storage Plan
Proper storage is crucial to maintain the stability of this compound and prevent hazardous situations.
-
Container: Store in a tightly sealed, original container.[1][3][5]
-
Conditions: Keep in a dry, cool, well-ventilated, and dark place.[3][5] The storage area should be locked.[1][3]
-
Compatibility: Store away from incompatible materials, particularly water and moisture.[3][4]
Emergency Protocols
Immediate and appropriate action is required in case of exposure or spillage.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water.[1][2] Seek immediate medical attention.[3] |
| Eye Contact | Rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention from an ophthalmologist. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1][2] |
Spill Response Protocol
In the event of a spill, follow these steps to contain and clean up the material safely.
-
Evacuate: Immediately evacuate personnel to safe areas and keep people away from and upwind of the spill.[1]
-
Ventilate: Ensure adequate ventilation in the spill area.[3]
-
Equip: Wear full personal protective equipment, including respiratory protection, chemical-resistant gloves, eye protection, and protective clothing.[1][3]
-
Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Clean-up:
-
Avoid dust formation.[1] Do not use water or aqueous cleaning agents.[3]
-
Use spark-proof tools and explosion-proof equipment.[1]
-
Vacuum up the spill using a high-efficiency particulate absolute (HEPA) air filter.[3]
-
Collect the material and place it in a suitable, closed, and labeled container for disposal.[1][3]
-
-
Decontaminate: Clean the affected area thoroughly.
-
Dispose: Dispose of the waste in accordance with all applicable federal, state, and local regulations.[1]
Disposal Plan
Chemical waste must be disposed of correctly to prevent environmental contamination and potential hazards.
-
Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[4]
-
Procedure: Dispose of contents and containers at an approved waste disposal plant.[2][3] Do not mix with other waste. Leave chemicals in their original containers. Handle uncleaned containers as you would the product itself.
Visual Workflow: this compound Spill Response
Caption: Workflow for a safe response to an this compound spill.
Quantitative Data Summary
| Property | Value |
| Appearance | Red-brown solid.[2] |
| Molecular Formula | AlI₃ |
| Molecular Weight | 407.70 g/mol [4] |
| Melting Point | 191 °C / 375.8 °F[2] |
| Boiling Point | 360 °C / 680 °F[2] |
| Density | 3.98 g/cm³ |
References
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
